JW 618
Description
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZKWMMBPOHSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016734 | |
| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416133-88-4 | |
| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of JW 618: An In-depth Technical Guide to its Action on Monoacylglycerol Lipase (MAGL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its signaling through cannabinoid receptors CB1 and CB2. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound on MAGL, including its inhibitory potency, selectivity, and the underlying biochemical interactions. Detailed experimental protocols and visual representations of the relevant pathways and workflows are provided to support further research and development in this area.
Data Presentation
The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The following tables summarize the key quantitative data.
| Inhibitory Potency of this compound against MAGL | |
| Species | IC50 (nM) |
| Human | 6.9[1] |
| Mouse | 123[1] |
| Rat | 385[1] |
| Selectivity Profile of this compound | ||
| Enzyme | Species | IC50 (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Human | > 50[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Mouse | > 50[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | > 50[1] |
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of MAGL.[2][3][4] Its mechanism of action is centered on the carbamylation of the catalytic serine residue (Ser122) within the active site of the enzyme.[2] This process effectively inactivates MAGL, preventing it from hydrolyzing its primary substrate, 2-AG.
The key steps in the proposed mechanism are:
-
Binding: this compound docks into the active site of MAGL.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser122) performs a nucleophilic attack on the carbonyl carbon of the carbamate (B1207046) moiety of this compound.[2]
-
Covalent Modification: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the release of a hexafluoroisopropanol leaving group.[5]
-
Enzyme Inactivation: The resulting covalent modification of Ser122 renders the enzyme catalytically inactive.
This covalent and essentially irreversible inhibition leads to a sustained elevation of 2-AG levels in tissues where MAGL is the primary degrading enzyme.[6]
Signaling Pathway
The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG concentration enhances its activity as an agonist at cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of JW 618: An In-depth Technical Guide to its Action on Monoacylglycerol Lipase (MAGL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its signaling through cannabinoid receptors CB1 and CB2. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound on MAGL, including its inhibitory potency, selectivity, and the underlying biochemical interactions. Detailed experimental protocols and visual representations of the relevant pathways and workflows are provided to support further research and development in this area.
Data Presentation
The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The following tables summarize the key quantitative data.
| Inhibitory Potency of this compound against MAGL | |
| Species | IC50 (nM) |
| Human | 6.9[1] |
| Mouse | 123[1] |
| Rat | 385[1] |
| Selectivity Profile of this compound | ||
| Enzyme | Species | IC50 (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Human | > 50[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Mouse | > 50[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | > 50[1] |
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of MAGL.[2][3][4] Its mechanism of action is centered on the carbamylation of the catalytic serine residue (Ser122) within the active site of the enzyme.[2] This process effectively inactivates MAGL, preventing it from hydrolyzing its primary substrate, 2-AG.
The key steps in the proposed mechanism are:
-
Binding: this compound docks into the active site of MAGL.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser122) performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety of this compound.[2]
-
Covalent Modification: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the release of a hexafluoroisopropanol leaving group.[5]
-
Enzyme Inactivation: The resulting covalent modification of Ser122 renders the enzyme catalytically inactive.
This covalent and essentially irreversible inhibition leads to a sustained elevation of 2-AG levels in tissues where MAGL is the primary degrading enzyme.[6]
Signaling Pathway
The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG concentration enhances its activity as an agonist at cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JW 618: A Highly Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). As a member of the O-hexafluoroisopropyl (HFIP) carbamate (B1207046) class of inhibitors, this compound exhibits exceptional selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). This high selectivity minimizes off-target effects, making it a valuable tool for studying the physiological and pathological roles of 2-AG signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is chemically designated as N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid.[1] Its structure incorporates a hexafluoroisopropyl carbamate reactive group, which is bioisosteric with the glycerol (B35011) moiety of the natural MAGL substrate, 2-AG.[2]
| Property | Value | Reference |
| CAS Number | 1416133-88-4 | [1] |
| Molecular Formula | C₁₇H₁₄F₆N₂O₂ | [1] |
| Molecular Weight | 392.3 g/mol | [1] |
| SMILES | O=C(OC(C(F)(F)F)C(F)(F)F)N(C)CC1=CC(C2=CC=NC=C2)=CC=C1 | [1] |
| InChI Key | RBZKWMMBPOHSDF-UHFFFAOYSA-N | [1] |
| Appearance | A solution in methyl acetate | [1] |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 16 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |
| λmax | 256 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Biological Activity and Selectivity
This compound is a potent inhibitor of MAGL across different species. Its inhibitory activity is summarized in the table below. A key feature of this compound is its remarkable selectivity for MAGL over FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide (B1667382).
| Target | Species | IC₅₀ (nM) | Reference |
| MAGL | Human (brain membrane) | 6.9 | [1] |
| MAGL | Mouse (brain membrane) | 123 | [1] |
| MAGL | Rat (brain membrane) | 385 | [1] |
| FAAH | Human (brain membrane) | > 50,000 | [1] |
| FAAH | Mouse (brain membrane) | > 50,000 | [1] |
| FAAH | Rat (brain membrane) | > 50,000 | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of MAGL by carbamoylating the catalytic serine residue in the enzyme's active site.[3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This modulation of endocannabinoid signaling has downstream effects on various physiological processes, including pain, inflammation, and neurotransmission.[4][5]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and related compounds.[2]
General Procedure for Synthesis of HFIP Carbamates (including this compound)
A detailed synthetic scheme and procedure can be found in the supplementary information of the primary publication by Chang et al. (2012). The general approach involves the reaction of an appropriate amine with a hexafluoroisopropyl chloroformate derivative.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome (e.g., 50 µg of protein in 50 µL of buffer) are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to each reaction and incubated for another 30 minutes at 37°C.
-
SDS-PAGE and Fluorescence Scanning: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned on a fluorescence gel scanner to visualize the labeled serine hydrolases.
-
Data Analysis: The fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases is quantified. The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
MAGL and FAAH Activity Assays
These assays measure the enzymatic activity of MAGL and FAAH in the presence of an inhibitor.
-
Proteome Preparation: As described in the ABPP protocol.
-
Inhibitor Incubation: Proteome samples are pre-incubated with this compound for 30 minutes at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by adding the respective substrates: ³H-labeled 2-AG for the MAGL assay and ³H-labeled anandamide for the FAAH assay.
-
Reaction and Quenching: The reactions are allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and then quenched by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
Extraction and Scintillation Counting: The aqueous and organic phases are separated by centrifugation. The radioactivity in the aqueous phase (containing the hydrolyzed product) is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.
Conclusion
This compound is a highly potent and selective MAGL inhibitor that serves as an invaluable research tool for elucidating the complex roles of the endocannabinoid system. Its superior selectivity profile compared to earlier generations of MAGL inhibitors minimizes confounding off-target effects, allowing for a more precise investigation of 2-AG signaling in health and disease. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JW 618: A Highly Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a member of the O-hexafluoroisopropyl (HFIP) carbamate class of inhibitors, this compound exhibits exceptional selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). This high selectivity minimizes off-target effects, making it a valuable tool for studying the physiological and pathological roles of 2-AG signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is chemically designated as N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid.[1] Its structure incorporates a hexafluoroisopropyl carbamate reactive group, which is bioisosteric with the glycerol moiety of the natural MAGL substrate, 2-AG.[2]
| Property | Value | Reference |
| CAS Number | 1416133-88-4 | [1] |
| Molecular Formula | C₁₇H₁₄F₆N₂O₂ | [1] |
| Molecular Weight | 392.3 g/mol | [1] |
| SMILES | O=C(OC(C(F)(F)F)C(F)(F)F)N(C)CC1=CC(C2=CC=NC=C2)=CC=C1 | [1] |
| InChI Key | RBZKWMMBPOHSDF-UHFFFAOYSA-N | [1] |
| Appearance | A solution in methyl acetate | [1] |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 16 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |
| λmax | 256 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Biological Activity and Selectivity
This compound is a potent inhibitor of MAGL across different species. Its inhibitory activity is summarized in the table below. A key feature of this compound is its remarkable selectivity for MAGL over FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide.
| Target | Species | IC₅₀ (nM) | Reference |
| MAGL | Human (brain membrane) | 6.9 | [1] |
| MAGL | Mouse (brain membrane) | 123 | [1] |
| MAGL | Rat (brain membrane) | 385 | [1] |
| FAAH | Human (brain membrane) | > 50,000 | [1] |
| FAAH | Mouse (brain membrane) | > 50,000 | [1] |
| FAAH | Rat (brain membrane) | > 50,000 | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of MAGL by carbamoylating the catalytic serine residue in the enzyme's active site.[3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This modulation of endocannabinoid signaling has downstream effects on various physiological processes, including pain, inflammation, and neurotransmission.[4][5]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and related compounds.[2]
General Procedure for Synthesis of HFIP Carbamates (including this compound)
A detailed synthetic scheme and procedure can be found in the supplementary information of the primary publication by Chang et al. (2012). The general approach involves the reaction of an appropriate amine with a hexafluoroisopropyl chloroformate derivative.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome (e.g., 50 µg of protein in 50 µL of buffer) are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to each reaction and incubated for another 30 minutes at 37°C.
-
SDS-PAGE and Fluorescence Scanning: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned on a fluorescence gel scanner to visualize the labeled serine hydrolases.
-
Data Analysis: The fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases is quantified. The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
MAGL and FAAH Activity Assays
These assays measure the enzymatic activity of MAGL and FAAH in the presence of an inhibitor.
-
Proteome Preparation: As described in the ABPP protocol.
-
Inhibitor Incubation: Proteome samples are pre-incubated with this compound for 30 minutes at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by adding the respective substrates: ³H-labeled 2-AG for the MAGL assay and ³H-labeled anandamide for the FAAH assay.
-
Reaction and Quenching: The reactions are allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and then quenched by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
Extraction and Scintillation Counting: The aqueous and organic phases are separated by centrifugation. The radioactivity in the aqueous phase (containing the hydrolyzed product) is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.
Conclusion
This compound is a highly potent and selective MAGL inhibitor that serves as an invaluable research tool for elucidating the complex roles of the endocannabinoid system. Its superior selectivity profile compared to earlier generations of MAGL inhibitors minimizes confounding off-target effects, allowing for a more precise investigation of 2-AG signaling in health and disease. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MAGL Inhibitor JW 618: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of disorders, including pain, inflammation, and neurodegenerative diseases.
Discovery and Rationale
This compound was developed as part of a research effort to create highly selective inhibitors of MAGL. The core strategy involved modifying the leaving group of a known carbamate (B1207046) scaffold to enhance selectivity over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of the other major endocannabinoid, anandamide.
The design of this compound is based on an O-hexafluoroisopropyl (HFIP) carbamate scaffold. This HFIP group is bioisosteric to the glycerol (B35011) backbone of the natural MAGL substrate, 2-AG, contributing to its potent and selective binding. This compound is an analog of other known endocannabinoid hydrolase inhibitors, where the core structure was systematically modified to optimize its interaction with the MAGL active site.
Quantitative Data
The inhibitory activity of this compound against MAGL and its selectivity over FAAH have been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Species | IC50 (nM) | Reference |
| MAGL | Human | 6.9 | [1] |
| MAGL | Mouse | 123 | [1] |
| MAGL | Rat | 385 | [1] |
| FAAH | Human | > 50,000 | [1] |
| FAAH | Mouse | > 50,000 | [1] |
| FAAH | Rat | > 50,000 | [1] |
Signaling Pathway of MAGL Inhibition
The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is believed to be the primary mechanism behind the therapeutic effects of MAGL inhibitors.
References
The Discovery and Synthesis of MAGL Inhibitor JW 618: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of disorders, including pain, inflammation, and neurodegenerative diseases.
Discovery and Rationale
This compound was developed as part of a research effort to create highly selective inhibitors of MAGL. The core strategy involved modifying the leaving group of a known carbamate scaffold to enhance selectivity over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of the other major endocannabinoid, anandamide.
The design of this compound is based on an O-hexafluoroisopropyl (HFIP) carbamate scaffold. This HFIP group is bioisosteric to the glycerol backbone of the natural MAGL substrate, 2-AG, contributing to its potent and selective binding. This compound is an analog of other known endocannabinoid hydrolase inhibitors, where the core structure was systematically modified to optimize its interaction with the MAGL active site.
Quantitative Data
The inhibitory activity of this compound against MAGL and its selectivity over FAAH have been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Species | IC50 (nM) | Reference |
| MAGL | Human | 6.9 | [1] |
| MAGL | Mouse | 123 | [1] |
| MAGL | Rat | 385 | [1] |
| FAAH | Human | > 50,000 | [1] |
| FAAH | Mouse | > 50,000 | [1] |
| FAAH | Rat | > 50,000 | [1] |
Signaling Pathway of MAGL Inhibition
The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is believed to be the primary mechanism behind the therapeutic effects of MAGL inhibitors.
References
The Role of JW 618 in Endocannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW 618 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors CB1 and CB2. This targeted modulation of the endocannabinoid system presents a promising avenue for therapeutic intervention in a variety of pathological conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in endocannabinoid signaling pathways, and the experimental protocols used for its characterization.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two major endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG).
Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling. Inhibition of MAGL represents a key strategy for enhancing 2-AG signaling. This compound has emerged as a valuable research tool due to its high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.
Mechanism of Action of this compound
This compound is an irreversible inhibitor of MAGL. Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. This inactivation of MAGL leads to a significant and sustained increase in the concentration of 2-AG in various tissues, particularly the brain.
The elevated 2-AG levels subsequently lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. The activation of these G protein-coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
A secondary consequence of MAGL inhibition by this compound is the reduction of arachidonic acid production from 2-AG hydrolysis. Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids, which are key mediators of inflammation and pain. Therefore, by reducing arachidonic acid levels, this compound can also exert anti-inflammatory effects independent of cannabinoid receptor activation.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Table 1: Inhibitory Potency (IC50) of this compound against MAGL | | :--- | :--- | | Species | IC50 (nM) | | Human | 6.9 | | Mouse | 123 | | Rat | 385 | Data from Chang, J.W., et al. (2012).[1]
| Table 2: Selectivity of this compound for MAGL over FAAH | | :--- | :--- | | Enzyme | IC50 (µM) | | MAGL (Human) | 0.0069 | | FAAH (Human) | > 50 | | MAGL (Mouse) | 0.123 | | FAAH (Mouse) | > 50 | | MAGL (Rat) | 0.385 | | FAAH (Rat) | > 50 | Data from Chang, J.W., et al. (2012).[1]
Signaling Pathways Modulated by this compound
The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade initiated by the elevation of 2-AG.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of this compound against MAGL and other serine hydrolases in a native proteome.
Materials:
-
Tissue or cell lysate (e.g., mouse brain membrane proteome)
-
This compound stock solution (in DMSO)
-
FP-Rh (Fluorophosphonate-Rhodamine) activity-based probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteomes (1 mg/mL in PBS) are incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
The activity-based probe, FP-Rh (1 µM final concentration), is added to the mixture and incubated for another 30 minutes at room temperature.
-
The reaction is quenched by the addition of 2x SDS-PAGE loading buffer.
-
Samples are heated at 95°C for 5 minutes and then resolved by SDS-PAGE.
-
The gel is scanned using a fluorescence gel scanner to visualize labeled serine hydrolases.
-
The intensity of the fluorescent band corresponding to MAGL is quantified.
-
IC50 values are calculated by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration.
Measurement of Endocannabinoid Levels by LC-MS
This protocol is used to quantify the levels of 2-AG and other endocannabinoids in biological samples following treatment with this compound.
Materials:
-
Biological tissue (e.g., brain)
-
Internal standards (e.g., 2-AG-d8)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Tissues are rapidly harvested and flash-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
Tissues are homogenized in acetonitrile containing internal standards.
-
The homogenate is centrifuged to precipitate proteins.
-
The supernatant is collected and may be further purified by solid-phase extraction.
-
The extracted lipids are reconstituted in an appropriate solvent for LC-MS analysis.
-
Samples are injected into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column.
-
Mass spectrometry is performed in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for 2-AG and the internal standard.
-
The concentration of 2-AG in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of the endocannabinoid system. Its ability to potently and irreversibly inhibit MAGL allows for the precise manipulation of 2-AG signaling. This technical guide has provided a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid signaling pathways, and detailed experimental protocols for its characterization. Further research utilizing this compound will undoubtedly continue to elucidate the complex roles of 2-AG in health and disease, and may pave the way for the development of novel therapeutics targeting the endocannabinoid system.
References
The Role of JW 618 in Endocannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW 618 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors CB1 and CB2. This targeted modulation of the endocannabinoid system presents a promising avenue for therapeutic intervention in a variety of pathological conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in endocannabinoid signaling pathways, and the experimental protocols used for its characterization.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two major endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling. Inhibition of MAGL represents a key strategy for enhancing 2-AG signaling. This compound has emerged as a valuable research tool due to its high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.
Mechanism of Action of this compound
This compound is an irreversible inhibitor of MAGL. Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. This inactivation of MAGL leads to a significant and sustained increase in the concentration of 2-AG in various tissues, particularly the brain.
The elevated 2-AG levels subsequently lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. The activation of these G protein-coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
A secondary consequence of MAGL inhibition by this compound is the reduction of arachidonic acid production from 2-AG hydrolysis. Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are key mediators of inflammation and pain. Therefore, by reducing arachidonic acid levels, this compound can also exert anti-inflammatory effects independent of cannabinoid receptor activation.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Table 1: Inhibitory Potency (IC50) of this compound against MAGL | | :--- | :--- | | Species | IC50 (nM) | | Human | 6.9 | | Mouse | 123 | | Rat | 385 | Data from Chang, J.W., et al. (2012).[1]
| Table 2: Selectivity of this compound for MAGL over FAAH | | :--- | :--- | | Enzyme | IC50 (µM) | | MAGL (Human) | 0.0069 | | FAAH (Human) | > 50 | | MAGL (Mouse) | 0.123 | | FAAH (Mouse) | > 50 | | MAGL (Rat) | 0.385 | | FAAH (Rat) | > 50 | Data from Chang, J.W., et al. (2012).[1]
Signaling Pathways Modulated by this compound
The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade initiated by the elevation of 2-AG.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of this compound against MAGL and other serine hydrolases in a native proteome.
Materials:
-
Tissue or cell lysate (e.g., mouse brain membrane proteome)
-
This compound stock solution (in DMSO)
-
FP-Rh (Fluorophosphonate-Rhodamine) activity-based probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteomes (1 mg/mL in PBS) are incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
The activity-based probe, FP-Rh (1 µM final concentration), is added to the mixture and incubated for another 30 minutes at room temperature.
-
The reaction is quenched by the addition of 2x SDS-PAGE loading buffer.
-
Samples are heated at 95°C for 5 minutes and then resolved by SDS-PAGE.
-
The gel is scanned using a fluorescence gel scanner to visualize labeled serine hydrolases.
-
The intensity of the fluorescent band corresponding to MAGL is quantified.
-
IC50 values are calculated by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration.
Measurement of Endocannabinoid Levels by LC-MS
This protocol is used to quantify the levels of 2-AG and other endocannabinoids in biological samples following treatment with this compound.
Materials:
-
Biological tissue (e.g., brain)
-
Internal standards (e.g., 2-AG-d8)
-
Acetonitrile with 0.1% formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Tissues are rapidly harvested and flash-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
Tissues are homogenized in acetonitrile containing internal standards.
-
The homogenate is centrifuged to precipitate proteins.
-
The supernatant is collected and may be further purified by solid-phase extraction.
-
The extracted lipids are reconstituted in an appropriate solvent for LC-MS analysis.
-
Samples are injected into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column.
-
Mass spectrometry is performed in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for 2-AG and the internal standard.
-
The concentration of 2-AG in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of the endocannabinoid system. Its ability to potently and irreversibly inhibit MAGL allows for the precise manipulation of 2-AG signaling. This technical guide has provided a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid signaling pathways, and detailed experimental protocols for its characterization. Further research utilizing this compound will undoubtedly continue to elucidate the complex roles of 2-AG in health and disease, and may pave the way for the development of novel therapeutics targeting the endocannabinoid system.
References
The Enzymatic Activity of JW 618 as a Selective Serine Hydrolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system.[1] As a member of the serine hydrolase superfamily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling molecule involved in a myriad of physiological processes. By inhibiting MAGL, this compound effectively elevates the levels of 2-AG, thereby amplifying its signaling effects. This technical guide provides an in-depth overview of the enzymatic activity of this compound, its mechanism of action, experimental protocols for its characterization, and its impact on cellular signaling pathways.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Chemical Name | N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]carbamic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester |
| CAS Number | 1416133-88-4 |
| Molecular Formula | C₁₇H₁₄F₆N₂O₂ |
| Chemical Class | O-hexafluoroisopropyl (HFIP) carbamate (B1207046) |
Quantitative Inhibitory Activity
This compound demonstrates potent and species-dependent inhibitory activity against monoacylglycerol lipase (MAGL). Its selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), is a key feature.
| Target Enzyme | Species | Preparation | IC₅₀ (nM) | Reference |
| MAGL | Human | Brain membranes | 6.9 | [1] |
| MAGL | Mouse | Brain membranes | 123 | [1] |
| MAGL | Rat | Brain membranes | 385 | [1] |
| FAAH | Human | Brain membranes | > 50,000 | [1] |
| FAAH | Mouse | Brain membranes | > 50,000 | [1] |
| FAAH | Rat | Brain membranes | > 50,000 | [1] |
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies the active site serine nucleophile of MAGL.[1][2][3] The O-hexafluoroisopropyl (HFIP) carbamate moiety of this compound acts as a bioisostere for the ester group of the endogenous substrate, 2-AG, allowing it to be recognized by the enzyme's active site.[1][2] Following binding, the carbamate group reacts with the catalytic serine, forming a stable, covalent adduct that inactivates the enzyme.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the endocannabinoid system . By preventing the hydrolysis of 2-AG, this compound leads to its accumulation and prolonged signaling through cannabinoid receptors, primarily CB1 and CB2.[1][4] This can lead to a range of downstream cellular effects.
Furthermore, MAGL inhibition has been shown to impact other signaling pathways:
-
Arachidonic Acid and Prostaglandin (B15479496) Synthesis: MAGL is a significant source of arachidonic acid (AA), a precursor for the synthesis of prostaglandins (B1171923) (PGs) and other eicosanoids which are key mediators of inflammation.[5][6][7][8] By blocking MAGL, this compound can reduce the production of AA and downstream pro-inflammatory prostaglandins.[5][7]
-
mTOR Signaling: Studies with other MAGL inhibitors have demonstrated that enhanced 2-AG signaling can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth, proliferation, and survival.[9]
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
The characterization of this compound as a serine hydrolase inhibitor is primarily achieved through Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly in complex biological samples.
Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination
This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor like this compound against a serine hydrolase such as MAGL.
Materials:
-
Biological sample (e.g., brain membrane proteome)
-
This compound (or other test inhibitor)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare tissue or cell lysates containing the target enzyme. For membrane-bound enzymes like MAGL, this involves isolation of the membrane fraction.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction. This probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the inhibitory activity of this compound at that concentration.
-
Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Below is a workflow diagram for the competitive ABPP experiment.
Caption: Competitive ABPP workflow.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL make it a precise instrument for modulating 2-AG signaling in vitro and in vivo. The use of activity-based protein profiling has been instrumental in characterizing its inhibitory activity and provides a robust platform for the discovery and development of novel serine hydrolase inhibitors. Further research into the broader selectivity profile of this compound and its effects on downstream signaling pathways will continue to elucidate its therapeutic potential.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of prostaglandin E2 (PGE2) production by arachidonic acid, oestrogen and parathyroid hormone in MG-63 and MC3T3-E1 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins and other arachidonic acid metabolites in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Activity of JW 618 as a Selective Serine Hydrolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] As a member of the serine hydrolase superfamily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in a myriad of physiological processes. By inhibiting MAGL, this compound effectively elevates the levels of 2-AG, thereby amplifying its signaling effects. This technical guide provides an in-depth overview of the enzymatic activity of this compound, its mechanism of action, experimental protocols for its characterization, and its impact on cellular signaling pathways.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Chemical Name | N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]carbamic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester |
| CAS Number | 1416133-88-4 |
| Molecular Formula | C₁₇H₁₄F₆N₂O₂ |
| Chemical Class | O-hexafluoroisopropyl (HFIP) carbamate |
Quantitative Inhibitory Activity
This compound demonstrates potent and species-dependent inhibitory activity against monoacylglycerol lipase (MAGL). Its selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), is a key feature.
| Target Enzyme | Species | Preparation | IC₅₀ (nM) | Reference |
| MAGL | Human | Brain membranes | 6.9 | [1] |
| MAGL | Mouse | Brain membranes | 123 | [1] |
| MAGL | Rat | Brain membranes | 385 | [1] |
| FAAH | Human | Brain membranes | > 50,000 | [1] |
| FAAH | Mouse | Brain membranes | > 50,000 | [1] |
| FAAH | Rat | Brain membranes | > 50,000 | [1] |
Mechanism of Action
This compound is an irreversible inhibitor that covalently modifies the active site serine nucleophile of MAGL.[1][2][3] The O-hexafluoroisopropyl (HFIP) carbamate moiety of this compound acts as a bioisostere for the ester group of the endogenous substrate, 2-AG, allowing it to be recognized by the enzyme's active site.[1][2] Following binding, the carbamate group reacts with the catalytic serine, forming a stable, covalent adduct that inactivates the enzyme.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the endocannabinoid system . By preventing the hydrolysis of 2-AG, this compound leads to its accumulation and prolonged signaling through cannabinoid receptors, primarily CB1 and CB2.[1][4] This can lead to a range of downstream cellular effects.
Furthermore, MAGL inhibition has been shown to impact other signaling pathways:
-
Arachidonic Acid and Prostaglandin Synthesis: MAGL is a significant source of arachidonic acid (AA), a precursor for the synthesis of prostaglandins (PGs) and other eicosanoids which are key mediators of inflammation.[5][6][7][8] By blocking MAGL, this compound can reduce the production of AA and downstream pro-inflammatory prostaglandins.[5][7]
-
mTOR Signaling: Studies with other MAGL inhibitors have demonstrated that enhanced 2-AG signaling can activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival.[9]
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
The characterization of this compound as a serine hydrolase inhibitor is primarily achieved through Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly in complex biological samples.
Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination
This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor like this compound against a serine hydrolase such as MAGL.
Materials:
-
Biological sample (e.g., brain membrane proteome)
-
This compound (or other test inhibitor)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare tissue or cell lysates containing the target enzyme. For membrane-bound enzymes like MAGL, this involves isolation of the membrane fraction.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction. This probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the inhibitory activity of this compound at that concentration.
-
Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Below is a workflow diagram for the competitive ABPP experiment.
Caption: Competitive ABPP workflow.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL make it a precise instrument for modulating 2-AG signaling in vitro and in vivo. The use of activity-based protein profiling has been instrumental in characterizing its inhibitory activity and provides a robust platform for the discovery and development of novel serine hydrolase inhibitors. Further research into the broader selectivity profile of this compound and its effects on downstream signaling pathways will continue to elucidate its therapeutic potential.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of prostaglandin E2 (PGE2) production by arachidonic acid, oestrogen and parathyroid hormone in MG-63 and MC3T3-E1 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins and other arachidonic acid metabolites in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of PF-04457845: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective FAAH Inhibitor
This technical guide provides a comprehensive overview of the selectivity profile of PF-04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. We will delve into its inhibitory potency against FAAH and its specificity in comparison to other lipases, supported by detailed experimental protocols and visual representations of the relevant biological pathways.
Introduction to PF-04457845 and its Mechanism of Action
PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[1] Its mechanism of action involves the carbamylation of the catalytic serine nucleophile within the enzyme's active site, leading to irreversible inhibition.[1] Pharmacological blockade of FAAH is a promising therapeutic strategy for augmenting endocannabinoid signaling. This approach is being explored for its potential to retain the beneficial effects of cannabinoid receptor activation while avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[1]
Selectivity Profile of PF-04457845
The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. PF-04457845 has been demonstrated to be an exquisitely selective inhibitor of FAAH.[1][2]
Inhibitory Potency against FAAH
PF-04457845 exhibits high potency against both human and rat FAAH. The inhibitory activity is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | Species | IC50 (nM) |
| FAAH | Human | 7.2[1][2] |
| FAAH | Rat | 7.4[2] |
Table 1: Inhibitory Potency (IC50) of PF-04457845 against Fatty Acid Amide Hydrolase (FAAH).
Selectivity against Other Lipases and Serine Hydrolases
Competitive activity-based protein profiling (ABPP) has been employed to assess the selectivity of PF-04457845 against a broad range of other serine hydrolases. These studies have revealed a remarkable degree of selectivity for FAAH.
In comprehensive profiling against the serine hydrolase superfamily, PF-04457845 was found to be completely selective for FAAH, with no inhibition of other FP-reactive serine hydrolases observed even at a concentration of 100 μM.[1][3] This high degree of selectivity distinguishes it from other FAAH inhibitors, such as URB597, which has been shown to interact with other serine hydrolases, including carboxylesterases.[4]
A comparative study using activity-based proteomic methods further highlighted the superior selectivity of PF-04457845. While the less selective FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, PF-04457845 did not target these enzymes.[5] The only significant off-target identified for PF-04457845 is the homologous enzyme FAAH2.[6]
| Off-Target Enzyme | Inhibition by PF-04457845 |
| Other Serine Hydrolases | No inhibition observed at 100 μM[1][3] |
| ABHD6 | No inhibition observed[5] |
| CES2 | No inhibition observed[5] |
| PLA2G15 | No inhibition observed[5] |
| PNPLA6 | No inhibition observed[5] |
| FAAH2 | Identified as a single major off-target[6] |
Table 2: Selectivity of PF-04457845 against a panel of other lipases and serine hydrolases.
Experimental Protocols
The following sections detail the methodologies used to determine the potency and selectivity of PF-04457845.
FAAH Inhibition Assay (Glutamate Dehydrogenase-Coupled Assay)
This assay is used to determine the IC50 values of inhibitors against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
Anandamide (B1667382) (AEA) substrate
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH
-
Assay buffer (e.g., Tris-HCl with Triton X-100)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of PF-04457845 in DMSO.
-
In a microplate, add the assay buffer, recombinant FAAH, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the anandamide substrate.
-
The hydrolysis of anandamide by FAAH produces arachidonic acid and ethanolamine (B43304). The production of ethanolamine is coupled to the GDH reaction.
-
In the presence of α-ketoglutarate and NADPH, GDH converts ethanolamine to 2-aminoacetaldehyde, with the concomitant oxidation of NADPH to NADP+.
-
Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[1]
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex proteome.
Materials:
-
Cell or tissue proteomes (e.g., brain, liver)
-
PF-04457845
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare lysates from cells or tissues at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845 (or vehicle control) for a specific time (e.g., 30 minutes) at 37°C. This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: Add the FP-rhodamine probe to the proteome samples. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.
-
Analysis: Quantify the fluorescence intensity of the bands to determine the extent of inhibition for each serine hydrolase across the proteome.[1][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the endocannabinoid signaling pathway and the experimental workflow for competitive ABPP.
Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide and its inhibition by PF-04457845.
Caption: General workflow for competitive activity-based protein profiling (ABPP).
Conclusion
PF-04457845 is a highly potent and exceptionally selective inhibitor of FAAH. Its ability to potently inhibit FAAH without significantly affecting other lipases and serine hydrolases makes it a valuable tool for studying the endocannabinoid system and a promising candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Selectivity Profile of PF-04457845: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective FAAH Inhibitor
This technical guide provides a comprehensive overview of the selectivity profile of PF-04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. We will delve into its inhibitory potency against FAAH and its specificity in comparison to other lipases, supported by detailed experimental protocols and visual representations of the relevant biological pathways.
Introduction to PF-04457845 and its Mechanism of Action
PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[1] Its mechanism of action involves the carbamylation of the catalytic serine nucleophile within the enzyme's active site, leading to irreversible inhibition.[1] Pharmacological blockade of FAAH is a promising therapeutic strategy for augmenting endocannabinoid signaling. This approach is being explored for its potential to retain the beneficial effects of cannabinoid receptor activation while avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[1]
Selectivity Profile of PF-04457845
The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. PF-04457845 has been demonstrated to be an exquisitely selective inhibitor of FAAH.[1][2]
Inhibitory Potency against FAAH
PF-04457845 exhibits high potency against both human and rat FAAH. The inhibitory activity is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | Species | IC50 (nM) |
| FAAH | Human | 7.2[1][2] |
| FAAH | Rat | 7.4[2] |
Table 1: Inhibitory Potency (IC50) of PF-04457845 against Fatty Acid Amide Hydrolase (FAAH).
Selectivity against Other Lipases and Serine Hydrolases
Competitive activity-based protein profiling (ABPP) has been employed to assess the selectivity of PF-04457845 against a broad range of other serine hydrolases. These studies have revealed a remarkable degree of selectivity for FAAH.
In comprehensive profiling against the serine hydrolase superfamily, PF-04457845 was found to be completely selective for FAAH, with no inhibition of other FP-reactive serine hydrolases observed even at a concentration of 100 μM.[1][3] This high degree of selectivity distinguishes it from other FAAH inhibitors, such as URB597, which has been shown to interact with other serine hydrolases, including carboxylesterases.[4]
A comparative study using activity-based proteomic methods further highlighted the superior selectivity of PF-04457845. While the less selective FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, PF-04457845 did not target these enzymes.[5] The only significant off-target identified for PF-04457845 is the homologous enzyme FAAH2.[6]
| Off-Target Enzyme | Inhibition by PF-04457845 |
| Other Serine Hydrolases | No inhibition observed at 100 μM[1][3] |
| ABHD6 | No inhibition observed[5] |
| CES2 | No inhibition observed[5] |
| PLA2G15 | No inhibition observed[5] |
| PNPLA6 | No inhibition observed[5] |
| FAAH2 | Identified as a single major off-target[6] |
Table 2: Selectivity of PF-04457845 against a panel of other lipases and serine hydrolases.
Experimental Protocols
The following sections detail the methodologies used to determine the potency and selectivity of PF-04457845.
FAAH Inhibition Assay (Glutamate Dehydrogenase-Coupled Assay)
This assay is used to determine the IC50 values of inhibitors against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
Anandamide (AEA) substrate
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADPH
-
Assay buffer (e.g., Tris-HCl with Triton X-100)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of PF-04457845 in DMSO.
-
In a microplate, add the assay buffer, recombinant FAAH, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the anandamide substrate.
-
The hydrolysis of anandamide by FAAH produces arachidonic acid and ethanolamine. The production of ethanolamine is coupled to the GDH reaction.
-
In the presence of α-ketoglutarate and NADPH, GDH converts ethanolamine to 2-aminoacetaldehyde, with the concomitant oxidation of NADPH to NADP+.
-
Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[1]
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex proteome.
Materials:
-
Cell or tissue proteomes (e.g., brain, liver)
-
PF-04457845
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare lysates from cells or tissues at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845 (or vehicle control) for a specific time (e.g., 30 minutes) at 37°C. This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: Add the FP-rhodamine probe to the proteome samples. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.
-
Analysis: Quantify the fluorescence intensity of the bands to determine the extent of inhibition for each serine hydrolase across the proteome.[1][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the endocannabinoid signaling pathway and the experimental workflow for competitive ABPP.
Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide and its inhibition by PF-04457845.
Caption: General workflow for competitive activity-based protein profiling (ABPP).
Conclusion
PF-04457845 is a highly potent and exceptionally selective inhibitor of FAAH. Its ability to potently inhibit FAAH without significantly affecting other lipases and serine hydrolases makes it a valuable tool for studying the endocannabinoid system and a promising candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
pharmacological effects of JW 618 in the central nervous system
- 1. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system actions of some synthetic tetrahydrocannabinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 619C89, a use-dependent sodium channel blocker, in rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological effects of JW 618 in the central nervous system
- 1. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system actions of some synthetic tetrahydrocannabinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 619C89, a use-dependent sodium channel blocker, in rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of JW 618 to Monoacylglycerol Lipase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the inhibitor JW 618 to its target, monoacylglycerol lipase (B570770) (MAGL). This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against monoacylglycerol lipase (MAGL) has been determined across multiple species using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of MAGL activity, are summarized in the table below. These values highlight the potent and species-dependent inhibitory activity of this compound.
| Species | Tissue | IC50 (nM) |
| Human | Brain Membrane | 6.9 |
| Mouse | Brain Membrane | 123 |
| Rat | Brain Membrane | 385 |
Data sourced from competitive activity-based protein profiling experiments.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of this compound's binding affinity for MAGL.
Competitive Activity-Based Protein Profiling (ABPP) for MAGL Inhibition
This protocol is adapted from the methods used to determine the IC50 values of this compound.
Objective: To determine the potency and selectivity of an inhibitor against MAGL in a complex proteome.
Materials:
-
Proteome Lysate (e.g., mouse, rat, or human brain membrane fractions)
-
Activity-Based Probe (ABP) for serine hydrolases (e.g., FP-Rh, a fluorescently tagged fluorophosphonate probe)
-
This compound or other test inhibitors
-
DMSO (vehicle)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare tissue homogenates (e.g., brain tissue) in a suitable buffer (e.g., PBS) and isolate the desired fraction (e.g., membrane) through ultracentrifugation. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome (typically 50 µg of protein in 50 µL) are pre-incubated with varying concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Following pre-incubation with the inhibitor, the activity-based probe (e.g., FP-Rh, final concentration of 1 µM) is added to each reaction. The mixture is then incubated for a further specified period (e.g., 30 minutes) at the same temperature to allow for covalent labeling of active serine hydrolases.
-
Quenching and Sample Preparation: The labeling reaction is quenched by the addition of 2x SDS-PAGE loading buffer. The samples are then heated at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: The protein samples are resolved by SDS-PAGE.
-
Visualization and Analysis: The gel is scanned using a fluorescence gel scanner to visualize the fluorescently labeled proteins. The intensity of the band corresponding to MAGL is quantified. The reduction in fluorescence intensity in the presence of this compound compared to the vehicle control is used to determine the percentage of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric Assay for MAGL Inhibitor Screening
This is a general protocol for a high-throughput compatible assay to screen for MAGL inhibitors.
Objective: To measure the enzymatic activity of MAGL in the presence and absence of inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate (B1210297) or a custom substrate)
-
This compound or other test inhibitors
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the MAGL enzyme in assay buffer. Prepare a stock solution of the fluorogenic substrate and the test inhibitor (this compound) in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
MAGL assay buffer.
-
A solution of recombinant human MAGL.
-
The test inhibitor (this compound) at various concentrations or DMSO for control wells.
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving MAGL and the experimental workflow for determining inhibitor potency.
Caption: MAGL's role in the endocannabinoid signaling pathway.
Caption: Workflow for competitive activity-based protein profiling.
Caption: Logical relationship of this compound's mechanism of action.
Understanding the Binding Affinity of JW 618 to Monoacylglycerol Lipase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the inhibitor JW 618 to its target, monoacylglycerol lipase (MAGL). This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity Data
The inhibitory potency of this compound against monoacylglycerol lipase (MAGL) has been determined across multiple species using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of MAGL activity, are summarized in the table below. These values highlight the potent and species-dependent inhibitory activity of this compound.
| Species | Tissue | IC50 (nM) |
| Human | Brain Membrane | 6.9 |
| Mouse | Brain Membrane | 123 |
| Rat | Brain Membrane | 385 |
Data sourced from competitive activity-based protein profiling experiments.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of this compound's binding affinity for MAGL.
Competitive Activity-Based Protein Profiling (ABPP) for MAGL Inhibition
This protocol is adapted from the methods used to determine the IC50 values of this compound.
Objective: To determine the potency and selectivity of an inhibitor against MAGL in a complex proteome.
Materials:
-
Proteome Lysate (e.g., mouse, rat, or human brain membrane fractions)
-
Activity-Based Probe (ABP) for serine hydrolases (e.g., FP-Rh, a fluorescently tagged fluorophosphonate probe)
-
This compound or other test inhibitors
-
DMSO (vehicle)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare tissue homogenates (e.g., brain tissue) in a suitable buffer (e.g., PBS) and isolate the desired fraction (e.g., membrane) through ultracentrifugation. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome (typically 50 µg of protein in 50 µL) are pre-incubated with varying concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Following pre-incubation with the inhibitor, the activity-based probe (e.g., FP-Rh, final concentration of 1 µM) is added to each reaction. The mixture is then incubated for a further specified period (e.g., 30 minutes) at the same temperature to allow for covalent labeling of active serine hydrolases.
-
Quenching and Sample Preparation: The labeling reaction is quenched by the addition of 2x SDS-PAGE loading buffer. The samples are then heated at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: The protein samples are resolved by SDS-PAGE.
-
Visualization and Analysis: The gel is scanned using a fluorescence gel scanner to visualize the fluorescently labeled proteins. The intensity of the band corresponding to MAGL is quantified. The reduction in fluorescence intensity in the presence of this compound compared to the vehicle control is used to determine the percentage of inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorometric Assay for MAGL Inhibitor Screening
This is a general protocol for a high-throughput compatible assay to screen for MAGL inhibitors.
Objective: To measure the enzymatic activity of MAGL in the presence and absence of inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate)
-
This compound or other test inhibitors
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the MAGL enzyme in assay buffer. Prepare a stock solution of the fluorogenic substrate and the test inhibitor (this compound) in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
MAGL assay buffer.
-
A solution of recombinant human MAGL.
-
The test inhibitor (this compound) at various concentrations or DMSO for control wells.
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving MAGL and the experimental workflow for determining inhibitor potency.
Caption: MAGL's role in the endocannabinoid signaling pathway.
Caption: Workflow for competitive activity-based protein profiling.
Caption: Logical relationship of this compound's mechanism of action.
In Vitro Characterization of JW 618: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL). This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a research tool, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel, irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme principally responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2]. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key signaling molecule that modulates a variety of physiological processes through its interaction with cannabinoid receptors (CB1 and CB2). Its high potency and selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), make it a valuable tool for studying the endocannabinoid system[1][2]. In the scientific literature, this compound is also referred to as KML29[3][4].
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) | Reference |
| MAGL | Human | 6.9 | [2] |
| MAGL | Mouse | 123 | [2] |
| MAGL | Rat | 385 | [2] |
| FAAH | Human | > 50,000 | [2] |
| FAAH | Mouse | > 50,000 | [2] |
| FAAH | Rat | > 50,000 | [2] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it inhibits MAGL, leading to an accumulation of 2-AG. This increase in 2-AG enhances the activation of cannabinoid receptors CB1 and CB2. Concurrently, the inhibition of 2-AG degradation by MAGL reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for MAGL Inhibition
This protocol is adapted from the methods described in the primary literature for characterizing this compound[1]. ABPP is a powerful technique to determine the potency and selectivity of inhibitors against a class of enzymes in a complex proteome.
Materials:
-
Mouse, rat, or human brain membrane proteomes
-
This compound (or other test inhibitors)
-
Fluorophosphonate-rhodamine (FP-Rh) activity-based probe
-
SDS-PAGE apparatus
-
In-gel fluorescence scanner
-
Assay buffer (e.g., PBS)
-
DMSO for inhibitor dilution
Procedure:
-
Proteome Preparation: Prepare brain membrane proteomes from the desired species according to standard laboratory protocols.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with varying concentrations of this compound (or vehicle control - DMSO) for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-Rh probe to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
-
Quenching: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to MAGL. Inhibition is observed as a decrease in fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FAAH Inhibition Assay (Fluorometric)
To confirm the selectivity of this compound, its activity against FAAH should be assessed. A common method is a fluorometric assay using a specific FAAH substrate.
Materials:
-
Recombinant human, mouse, or rat FAAH
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
-
DMSO for inhibitor dilution
Procedure:
-
Reagent Preparation: Prepare a working solution of FAAH in the assay buffer. Prepare serial dilutions of this compound in DMSO and then in assay buffer. Prepare a working solution of the AAMCA substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the this compound solution (or vehicle control). Include wells with a known FAAH inhibitor as a positive control and wells without enzyme as a background control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm at 37°C.
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit time). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of MAGL, making it an invaluable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of endocannabinoid signaling.
References
In Vitro Characterization of JW 618: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a research tool, offering detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel, irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme principally responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key signaling molecule that modulates a variety of physiological processes through its interaction with cannabinoid receptors (CB1 and CB2). Its high potency and selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), make it a valuable tool for studying the endocannabinoid system[1][2]. In the scientific literature, this compound is also referred to as KML29[3][4].
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) | Reference |
| MAGL | Human | 6.9 | [2] |
| MAGL | Mouse | 123 | [2] |
| MAGL | Rat | 385 | [2] |
| FAAH | Human | > 50,000 | [2] |
| FAAH | Mouse | > 50,000 | [2] |
| FAAH | Rat | > 50,000 | [2] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it inhibits MAGL, leading to an accumulation of 2-AG. This increase in 2-AG enhances the activation of cannabinoid receptors CB1 and CB2. Concurrently, the inhibition of 2-AG degradation by MAGL reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for MAGL Inhibition
This protocol is adapted from the methods described in the primary literature for characterizing this compound[1]. ABPP is a powerful technique to determine the potency and selectivity of inhibitors against a class of enzymes in a complex proteome.
Materials:
-
Mouse, rat, or human brain membrane proteomes
-
This compound (or other test inhibitors)
-
Fluorophosphonate-rhodamine (FP-Rh) activity-based probe
-
SDS-PAGE apparatus
-
In-gel fluorescence scanner
-
Assay buffer (e.g., PBS)
-
DMSO for inhibitor dilution
Procedure:
-
Proteome Preparation: Prepare brain membrane proteomes from the desired species according to standard laboratory protocols.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with varying concentrations of this compound (or vehicle control - DMSO) for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-Rh probe to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
-
Quenching: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to MAGL. Inhibition is observed as a decrease in fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FAAH Inhibition Assay (Fluorometric)
To confirm the selectivity of this compound, its activity against FAAH should be assessed. A common method is a fluorometric assay using a specific FAAH substrate.
Materials:
-
Recombinant human, mouse, or rat FAAH
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
96-well black microplates
-
Fluorescence plate reader
-
DMSO for inhibitor dilution
Procedure:
-
Reagent Preparation: Prepare a working solution of FAAH in the assay buffer. Prepare serial dilutions of this compound in DMSO and then in assay buffer. Prepare a working solution of the AAMCA substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the this compound solution (or vehicle control). Include wells with a known FAAH inhibitor as a positive control and wells without enzyme as a background control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm at 37°C.
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit time). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of MAGL, making it an invaluable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of endocannabinoid signaling.
References
Unraveling the Therapeutic Potential of JW 618 in Neuroinflammation: A Technical Overview
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is increasingly recognized as a critical underlying factor in the pathogenesis of a wide array of neurodegenerative disorders. The pursuit of novel therapeutic agents capable of modulating inflammatory processes within the central nervous system is a paramount objective in contemporary neuroscience research. In this context, the investigational compound JW 618 has emerged as a subject of interest. This technical guide synthesizes the currently available information on this compound, focusing on its therapeutic potential in neuroinflammation. Due to the early stage of research, this document will focus on the foundational concepts and general approaches in the field, drawing parallels to established research on other anti-inflammatory compounds where direct data on this compound is not yet publicly available.
The Landscape of Neuroinflammation
Neuroinflammation is a complex biological response involving the activation of glial cells, such as microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic and unregulated neuroinflammation contributes to neuronal damage and the progression of diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] The modulation of key signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), is a primary target for therapeutic intervention.[4][5]
General Experimental Approaches to Assess Neuroinflammatory Therapeutics
The evaluation of compounds with putative anti-neuroinflammatory properties typically involves a multi-tiered experimental approach, progressing from in vitro cell-based assays to in vivo animal models.
In Vitro Models: Primary microglia or immortalized microglial cell lines, such as BV2, are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic a neuroinflammatory state.[6] The efficacy of a test compound is then assessed by measuring the reduction in the production of inflammatory mediators.
In Vivo Models: Animal models are crucial for evaluating the therapeutic potential in a more complex biological system. Common models include the systemic administration of LPS or the direct intracerebral injection of inflammatory agents to induce neuroinflammation.[7][8] Behavioral tests are employed to assess cognitive and motor functions, while post-mortem tissue analysis is used to quantify inflammatory markers.
Quantitative Data Summary
Specific quantitative data on this compound is not publicly available at this time. The following table is a representative example of how such data would be presented, based on typical findings for other anti-inflammatory compounds in preclinical studies.
| Parameter | In Vitro (LPS-stimulated BV2 cells) | In Vivo (LPS-induced neuroinflammation model) |
| Pro-inflammatory Cytokine Reduction | ||
| TNF-α | IC50: [Value] µM | [X]% decrease at [Dose] mg/kg |
| IL-1β | IC50: [Value] µM | [Y]% decrease at [Dose] mg/kg |
| IL-6 | IC50: [Value] µM | [Z]% decrease at [Dose] mg/kg |
| Inflammatory Enzyme Inhibition | ||
| iNOS | [A]% inhibition at [Concentration] µM | [B]% reduction in protein expression |
| COX-2 | [C]% inhibition at [Concentration] µM | [D]% reduction in protein expression |
| Microglial Activation Marker | ||
| Iba1 Immunoreactivity | N/A | [E]% reduction in the hippocampus |
| Behavioral Improvement | ||
| Morris Water Maze | N/A | [F]% improvement in escape latency |
| Y-Maze | N/A | [G]% increase in spontaneous alternations |
Key Experimental Protocols
Detailed experimental protocols for this compound are not yet published. The following represents standardized protocols commonly used in the field of neuroinflammation research.
In Vitro Anti-Neuroinflammatory Activity Assay
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide Assay: The production of nitric oxide (NO), an inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: The test compound is administered via oral gavage or intraperitoneal injection for a specified number of days.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 250 µg/kg) is administered.[7]
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or the Y-maze, typically starting 24-72 hours after LPS injection.
-
Tissue Collection and Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal survival, while the other hemisphere is processed for biochemical assays (ELISA, Western blot) to measure inflammatory markers.
Visualizing Molecular Pathways and Experimental Design
To facilitate a deeper understanding of the complex biological processes and experimental workflows in neuroinflammation research, the following diagrams are provided.
Caption: Hypothetical mechanism of this compound in modulating LPS-induced neuroinflammatory signaling.
Caption: A generalized experimental workflow for evaluating anti-neuroinflammatory compounds.
The exploration of novel therapeutics like this compound holds significant promise for addressing the unmet medical need in neurodegenerative diseases. As research progresses, a more detailed understanding of its specific mechanisms and efficacy will undoubtedly emerge, paving the way for potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of plant-derived natural compounds in Alzheimer's disease: Targeting microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory Effects and Mechanism of Action of Fructus ligustri lucidi Extract in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic NMDA administration increases neuroinflammatory markers in rat frontal cortex: cross-talk between excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of JW 618 in Neuroinflammation: A Technical Overview
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is increasingly recognized as a critical underlying factor in the pathogenesis of a wide array of neurodegenerative disorders. The pursuit of novel therapeutic agents capable of modulating inflammatory processes within the central nervous system is a paramount objective in contemporary neuroscience research. In this context, the investigational compound JW 618 has emerged as a subject of interest. This technical guide synthesizes the currently available information on this compound, focusing on its therapeutic potential in neuroinflammation. Due to the early stage of research, this document will focus on the foundational concepts and general approaches in the field, drawing parallels to established research on other anti-inflammatory compounds where direct data on this compound is not yet publicly available.
The Landscape of Neuroinflammation
Neuroinflammation is a complex biological response involving the activation of glial cells, such as microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic and unregulated neuroinflammation contributes to neuronal damage and the progression of diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] The modulation of key signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), is a primary target for therapeutic intervention.[4][5]
General Experimental Approaches to Assess Neuroinflammatory Therapeutics
The evaluation of compounds with putative anti-neuroinflammatory properties typically involves a multi-tiered experimental approach, progressing from in vitro cell-based assays to in vivo animal models.
In Vitro Models: Primary microglia or immortalized microglial cell lines, such as BV2, are stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic a neuroinflammatory state.[6] The efficacy of a test compound is then assessed by measuring the reduction in the production of inflammatory mediators.
In Vivo Models: Animal models are crucial for evaluating the therapeutic potential in a more complex biological system. Common models include the systemic administration of LPS or the direct intracerebral injection of inflammatory agents to induce neuroinflammation.[7][8] Behavioral tests are employed to assess cognitive and motor functions, while post-mortem tissue analysis is used to quantify inflammatory markers.
Quantitative Data Summary
Specific quantitative data on this compound is not publicly available at this time. The following table is a representative example of how such data would be presented, based on typical findings for other anti-inflammatory compounds in preclinical studies.
| Parameter | In Vitro (LPS-stimulated BV2 cells) | In Vivo (LPS-induced neuroinflammation model) |
| Pro-inflammatory Cytokine Reduction | ||
| TNF-α | IC50: [Value] µM | [X]% decrease at [Dose] mg/kg |
| IL-1β | IC50: [Value] µM | [Y]% decrease at [Dose] mg/kg |
| IL-6 | IC50: [Value] µM | [Z]% decrease at [Dose] mg/kg |
| Inflammatory Enzyme Inhibition | ||
| iNOS | [A]% inhibition at [Concentration] µM | [B]% reduction in protein expression |
| COX-2 | [C]% inhibition at [Concentration] µM | [D]% reduction in protein expression |
| Microglial Activation Marker | ||
| Iba1 Immunoreactivity | N/A | [E]% reduction in the hippocampus |
| Behavioral Improvement | ||
| Morris Water Maze | N/A | [F]% improvement in escape latency |
| Y-Maze | N/A | [G]% increase in spontaneous alternations |
Key Experimental Protocols
Detailed experimental protocols for this compound are not yet published. The following represents standardized protocols commonly used in the field of neuroinflammation research.
In Vitro Anti-Neuroinflammatory Activity Assay
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide Assay: The production of nitric oxide (NO), an inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: The test compound is administered via oral gavage or intraperitoneal injection for a specified number of days.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 250 µg/kg) is administered.[7]
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or the Y-maze, typically starting 24-72 hours after LPS injection.
-
Tissue Collection and Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal survival, while the other hemisphere is processed for biochemical assays (ELISA, Western blot) to measure inflammatory markers.
Visualizing Molecular Pathways and Experimental Design
To facilitate a deeper understanding of the complex biological processes and experimental workflows in neuroinflammation research, the following diagrams are provided.
Caption: Hypothetical mechanism of this compound in modulating LPS-induced neuroinflammatory signaling.
Caption: A generalized experimental workflow for evaluating anti-neuroinflammatory compounds.
The exploration of novel therapeutics like this compound holds significant promise for addressing the unmet medical need in neurodegenerative diseases. As research progresses, a more detailed understanding of its specific mechanisms and efficacy will undoubtedly emerge, paving the way for potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of plant-derived natural compounds in Alzheimer's disease: Targeting microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neuroinflammatory Effects and Mechanism of Action of Fructus ligustri lucidi Extract in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic NMDA administration increases neuroinflammatory markers in rat frontal cortex: cross-talk between excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Design Using JW 618 MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid (AA) and glycerol.[2] Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923).[3][4] Consequently, MAGL is positioned at a critical intersection of endocannabinoid and eicosanoid signaling pathways.[4][5]
Inhibition of MAGL presents a compelling therapeutic strategy for various disorders, including neurodegenerative diseases, inflammation, pain, and cancer.[2][3][6] By blocking MAGL, inhibitors can simultaneously elevate the levels of 2-AG, enhancing its neuroprotective and signaling effects through cannabinoid receptors (CB1 and CB2), and reduce the production of pro-inflammatory prostaglandins.[2][4]
JW 618 is a potent and selective inhibitor of MAGL, demonstrating IC50 values of 123, 385, and 6.9 nM for mouse, rat, and human MAGL, respectively. It shows high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH). This application note provides a detailed guide for designing and implementing a series of cell-based assays to characterize the activity and functional effects of this compound.
Mechanism of Action of this compound
This compound covalently modifies the catalytic serine nucleophile of MAGL, leading to its irreversible inhibition.[7][8] This blockade prevents the hydrolysis of 2-AG. The resulting accumulation of 2-AG enhances downstream signaling via cannabinoid receptors. Concurrently, the reduction in arachidonic acid availability limits the substrate for cyclooxygenase (COX) enzymes, thereby decreasing the synthesis of prostaglandins and other pro-inflammatory mediators.[4]
Application 1: Determination of this compound Potency and Cytotoxicity
The initial characterization of any inhibitor involves determining its potency in a cellular context (cellular IC50) and assessing its impact on cell health to establish a non-toxic working concentration range.
Protocol 1.1: In-Cell MAGL Activity Assay (Fluorometric)
This protocol measures the inhibitory effect of this compound on endogenous MAGL activity within cells using a fluorometric substrate.
Materials:
-
Cell line with detectable MAGL expression (e.g., A549, OVCAR-3 cancer cells, or primary microglia).[6]
-
This compound
-
MAGL Activity Assay Kit (e.g., from Abcam or Cayman Chemical) containing assay buffer, fluorometric substrate, and a positive control inhibitor.[1][9][10]
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Ex/Em ~360/460 nm).[10]
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 96-well plate and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and a positive control inhibitor (if provided in the kit).
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the respective wells. Incubate for 30 minutes at 37°C to allow for cell penetration and target engagement.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions (e.g., using the provided lysis buffer).[9]
-
Assay Reaction: Transfer the cell lysate to a 96-well black plate. Prepare the reaction mix by diluting the fluorogenic MAGL substrate in the assay buffer.
-
Measurement: Initiate the reaction by adding the substrate mix to each well. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for at least 30 minutes.[11]
-
Data Analysis: Determine the rate of reaction (slope of the linear phase) for each concentration. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the log concentration of this compound. Calculate the IC50 value using non-linear regression.
Protocol 1.2: Cell Viability Assay (MTS)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cell line used in Protocol 1.1
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[12]
-
Measurement: Record the absorbance at 490 nm using a plate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot percent viability against the log concentration of this compound to determine the 50% cytotoxic concentration (CC50).
Data Presentation: this compound Potency and Cytotoxicity
| Parameter | Cell Line | Value |
| Cellular IC50 | A549 | e.g., 15 nM |
| CC50 (48h) | A549 | e.g., > 25 µM |
| Therapeutic Index | A549 | > 1600 |
Application 2: Quantification of Changes in Lipid Mediators
A primary functional consequence of MAGL inhibition is the alteration of cellular levels of 2-AG and AA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these lipids.[5]
Protocol 2.1: Lipid Extraction and Analysis
Materials:
-
Cells treated with an effective, non-toxic concentration of this compound (e.g., 10-20x the cellular IC50) and a vehicle control.
-
Internal standards (e.g., 2-AG-d8, AA-d8)
-
LC-MS/MS grade solvents (Methanol, Acetonitrile, Chloroform (B151607), Water)
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).[13]
Procedure:
-
Cell Treatment: Culture cells to ~90% confluency in 6-well plates or 10 cm dishes. Treat with the selected concentration of this compound or vehicle for a defined period (e.g., 1-4 hours).
-
Harvesting: Aspirate the medium, wash cells with ice-cold PBS, and immediately add ice-cold methanol (B129727) to quench enzymatic activity. Scrape the cells and collect the cell suspension.
-
Lipid Extraction: Add internal standards to each sample. Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. Briefly, this involves adding chloroform and water to create a biphasic system, where lipids partition into the lower organic phase.
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use an appropriate reverse-phase column to separate 2-AG and AA. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM mode).
-
Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of 2-AG and AA. Normalize the data from the this compound-treated group to the vehicle control group to determine the fold change.
Data Presentation: Effect of this compound on Lipid Levels
| Analyte | Treatment Group | Relative Level (Fold Change vs. Vehicle) | p-value |
| 2-Arachidonoylglycerol (2-AG) | This compound (200 nM) | e.g., 8.5 ± 1.2 | < 0.001 |
| Arachidonic Acid (AA) | This compound (200 nM) | e.g., 0.4 ± 0.1 | < 0.01 |
Application 3: Assessment of Anti-Inflammatory Activity
This application assesses the downstream anti-inflammatory effects of this compound by measuring its ability to reduce the production of key inflammatory mediators in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Protocol 3.1: Quantification of Inflammatory Mediators (ELISA)
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages, or primary microglia)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound or vehicle for 1-2 hours prior to inflammatory stimulation.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the appropriate wells. Include a control group that receives no LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISAs for PGE2, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Calculate the concentration of each mediator from the standard curve. Compare the levels in the LPS + this compound group to the LPS + Vehicle group to determine the percent inhibition.
Data Presentation: Anti-Inflammatory Effects of this compound
| Mediator | Treatment Group | Concentration (pg/mL) | % Inhibition vs. LPS Control |
| PGE2 | Vehicle Control | e.g., < 10 | N/A |
| LPS + Vehicle | e.g., 450 ± 50 | N/A | |
| LPS + this compound | e.g., 120 ± 25 | e.g., 73% | |
| TNF-α | Vehicle Control | e.g., < 15 | N/A |
| LPS + Vehicle | e.g., 2800 ± 300 | N/A | |
| LPS + this compound | e.g., 1500 ± 210 | e.g., 46% | |
| IL-6 | Vehicle Control | e.g., < 20 | N/A |
| LPS + Vehicle | e.g., 1500 ± 180 | N/A | |
| LPS + this compound | e.g., 950 ± 150 | e.g., 37% |
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design Using JW 618 MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid (AA) and glycerol.[2] Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins.[3][4] Consequently, MAGL is positioned at a critical intersection of endocannabinoid and eicosanoid signaling pathways.[4][5]
Inhibition of MAGL presents a compelling therapeutic strategy for various disorders, including neurodegenerative diseases, inflammation, pain, and cancer.[2][3][6] By blocking MAGL, inhibitors can simultaneously elevate the levels of 2-AG, enhancing its neuroprotective and signaling effects through cannabinoid receptors (CB1 and CB2), and reduce the production of pro-inflammatory prostaglandins.[2][4]
JW 618 is a potent and selective inhibitor of MAGL, demonstrating IC50 values of 123, 385, and 6.9 nM for mouse, rat, and human MAGL, respectively. It shows high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH). This application note provides a detailed guide for designing and implementing a series of cell-based assays to characterize the activity and functional effects of this compound.
Mechanism of Action of this compound
This compound covalently modifies the catalytic serine nucleophile of MAGL, leading to its irreversible inhibition.[7][8] This blockade prevents the hydrolysis of 2-AG. The resulting accumulation of 2-AG enhances downstream signaling via cannabinoid receptors. Concurrently, the reduction in arachidonic acid availability limits the substrate for cyclooxygenase (COX) enzymes, thereby decreasing the synthesis of prostaglandins and other pro-inflammatory mediators.[4]
Application 1: Determination of this compound Potency and Cytotoxicity
The initial characterization of any inhibitor involves determining its potency in a cellular context (cellular IC50) and assessing its impact on cell health to establish a non-toxic working concentration range.
Protocol 1.1: In-Cell MAGL Activity Assay (Fluorometric)
This protocol measures the inhibitory effect of this compound on endogenous MAGL activity within cells using a fluorometric substrate.
Materials:
-
Cell line with detectable MAGL expression (e.g., A549, OVCAR-3 cancer cells, or primary microglia).[6]
-
This compound
-
MAGL Activity Assay Kit (e.g., from Abcam or Cayman Chemical) containing assay buffer, fluorometric substrate, and a positive control inhibitor.[1][9][10]
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Ex/Em ~360/460 nm).[10]
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 96-well plate and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and a positive control inhibitor (if provided in the kit).
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the respective wells. Incubate for 30 minutes at 37°C to allow for cell penetration and target engagement.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions (e.g., using the provided lysis buffer).[9]
-
Assay Reaction: Transfer the cell lysate to a 96-well black plate. Prepare the reaction mix by diluting the fluorogenic MAGL substrate in the assay buffer.
-
Measurement: Initiate the reaction by adding the substrate mix to each well. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for at least 30 minutes.[11]
-
Data Analysis: Determine the rate of reaction (slope of the linear phase) for each concentration. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the log concentration of this compound. Calculate the IC50 value using non-linear regression.
Protocol 1.2: Cell Viability Assay (MTS)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cell line used in Protocol 1.1
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[12]
-
Measurement: Record the absorbance at 490 nm using a plate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot percent viability against the log concentration of this compound to determine the 50% cytotoxic concentration (CC50).
Data Presentation: this compound Potency and Cytotoxicity
| Parameter | Cell Line | Value |
| Cellular IC50 | A549 | e.g., 15 nM |
| CC50 (48h) | A549 | e.g., > 25 µM |
| Therapeutic Index | A549 | > 1600 |
Application 2: Quantification of Changes in Lipid Mediators
A primary functional consequence of MAGL inhibition is the alteration of cellular levels of 2-AG and AA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these lipids.[5]
Protocol 2.1: Lipid Extraction and Analysis
Materials:
-
Cells treated with an effective, non-toxic concentration of this compound (e.g., 10-20x the cellular IC50) and a vehicle control.
-
Internal standards (e.g., 2-AG-d8, AA-d8)
-
LC-MS/MS grade solvents (Methanol, Acetonitrile, Chloroform, Water)
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).[13]
Procedure:
-
Cell Treatment: Culture cells to ~90% confluency in 6-well plates or 10 cm dishes. Treat with the selected concentration of this compound or vehicle for a defined period (e.g., 1-4 hours).
-
Harvesting: Aspirate the medium, wash cells with ice-cold PBS, and immediately add ice-cold methanol to quench enzymatic activity. Scrape the cells and collect the cell suspension.
-
Lipid Extraction: Add internal standards to each sample. Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. Briefly, this involves adding chloroform and water to create a biphasic system, where lipids partition into the lower organic phase.
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use an appropriate reverse-phase column to separate 2-AG and AA. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM mode).
-
Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of 2-AG and AA. Normalize the data from the this compound-treated group to the vehicle control group to determine the fold change.
Data Presentation: Effect of this compound on Lipid Levels
| Analyte | Treatment Group | Relative Level (Fold Change vs. Vehicle) | p-value |
| 2-Arachidonoylglycerol (2-AG) | This compound (200 nM) | e.g., 8.5 ± 1.2 | < 0.001 |
| Arachidonic Acid (AA) | This compound (200 nM) | e.g., 0.4 ± 0.1 | < 0.01 |
Application 3: Assessment of Anti-Inflammatory Activity
This application assesses the downstream anti-inflammatory effects of this compound by measuring its ability to reduce the production of key inflammatory mediators in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Protocol 3.1: Quantification of Inflammatory Mediators (ELISA)
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages, or primary microglia)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with a non-toxic concentration of this compound or vehicle for 1-2 hours prior to inflammatory stimulation.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the appropriate wells. Include a control group that receives no LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISAs for PGE2, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Calculate the concentration of each mediator from the standard curve. Compare the levels in the LPS + this compound group to the LPS + Vehicle group to determine the percent inhibition.
Data Presentation: Anti-Inflammatory Effects of this compound
| Mediator | Treatment Group | Concentration (pg/mL) | % Inhibition vs. LPS Control |
| PGE2 | Vehicle Control | e.g., < 10 | N/A |
| LPS + Vehicle | e.g., 450 ± 50 | N/A | |
| LPS + this compound | e.g., 120 ± 25 | e.g., 73% | |
| TNF-α | Vehicle Control | e.g., < 15 | N/A |
| LPS + Vehicle | e.g., 2800 ± 300 | N/A | |
| LPS + this compound | e.g., 1500 ± 210 | e.g., 46% | |
| IL-6 | Vehicle Control | e.g., < 20 | N/A |
| LPS + Vehicle | e.g., 1500 ± 180 | N/A | |
| LPS + this compound | e.g., 950 ± 150 | e.g., 37% |
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JW 618 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of JW 618 in in vitro experimental settings. This compound is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Understanding its solubility, stability, and proper handling is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Stability
Proper handling and storage of this compound are paramount to maintaining its integrity and activity. The following tables summarize the solubility and stability data for this compound.
Solubility Data
For optimal results, it is recommended to prepare stock solutions in an organic solvent and then dilute them with aqueous buffers or cell culture media for the final working concentrations.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL |
| Ethanol | 16 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data sourced from Cayman Chemical product information[1].
Stability and Storage
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C as a solution in methyl acetate. |
| Long-term Stability | Stable for at least 2 years when stored as recommended[1]. |
Mechanism of Action
This compound is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, leading to the potentiation of cannabinoid receptor signaling (CB1 and CB2).
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a MAGL inhibitor.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based in vitro assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Preparation of Stock Solutions
-
Solvent Selection : Based on the solubility data, DMSO is a common choice for preparing high-concentration stock solutions.
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For a formula weight of 392.3 g/mol , this corresponds to dissolving 3.923 mg of this compound in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
General Protocol for Cell Treatment
-
Cell Seeding : Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the appropriate confluency.
-
Preparation of Working Solutions :
-
Thaw a vial of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Treatment :
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
-
Incubation : Incubate the cells for the desired period, as determined by the specific experimental goals.
-
Downstream Analysis : Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or functional assays.
Experimental Workflow for In Vitro MAGL Inhibition Assay
Caption: A typical workflow for an in vitro MAGL inhibition assay using this compound.
Quantitative Data Summary
The inhibitory activity of this compound against MAGL has been characterized in brain membrane preparations from different species.
| Species | IC₅₀ (nM) for MAGL Inhibition |
| Human | 6.9 |
| Mouse | 123 |
| Rat | 385 |
Data from Cayman Chemical, referencing Chang, J.W., et al. (2012)[1].
This compound exhibits high selectivity for MAGL over other related enzymes such as fatty acid amide hydrolase (FAAH), with IC₅₀ values for FAAH being greater than 50 µM for human, mouse, and rat brain membranes[1]. This high selectivity makes it a valuable tool for specifically studying the role of MAGL in various physiological and pathological processes.
Conclusion
This compound is a potent and selective tool for the in vitro investigation of the endocannabinoid system. Careful consideration of its solubility and stability, along with the implementation of appropriate experimental protocols, will ensure the generation of high-quality, reproducible data. Researchers are encouraged to optimize the provided protocols for their specific experimental systems.
References
Application Notes and Protocols for JW 618 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of JW 618 in in vitro experimental settings. This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its solubility, stability, and proper handling is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Stability
Proper handling and storage of this compound are paramount to maintaining its integrity and activity. The following tables summarize the solubility and stability data for this compound.
Solubility Data
For optimal results, it is recommended to prepare stock solutions in an organic solvent and then dilute them with aqueous buffers or cell culture media for the final working concentrations.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 16 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data sourced from Cayman Chemical product information[1].
Stability and Storage
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C as a solution in methyl acetate. |
| Long-term Stability | Stable for at least 2 years when stored as recommended[1]. |
Mechanism of Action
This compound is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, leading to the potentiation of cannabinoid receptor signaling (CB1 and CB2).
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a MAGL inhibitor.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based in vitro assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Preparation of Stock Solutions
-
Solvent Selection : Based on the solubility data, DMSO is a common choice for preparing high-concentration stock solutions.
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For a formula weight of 392.3 g/mol , this corresponds to dissolving 3.923 mg of this compound in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
General Protocol for Cell Treatment
-
Cell Seeding : Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the appropriate confluency.
-
Preparation of Working Solutions :
-
Thaw a vial of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Treatment :
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
-
Incubation : Incubate the cells for the desired period, as determined by the specific experimental goals.
-
Downstream Analysis : Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or functional assays.
Experimental Workflow for In Vitro MAGL Inhibition Assay
Caption: A typical workflow for an in vitro MAGL inhibition assay using this compound.
Quantitative Data Summary
The inhibitory activity of this compound against MAGL has been characterized in brain membrane preparations from different species.
| Species | IC₅₀ (nM) for MAGL Inhibition |
| Human | 6.9 |
| Mouse | 123 |
| Rat | 385 |
Data from Cayman Chemical, referencing Chang, J.W., et al. (2012)[1].
This compound exhibits high selectivity for MAGL over other related enzymes such as fatty acid amide hydrolase (FAAH), with IC₅₀ values for FAAH being greater than 50 µM for human, mouse, and rat brain membranes[1]. This high selectivity makes it a valuable tool for specifically studying the role of MAGL in various physiological and pathological processes.
Conclusion
This compound is a potent and selective tool for the in vitro investigation of the endocannabinoid system. Careful consideration of its solubility and stability, along with the implementation of appropriate experimental protocols, will ensure the generation of high-quality, reproducible data. Researchers are encouraged to optimize the provided protocols for their specific experimental systems.
References
Application Notes and Protocols for Studying 2-Arachidonoylglycerol (2-AG) Metabolism in Brain Tissue Using JW 618
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in neuromodulation, neuroinflammation, and synaptic plasticity.[1][2] Its signaling is tightly regulated by its metabolic enzymes. The primary enzyme responsible for the degradation of 2-AG in the brain is monoacylglycerol lipase (MAGL).[2] Inhibition of MAGL presents a key pharmacological strategy to potentiate 2-AG signaling and study its physiological and pathophysiological roles. JW 618 is a potent and selective inhibitor of MAGL, making it a valuable research tool for investigating 2-AG metabolism and its downstream effects in brain tissue.[3] These application notes provide detailed protocols for utilizing this compound to study 2-AG metabolism, including in vitro enzyme activity assays and in vivo analysis of 2-AG levels in brain tissue.
Mechanism of Action of this compound
This compound is a carbamate-based inhibitor that covalently modifies the active site serine of MAGL, leading to its irreversible inhibition.[4] This blockade of MAGL activity prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. Consequently, the administration of this compound leads to a significant elevation of 2-AG levels in the brain, thereby amplifying its signaling through cannabinoid receptors (CB1 and CB2) and other potential targets. A key advantage of this compound is its high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.[3] This selectivity allows for the specific investigation of the 2-AG signaling pathway without directly affecting anandamide metabolism.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key parameters for its use in studying 2-AG metabolism.
| Parameter | Species | Tissue | Value | Reference |
| IC50 (MAGL) | Human | Brain Membranes | 6.9 nM | [3] |
| Mouse | Brain Membranes | 123 nM | [3] | |
| Rat | Brain Membranes | 385 nM | [3] | |
| IC50 (FAAH) | Human | Brain Membranes | > 50 µM | [3] |
| Mouse | Brain Membranes | > 50 µM | [3] | |
| Rat | Brain Membranes | > 50 µM | [3] |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay in Brain Tissue Homogenates
This protocol describes how to measure the inhibitory effect of this compound on MAGL activity in brain tissue homogenates using a fluorometric assay.
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or hippocampus)
-
This compound
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = ~360/460 nm)
-
Homogenizer
-
Bradford assay reagent for protein quantification
Procedure:
-
Brain Tissue Homogenate Preparation: a. Euthanize the animal according to approved institutional protocols. b. Quickly dissect the brain region of interest on ice. c. Homogenize the tissue in ice-cold MAGL Assay Buffer (1:10 w/v) using a Dounce or mechanical homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Collect the supernatant (S1 fraction) and determine the protein concentration using the Bradford assay. f. The S1 fraction can be used directly or further centrifuged at 100,000 x g for 60 minutes at 4°C to separate the membrane (pellet) and cytosolic (supernatant) fractions. MAGL is primarily associated with the membrane fraction. If using the membrane fraction, resuspend the pellet in MAGL Assay Buffer.
-
Assay Preparation: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in MAGL Assay Buffer to achieve the desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay is ≤1%. c. Prepare the fluorogenic MAGL substrate stock solution in DMSO and then dilute it to the working concentration in MAGL Assay Buffer.
-
Assay Protocol: a. To each well of a 96-well black microplate, add the following:
- 50 µL of brain homogenate (diluted to a final protein concentration of 10-50 µ g/well ).
- 10 µL of this compound dilution or vehicle (DMSO in assay buffer). b. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding 40 µL of the MAGL substrate working solution to each well. d. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. e. Measure the increase in fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percentage of MAGL activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Administration of this compound and Measurement of 2-AG Levels in Mouse Brain
This protocol outlines the procedure for administering this compound to mice and subsequently quantifying the changes in 2-AG levels in brain tissue using liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Mice (e.g., C57BL/6)
-
LC-MS/MS system
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile with 1% formic acid)
-
Homogenizer
-
Centrifuge
Procedure:
-
This compound Administration: a. Prepare the this compound dosing solution in the vehicle. The concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for intraperitoneal injection). b. Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage). A typical dose might range from 1 to 40 mg/kg. c. At a predetermined time point after administration (e.g., 1, 4, or 24 hours), euthanize the mice using a method that minimizes post-mortem lipid metabolism, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen.
-
Brain Tissue Collection and Processing: a. If not using microwave fixation, rapidly dissect the brain on a cold plate and freeze it in liquid nitrogen. b. Store the brain tissue at -80°C until analysis. c. On the day of analysis, weigh the frozen brain tissue.
-
Lipid Extraction: a. Homogenize the frozen brain tissue in 1 mL of ice-cold extraction solvent containing the internal standard (2-AG-d8). b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. c. Collect the supernatant and transfer it to a new tube. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipids using a suitable C18 reversed-phase column with a gradient elution. c. Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for 2-AG and 2-AG-d8 should be optimized on the instrument used.
-
Data Analysis: a. Generate a standard curve using known concentrations of 2-AG. b. Calculate the concentration of 2-AG in each brain sample by normalizing the peak area of endogenous 2-AG to the peak area of the internal standard and comparing it to the standard curve. c. Express the 2-AG levels as pmol/mg or ng/g of brain tissue. d. Compare the 2-AG levels in the this compound-treated group to the vehicle-treated group to determine the effect of MAGL inhibition.
Experimental Workflow
Conclusion
This compound is a powerful and selective tool for the investigation of 2-AG metabolism in brain tissue. By effectively inhibiting MAGL, this compound allows researchers to probe the downstream consequences of elevated 2-AG levels on neuronal function, neuroinflammation, and behavior. The protocols provided here offer a framework for characterizing the in vitro and in vivo effects of this compound, enabling a deeper understanding of the endocannabinoid system in health and disease. As with any experimental work, appropriate controls and careful optimization of assay conditions are crucial for obtaining reliable and reproducible results.
References
- 1. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-Arachidonoylglycerol (2-AG) Metabolism in Brain Tissue Using JW 618
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arachidonoylglycerol (B1664049) (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in neuromodulation, neuroinflammation, and synaptic plasticity.[1][2] Its signaling is tightly regulated by its metabolic enzymes. The primary enzyme responsible for the degradation of 2-AG in the brain is monoacylglycerol lipase (B570770) (MAGL).[2] Inhibition of MAGL presents a key pharmacological strategy to potentiate 2-AG signaling and study its physiological and pathophysiological roles. JW 618 is a potent and selective inhibitor of MAGL, making it a valuable research tool for investigating 2-AG metabolism and its downstream effects in brain tissue.[3] These application notes provide detailed protocols for utilizing this compound to study 2-AG metabolism, including in vitro enzyme activity assays and in vivo analysis of 2-AG levels in brain tissue.
Mechanism of Action of this compound
This compound is a carbamate-based inhibitor that covalently modifies the active site serine of MAGL, leading to its irreversible inhibition.[4] This blockade of MAGL activity prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. Consequently, the administration of this compound leads to a significant elevation of 2-AG levels in the brain, thereby amplifying its signaling through cannabinoid receptors (CB1 and CB2) and other potential targets. A key advantage of this compound is its high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide (B1667382) degradation.[3] This selectivity allows for the specific investigation of the 2-AG signaling pathway without directly affecting anandamide metabolism.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key parameters for its use in studying 2-AG metabolism.
| Parameter | Species | Tissue | Value | Reference |
| IC50 (MAGL) | Human | Brain Membranes | 6.9 nM | [3] |
| Mouse | Brain Membranes | 123 nM | [3] | |
| Rat | Brain Membranes | 385 nM | [3] | |
| IC50 (FAAH) | Human | Brain Membranes | > 50 µM | [3] |
| Mouse | Brain Membranes | > 50 µM | [3] | |
| Rat | Brain Membranes | > 50 µM | [3] |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay in Brain Tissue Homogenates
This protocol describes how to measure the inhibitory effect of this compound on MAGL activity in brain tissue homogenates using a fluorometric assay.
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex, or hippocampus)
-
This compound
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = ~360/460 nm)
-
Homogenizer
-
Bradford assay reagent for protein quantification
Procedure:
-
Brain Tissue Homogenate Preparation: a. Euthanize the animal according to approved institutional protocols. b. Quickly dissect the brain region of interest on ice. c. Homogenize the tissue in ice-cold MAGL Assay Buffer (1:10 w/v) using a Dounce or mechanical homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Collect the supernatant (S1 fraction) and determine the protein concentration using the Bradford assay. f. The S1 fraction can be used directly or further centrifuged at 100,000 x g for 60 minutes at 4°C to separate the membrane (pellet) and cytosolic (supernatant) fractions. MAGL is primarily associated with the membrane fraction. If using the membrane fraction, resuspend the pellet in MAGL Assay Buffer.
-
Assay Preparation: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in MAGL Assay Buffer to achieve the desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay is ≤1%. c. Prepare the fluorogenic MAGL substrate stock solution in DMSO and then dilute it to the working concentration in MAGL Assay Buffer.
-
Assay Protocol: a. To each well of a 96-well black microplate, add the following:
- 50 µL of brain homogenate (diluted to a final protein concentration of 10-50 µ g/well ).
- 10 µL of this compound dilution or vehicle (DMSO in assay buffer). b. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding 40 µL of the MAGL substrate working solution to each well. d. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. e. Measure the increase in fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percentage of MAGL activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Administration of this compound and Measurement of 2-AG Levels in Mouse Brain
This protocol outlines the procedure for administering this compound to mice and subsequently quantifying the changes in 2-AG levels in brain tissue using liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Mice (e.g., C57BL/6)
-
LC-MS/MS system
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile (B52724) with 1% formic acid)
-
Homogenizer
-
Centrifuge
Procedure:
-
This compound Administration: a. Prepare the this compound dosing solution in the vehicle. The concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for intraperitoneal injection). b. Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage). A typical dose might range from 1 to 40 mg/kg. c. At a predetermined time point after administration (e.g., 1, 4, or 24 hours), euthanize the mice using a method that minimizes post-mortem lipid metabolism, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen.
-
Brain Tissue Collection and Processing: a. If not using microwave fixation, rapidly dissect the brain on a cold plate and freeze it in liquid nitrogen. b. Store the brain tissue at -80°C until analysis. c. On the day of analysis, weigh the frozen brain tissue.
-
Lipid Extraction: a. Homogenize the frozen brain tissue in 1 mL of ice-cold extraction solvent containing the internal standard (2-AG-d8). b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. c. Collect the supernatant and transfer it to a new tube. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipids using a suitable C18 reversed-phase column with a gradient elution. c. Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for 2-AG and 2-AG-d8 should be optimized on the instrument used.
-
Data Analysis: a. Generate a standard curve using known concentrations of 2-AG. b. Calculate the concentration of 2-AG in each brain sample by normalizing the peak area of endogenous 2-AG to the peak area of the internal standard and comparing it to the standard curve. c. Express the 2-AG levels as pmol/mg or ng/g of brain tissue. d. Compare the 2-AG levels in the this compound-treated group to the vehicle-treated group to determine the effect of MAGL inhibition.
Experimental Workflow
Conclusion
This compound is a powerful and selective tool for the investigation of 2-AG metabolism in brain tissue. By effectively inhibiting MAGL, this compound allows researchers to probe the downstream consequences of elevated 2-AG levels on neuronal function, neuroinflammation, and behavior. The protocols provided here offer a framework for characterizing the in vitro and in vivo effects of this compound, enabling a deeper understanding of the endocannabinoid system in health and disease. As with any experimental work, appropriate controls and careful optimization of assay conditions are crucial for obtaining reliable and reproducible results.
References
- 1. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of JW 618 in Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. The endocannabinoid system, particularly the signaling of 2-arachidonoylglycerol (2-AG), has emerged as a promising target for the development of novel analgesics. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG. Inhibition of MAGL elevates the endogenous levels of 2-AG, thereby enhancing its analgesic and anti-inflammatory effects through the activation of cannabinoid receptors (CB1 and CB2).
JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1] This document provides detailed application notes and protocols for the use of this compound and other selective MAGL inhibitors in preclinical models of neuropathic pain. While in vivo efficacy data for this compound in neuropathic pain models is not yet extensively published, the information presented herein is based on the established pharmacology of selective MAGL inhibitors and provides a comprehensive guide for researchers investigating the therapeutic potential of this compound class.
Mechanism of Action: MAGL Inhibition
This compound is an O-hexafluoroisopropyl (HFIP) carbamate that acts as an irreversible inhibitor of MAGL.[2] It demonstrates high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid, anandamide.[2] By blocking MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation in the nervous system.[1][3] Elevated 2-AG levels enhance the activation of presynaptic CB1 receptors and CB2 receptors on immune cells, which in turn modulates neurotransmitter release and neuroinflammation, ultimately leading to a reduction in pain signaling.[1][4][5]
Quantitative Data: In Vitro Potency of this compound and In Vivo Efficacy of Selective MAGL Inhibitors
The following tables summarize the in vitro inhibitory potency of this compound against MAGL and the in vivo efficacy of other selective MAGL inhibitors in rodent models of neuropathic pain. This data provides a basis for dose selection and expected outcomes in preclinical studies.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound [1]
| Species | Tissue | IC50 (nM) |
| Human | Brain Membranes | 6.9 |
| Mouse | Brain Membranes | 123 |
| Rat | Brain Membranes | 385 |
Table 2: In Vivo Efficacy of Selective MAGL Inhibitors in Neuropathic Pain Models
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Pain Phenotype Assessed | Reference |
| JZL184 | Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 8 - 40 | Mechanical & Cold Allodynia | [5][6] |
| MJN110 | Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 0.43 (ED50) | Mechanical Allodynia | [7][8] |
| JZL184 | Chemotherapy-Induced Neuropathy | Mouse | Intraperitoneal (i.p.) | 8.4 (ED50) | Mechanical Allodynia | [9] |
| MJN110 | Chemotherapy-Induced Neuropathy | Mouse | Intraperitoneal (i.p.) | 1.8 (ED50) | Mechanical Allodynia | [9] |
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used and validated model of neuropathic pain that mimics features of human neuropathic pain conditions.[5][6]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the animal using isoflurane (5% for induction, 2% for maintenance).
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover from anesthesia on a heating pad.
-
Behavioral testing can commence 7-14 days post-surgery.
Behavioral Assay: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is the gold standard for its assessment.[10][11][12]
Materials:
-
Von Frey filaments (calibrated set of filaments with varying stiffness)
-
Elevated mesh platform
-
Plexiglas enclosures for animal habituation
Procedure:
-
Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[11] If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Behavioral Assay: Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an exaggerated response to a noxious heat stimulus, is another common symptom of neuropathic pain. The Hargreaves test provides a quantitative measure of thermal sensitivity.[13][14][15][16]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
-
Glass platform
Procedure:
-
Place the animal in a Plexiglas enclosure on the glass platform of the apparatus and allow it to acclimate for 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will start simultaneously.
-
The timer stops automatically when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency (PWL).
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.[16]
-
Perform at least three measurements per paw, with a minimum of 5 minutes between measurements, and average the results.
Mandatory Visualizations
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Lipase Protects the Presynaptic Cannabinoid 1 Receptor from Desensitization by Endocannabinoids after Persistent Inflammation | Journal of Neuroscience [jneurosci.org]
- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. mmpc.org [mmpc.org]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application of JW 618 in Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. The endocannabinoid system, particularly the signaling of 2-arachidonoylglycerol (B1664049) (2-AG), has emerged as a promising target for the development of novel analgesics. Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of 2-AG. Inhibition of MAGL elevates the endogenous levels of 2-AG, thereby enhancing its analgesic and anti-inflammatory effects through the activation of cannabinoid receptors (CB1 and CB2).
JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1] This document provides detailed application notes and protocols for the use of this compound and other selective MAGL inhibitors in preclinical models of neuropathic pain. While in vivo efficacy data for this compound in neuropathic pain models is not yet extensively published, the information presented herein is based on the established pharmacology of selective MAGL inhibitors and provides a comprehensive guide for researchers investigating the therapeutic potential of this compound class.
Mechanism of Action: MAGL Inhibition
This compound is an O-hexafluoroisopropyl (HFIP) carbamate (B1207046) that acts as an irreversible inhibitor of MAGL.[2] It demonstrates high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid, anandamide.[2] By blocking MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation in the nervous system.[1][3] Elevated 2-AG levels enhance the activation of presynaptic CB1 receptors and CB2 receptors on immune cells, which in turn modulates neurotransmitter release and neuroinflammation, ultimately leading to a reduction in pain signaling.[1][4][5]
Quantitative Data: In Vitro Potency of this compound and In Vivo Efficacy of Selective MAGL Inhibitors
The following tables summarize the in vitro inhibitory potency of this compound against MAGL and the in vivo efficacy of other selective MAGL inhibitors in rodent models of neuropathic pain. This data provides a basis for dose selection and expected outcomes in preclinical studies.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound [1]
| Species | Tissue | IC50 (nM) |
| Human | Brain Membranes | 6.9 |
| Mouse | Brain Membranes | 123 |
| Rat | Brain Membranes | 385 |
Table 2: In Vivo Efficacy of Selective MAGL Inhibitors in Neuropathic Pain Models
| Compound | Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Pain Phenotype Assessed | Reference |
| JZL184 | Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 8 - 40 | Mechanical & Cold Allodynia | [5][6] |
| MJN110 | Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 0.43 (ED50) | Mechanical Allodynia | [7][8] |
| JZL184 | Chemotherapy-Induced Neuropathy | Mouse | Intraperitoneal (i.p.) | 8.4 (ED50) | Mechanical Allodynia | [9] |
| MJN110 | Chemotherapy-Induced Neuropathy | Mouse | Intraperitoneal (i.p.) | 1.8 (ED50) | Mechanical Allodynia | [9] |
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used and validated model of neuropathic pain that mimics features of human neuropathic pain conditions.[5][6]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover from anesthesia on a heating pad.
-
Behavioral testing can commence 7-14 days post-surgery.
Behavioral Assay: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is the gold standard for its assessment.[10][11][12]
Materials:
-
Von Frey filaments (calibrated set of filaments with varying stiffness)
-
Elevated mesh platform
-
Plexiglas enclosures for animal habituation
Procedure:
-
Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[11] If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Behavioral Assay: Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an exaggerated response to a noxious heat stimulus, is another common symptom of neuropathic pain. The Hargreaves test provides a quantitative measure of thermal sensitivity.[13][14][15][16]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
-
Glass platform
Procedure:
-
Place the animal in a Plexiglas enclosure on the glass platform of the apparatus and allow it to acclimate for 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will start simultaneously.
-
The timer stops automatically when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency (PWL).
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.[16]
-
Perform at least three measurements per paw, with a minimum of 5 minutes between measurements, and average the results.
Mandatory Visualizations
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol Lipase Protects the Presynaptic Cannabinoid 1 Receptor from Desensitization by Endocannabinoids after Persistent Inflammation | Journal of Neuroscience [jneurosci.org]
- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. mmpc.org [mmpc.org]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JW 618 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid signaling pathway. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol. In the context of oncology, MAGL has emerged as a promising therapeutic target. Elevated MAGL expression has been observed in aggressive cancer cells, where it contributes to a pro-tumorigenic lipid signaling network that promotes cancer cell migration, invasion, and survival.[1][2] Inhibition of MAGL has been demonstrated to reduce cancer cell proliferation, induce apoptosis, and decrease tumor growth and metastasis in various cancer types, including breast, prostate, colorectal, and lung cancer.[3][4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell line studies, enabling researchers to investigate its therapeutic potential. While much of the existing research on MAGL inhibition in cancer has utilized the inhibitor JZL184, the protocols provided herein are adapted for this compound based on the established mechanisms of MAGL inhibitors.
Mechanism of Action
Inhibition of MAGL by this compound leads to an accumulation of 2-AG.[6] This increase in 2-AG can activate cannabinoid receptors, such as CB1, initiating downstream signaling cascades that can impede cancer progression.[6] One of the key mechanisms involves the upregulation of the tissue inhibitor of metalloproteinase-1 (TIMP-1), which plays a crucial role in suppressing cancer cell invasion and metastasis.[6] Furthermore, MAGL inhibition has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[4][7] Downregulation of signaling pathways involved in cell proliferation, such as the ERK-Cyclin D1 pathway, has also been implicated in the anti-tumor effects of MAGL inhibitors.[8]
Data Presentation
Table 1: Summary of Expected Effects of this compound on Cancer Cell Lines
| Parameter | Expected Outcome | Potential Mechanism | Relevant Assays |
| Cell Viability | Decrease | Inhibition of proliferation, induction of apoptosis | MTT, MTS, or CCK-8 assay |
| Apoptosis | Increase | Modulation of Bcl-2 family proteins (decreased Bcl-2, increased Bax), Caspase activation | Annexin V/PI staining, Caspase activity assays, Western blot for apoptotic markers |
| Cell Migration & Invasion | Decrease | Upregulation of TIMP-1 | Transwell migration/invasion assay |
| Protein Expression | Changes in key signaling proteins | Altered levels of p-ERK, Cyclin D1, Bcl-2, Bax, TIMP-1 | Western Blotting |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-ERK, Cyclin D1, TIMP-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment in cancer cell lines.
References
- 1. Monoacylglycerol lipase regulates ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Monoacylglycerol lipase inhibitor JZL184 regulates apoptosis and migration of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JW 618 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol. In the context of oncology, MAGL has emerged as a promising therapeutic target. Elevated MAGL expression has been observed in aggressive cancer cells, where it contributes to a pro-tumorigenic lipid signaling network that promotes cancer cell migration, invasion, and survival.[1][2] Inhibition of MAGL has been demonstrated to reduce cancer cell proliferation, induce apoptosis, and decrease tumor growth and metastasis in various cancer types, including breast, prostate, colorectal, and lung cancer.[3][4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell line studies, enabling researchers to investigate its therapeutic potential. While much of the existing research on MAGL inhibition in cancer has utilized the inhibitor JZL184, the protocols provided herein are adapted for this compound based on the established mechanisms of MAGL inhibitors.
Mechanism of Action
Inhibition of MAGL by this compound leads to an accumulation of 2-AG.[6] This increase in 2-AG can activate cannabinoid receptors, such as CB1, initiating downstream signaling cascades that can impede cancer progression.[6] One of the key mechanisms involves the upregulation of the tissue inhibitor of metalloproteinase-1 (TIMP-1), which plays a crucial role in suppressing cancer cell invasion and metastasis.[6] Furthermore, MAGL inhibition has been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[4][7] Downregulation of signaling pathways involved in cell proliferation, such as the ERK-Cyclin D1 pathway, has also been implicated in the anti-tumor effects of MAGL inhibitors.[8]
Data Presentation
Table 1: Summary of Expected Effects of this compound on Cancer Cell Lines
| Parameter | Expected Outcome | Potential Mechanism | Relevant Assays |
| Cell Viability | Decrease | Inhibition of proliferation, induction of apoptosis | MTT, MTS, or CCK-8 assay |
| Apoptosis | Increase | Modulation of Bcl-2 family proteins (decreased Bcl-2, increased Bax), Caspase activation | Annexin V/PI staining, Caspase activity assays, Western blot for apoptotic markers |
| Cell Migration & Invasion | Decrease | Upregulation of TIMP-1 | Transwell migration/invasion assay |
| Protein Expression | Changes in key signaling proteins | Altered levels of p-ERK, Cyclin D1, Bcl-2, Bax, TIMP-1 | Western Blotting |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-ERK, Cyclin D1, TIMP-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Experimental workflow for this compound treatment in cancer cell lines.
References
- 1. Monoacylglycerol lipase regulates ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Monoacylglycerol lipase inhibitor JZL184 regulates apoptosis and migration of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of JW 618 on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol. The release of arachidonic acid is the rate-limiting step in the synthesis of prostaglandins (B1171923), a class of lipid autacoids involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. By inhibiting MAGL, this compound is expected to reduce the bioavailability of arachidonic acid, thereby leading to a decrease in the production of various prostaglandins.
These application notes provide a detailed overview of the mechanism of action of this compound in the context of prostaglandin (B15479496) synthesis and offer comprehensive protocols for researchers to measure its effects in a laboratory setting.
Mechanism of Action: this compound and the Prostaglandin Synthesis Pathway
Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids. One significant source of arachidonic acid is the hydrolysis of 2-AG by MAGL. Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2)[1][2][3]. PGH2 is then converted by various terminal synthases into biologically active prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α)[1][2][4].
This compound, as a MAGL inhibitor, is hypothesized to decrease the available pool of arachidonic acid derived from 2-AG, thus attenuating the downstream synthesis of prostaglandins. This mechanism makes this compound a valuable tool for studying the role of MAGL-dependent prostaglandin synthesis in various biological systems and a potential therapeutic agent for conditions associated with excessive prostaglandin production.
Signaling Pathway Diagram
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table presents representative data on the effect of a selective MAGL inhibitor on prostaglandin levels in stimulated and unstimulated cells. The data is illustrative and based on expected outcomes from published studies investigating similar MAGL inhibitors[5]. Actual results may vary depending on the experimental conditions, cell type, and the specific prostaglandin being measured.
| Treatment Group | Prostaglandin E2 (PGE2) (pg/mL) | Prostaglandin D2 (PGD2) (pg/mL) |
| Vehicle Control (Unstimulated) | 150 ± 25 | 120 ± 20 |
| This compound (10 µM) (Unstimulated) | 140 ± 30 | 115 ± 22 |
| Inflammatory Stimulus (e.g., LPS) | 850 ± 70 | 780 ± 65 |
| This compound (10 µM) + Inflammatory Stimulus | 450 ± 50 | 410 ± 45 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for measuring the effects of this compound.
Protocol 1: In Vitro Cell-Based Assay for Prostaglandin Synthesis
This protocol describes a general method for treating cultured cells with this compound and an inflammatory stimulus to measure the subsequent changes in prostaglandin E2 (PGE2) production.
Materials:
-
Cell line capable of producing prostaglandins (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells, or primary cells of interest)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) from E. coli)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
PGE2 ELISA kit or access to LC-MS/MS instrumentation
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well in complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
The following day, carefully aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, serum-free or low-serum medium to each well.
-
Prepare treatment solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) by diluting the stock solution in the culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound or vehicle control solutions to the appropriate wells and pre-incubate for 1-2 hours at 37°C.
-
Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the designated wells.
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well into separate microcentrifuge tubes.
-
Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatants to new tubes and store them at -80°C until analysis.
-
Protocol 2: Quantification of Prostaglandin E2 by ELISA
This protocol provides a general procedure for a competitive ELISA to measure PGE2 concentrations in the collected cell culture supernatants. For best results, follow the specific instructions provided with your chosen ELISA kit.
Materials:
-
PGE2 ELISA kit (containing PGE2 standard, PGE2-HRP conjugate, primary antibody, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Create a standard curve by performing serial dilutions of the PGE2 standard.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-HRP conjugate to each well (except for the blank).
-
Add the primary antibody to each well (except for the blank and non-specific binding wells).
-
Incubate the plate, typically for 2 hours at room temperature, on an orbital shaker.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in your samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Quantification of Prostaglandins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of multiple prostaglandins. This is a more advanced technique that requires specialized instrumentation and expertise.
Principle: Samples are first subjected to solid-phase extraction (SPE) to purify and concentrate the prostaglandins. The extracted samples are then injected into a liquid chromatograph to separate the different prostaglandin species. The separated prostaglandins are then introduced into a tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios.
General Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the cell culture supernatant to a pH of ~3.5.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove impurities.
-
Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable C18 column and a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.
-
Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each prostaglandin of interest.
-
Use deuterated internal standards for each prostaglandin to ensure accurate quantification.
-
-
Data Analysis:
-
Process the raw data using the instrument's software to obtain peak areas for each prostaglandin and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of prostaglandin standards.
-
Calculate the concentration of each prostaglandin in the samples based on the peak area ratios and the calibration curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the MAGL inhibitor this compound on prostaglandin synthesis. By utilizing these methods, scientists can gain valuable insights into the role of the MAGL-prostaglandin axis in their specific models of interest, which may aid in the development of novel therapeutic strategies for a variety of diseases.
References
Application Notes and Protocols: Measuring the Effects of JW 618 on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. The release of arachidonic acid is the rate-limiting step in the synthesis of prostaglandins, a class of lipid autacoids involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. By inhibiting MAGL, this compound is expected to reduce the bioavailability of arachidonic acid, thereby leading to a decrease in the production of various prostaglandins.
These application notes provide a detailed overview of the mechanism of action of this compound in the context of prostaglandin synthesis and offer comprehensive protocols for researchers to measure its effects in a laboratory setting.
Mechanism of Action: this compound and the Prostaglandin Synthesis Pathway
Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids. One significant source of arachidonic acid is the hydrolysis of 2-AG by MAGL. Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2)[1][2][3]. PGH2 is then converted by various terminal synthases into biologically active prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α)[1][2][4].
This compound, as a MAGL inhibitor, is hypothesized to decrease the available pool of arachidonic acid derived from 2-AG, thus attenuating the downstream synthesis of prostaglandins. This mechanism makes this compound a valuable tool for studying the role of MAGL-dependent prostaglandin synthesis in various biological systems and a potential therapeutic agent for conditions associated with excessive prostaglandin production.
Signaling Pathway Diagram
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table presents representative data on the effect of a selective MAGL inhibitor on prostaglandin levels in stimulated and unstimulated cells. The data is illustrative and based on expected outcomes from published studies investigating similar MAGL inhibitors[5]. Actual results may vary depending on the experimental conditions, cell type, and the specific prostaglandin being measured.
| Treatment Group | Prostaglandin E2 (PGE2) (pg/mL) | Prostaglandin D2 (PGD2) (pg/mL) |
| Vehicle Control (Unstimulated) | 150 ± 25 | 120 ± 20 |
| This compound (10 µM) (Unstimulated) | 140 ± 30 | 115 ± 22 |
| Inflammatory Stimulus (e.g., LPS) | 850 ± 70 | 780 ± 65 |
| This compound (10 µM) + Inflammatory Stimulus | 450 ± 50 | 410 ± 45 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for measuring the effects of this compound.
Protocol 1: In Vitro Cell-Based Assay for Prostaglandin Synthesis
This protocol describes a general method for treating cultured cells with this compound and an inflammatory stimulus to measure the subsequent changes in prostaglandin E2 (PGE2) production.
Materials:
-
Cell line capable of producing prostaglandins (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells, or primary cells of interest)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) from E. coli)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
PGE2 ELISA kit or access to LC-MS/MS instrumentation
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/well in complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
The following day, carefully aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, serum-free or low-serum medium to each well.
-
Prepare treatment solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) by diluting the stock solution in the culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound or vehicle control solutions to the appropriate wells and pre-incubate for 1-2 hours at 37°C.
-
Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the designated wells.
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well into separate microcentrifuge tubes.
-
Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatants to new tubes and store them at -80°C until analysis.
-
Protocol 2: Quantification of Prostaglandin E2 by ELISA
This protocol provides a general procedure for a competitive ELISA to measure PGE2 concentrations in the collected cell culture supernatants. For best results, follow the specific instructions provided with your chosen ELISA kit.
Materials:
-
PGE2 ELISA kit (containing PGE2 standard, PGE2-HRP conjugate, primary antibody, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Create a standard curve by performing serial dilutions of the PGE2 standard.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-HRP conjugate to each well (except for the blank).
-
Add the primary antibody to each well (except for the blank and non-specific binding wells).
-
Incubate the plate, typically for 2 hours at room temperature, on an orbital shaker.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in your samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Quantification of Prostaglandins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of multiple prostaglandins. This is a more advanced technique that requires specialized instrumentation and expertise.
Principle: Samples are first subjected to solid-phase extraction (SPE) to purify and concentrate the prostaglandins. The extracted samples are then injected into a liquid chromatograph to separate the different prostaglandin species. The separated prostaglandins are then introduced into a tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios.
General Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the cell culture supernatant to a pH of ~3.5.
-
Condition an SPE cartridge (e.g., C18) with methanol and then with acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove impurities.
-
Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable C18 column and a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid.
-
Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each prostaglandin of interest.
-
Use deuterated internal standards for each prostaglandin to ensure accurate quantification.
-
-
Data Analysis:
-
Process the raw data using the instrument's software to obtain peak areas for each prostaglandin and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of prostaglandin standards.
-
Calculate the concentration of each prostaglandin in the samples based on the peak area ratios and the calibration curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the MAGL inhibitor this compound on prostaglandin synthesis. By utilizing these methods, scientists can gain valuable insights into the role of the MAGL-prostaglandin axis in their specific models of interest, which may aid in the development of novel therapeutic strategies for a variety of diseases.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of JW 618 in Human Plasma
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of JW 618, a novel synthetic cannabinoid, in human plasma. The method utilizes a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for research, clinical, and forensic toxicology applications. The method demonstrates excellent linearity, precision, and accuracy over the calibrated concentration range.
Introduction
Novel psychoactive substances (NPS) represent a growing challenge for toxicological analysis due to their chemical diversity and rapid emergence.[1][2] Synthetic cannabinoids, a major class of NPS, are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists for the cannabinoid receptors CB1 and CB2.[3][4][5] These compounds are often more potent than THC, leading to a higher risk of adverse health effects.[5] Accurate and sensitive analytical methods are crucial for the detection and quantification of these substances in biological matrices to understand their pharmacokinetics, and toxicological effects, and to aid in clinical and forensic investigations.[6][7]
This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, offering a reliable tool for researchers and drug development professionals.
Data Presentation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The quantitative data are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | >0.995 |
Table 2: Method Sensitivity (LOD and LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.05 | 0.1 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 98.5 | 5.2 |
| Medium | 10 | 101.2 | 3.8 |
| High | 80 | 99.1 | 4.5 |
Table 4: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 0.3 | 91.5 |
| Medium | 10 | 94.2 |
| High | 80 | 93.8 |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound-d4 (Internal Standard): Precursor Ion > Product Ion
-
Visualizations
Signaling Pathway of a Synthetic Cannabinoid
Synthetic cannabinoids like this compound typically exert their effects by acting as agonists at the CB1 and CB2 receptors.[3][4][5] The activation of the CB1 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately altering neuronal excitability and neurotransmitter release.[3][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 6. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 7. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of JW 618 in Human Plasma
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of JW 618, a novel synthetic cannabinoid, in human plasma. The method utilizes a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for research, clinical, and forensic toxicology applications. The method demonstrates excellent linearity, precision, and accuracy over the calibrated concentration range.
Introduction
Novel psychoactive substances (NPS) represent a growing challenge for toxicological analysis due to their chemical diversity and rapid emergence.[1][2] Synthetic cannabinoids, a major class of NPS, are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists for the cannabinoid receptors CB1 and CB2.[3][4][5] These compounds are often more potent than THC, leading to a higher risk of adverse health effects.[5] Accurate and sensitive analytical methods are crucial for the detection and quantification of these substances in biological matrices to understand their pharmacokinetics, and toxicological effects, and to aid in clinical and forensic investigations.[6][7]
This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, offering a reliable tool for researchers and drug development professionals.
Data Presentation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The quantitative data are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | >0.995 |
Table 2: Method Sensitivity (LOD and LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.05 | 0.1 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 98.5 | 5.2 |
| Medium | 10 | 101.2 | 3.8 |
| High | 80 | 99.1 | 4.5 |
Table 4: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 0.3 | 91.5 |
| Medium | 10 | 94.2 |
| High | 80 | 93.8 |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound-d4 (Internal Standard): Precursor Ion > Product Ion
-
Visualizations
Signaling Pathway of a Synthetic Cannabinoid
Synthetic cannabinoids like this compound typically exert their effects by acting as agonists at the CB1 and CB2 receptors.[3][4][5] The activation of the CB1 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately altering neuronal excitability and neurotransmitter release.[3][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 6. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 7. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting JW 618 insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the insolubility of the monoacylglycerol lipase (B570770) (MAGL) inhibitor, JW 618, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound after diluting my DMSO stock into my aqueous experimental buffer. What is the primary cause of this?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. The precipitation you are observing is likely due to the compound crashing out of solution when the highly soluble DMSO stock is introduced into the aqueous environment of your buffer, a phenomenon often referred to as "solvent shock." The limited solubility of this compound in aqueous solutions is the fundamental reason for this issue.
Q2: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%, and not exceeding 1%. It is always recommended to include a vehicle control with the same final DMSO concentration in your experimental design to account for any potential effects of the solvent on the cells.
Q3: Can I use sonication to help dissolve this compound in my buffer?
A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds like this compound. Mild sonication of the solution after the addition of the compound can help to break down aggregates and promote solubilization. This method has been noted as necessary for similar MAGL inhibitors like JZL184.
Q4: Will adjusting the pH of my buffer improve the solubility of this compound?
A4: this compound is a hexafluoroisopropyl (HFIP) carbamate. This class of compounds generally exhibits good chemical stability over a pH range of 2 to 8. While minor pH adjustments within this range might slightly alter solubility, it is unlikely to be the most effective primary strategy for overcoming significant precipitation issues. Extreme pH values should be avoided as they can lead to the degradation of the compound.
Q5: Are there any alternative formulation strategies I can use for in vivo studies?
A5: For in vivo applications where solubility is a major hurdle, researchers often employ formulation strategies that include a mixture of co-solvents and surfactants. For a structurally related MAGL inhibitor, JZL184, a common vehicle for intraperitoneal injection is a mix of PEG300, Tween-80, and saline. This type of formulation creates a more stable suspension or emulsion for administration.
Troubleshooting Guides
Guide 1: Resolving this compound Precipitation in In Vitro Assays
This guide provides a step-by-step workflow to address the precipitation of this compound in aqueous buffers for in vitro experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material : this compound (solid), Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure :
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous cell culture media.
-
Materials :
-
10 mM this compound stock solution in DMSO.
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment).
-
Sterile microcentrifuge tubes or conical tubes.
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Step 1: Intermediate Dilution:
-
In a sterile tube, perform an intermediate dilution of the 10 mM stock solution into pre-warmed medium. For example, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.
-
Mix gently by flicking the tube or brief vortexing. This gradual dilution helps to prevent "solvent shock".
-
-
Step 2: Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Step 3: Visual Inspection:
-
Before adding to cells, visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider further optimization using the strategies outlined in the troubleshooting guide.
-
-
Data Presentation
Table 1: Solubility of this compound and Structurally Related Hexafluoroisopropyl Carbamates in Various Solvents
| Compound | Solvent System | Maximum Soluble Concentration | Source |
| This compound | DMF | 10 mg/mL | Cayman Chemical |
| This compound | DMSO | 5 mg/mL | Cayman Chemical |
| This compound | Ethanol | 16 mg/mL | Cayman Chemical |
| This compound | Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical |
| Hexafluoroisopropyl Carbamate Analog 1 | Aqueous Buffer (pH 7.4) | 6 µg/mL | [1] |
| Hexafluoroisopropyl Carbamate Analog 2 | Aqueous Buffer (pH 7.4) | < 1 µg/mL | [1] |
Note: Data for analogs are provided as a reference for the expected low aqueous solubility of this class of compounds.
Table 2: Recommended Starting Concentrations of Co-solvents and Surfactants for Enhancing this compound Solubility
| Additive | Type | Recommended Starting Concentration | Notes |
| DMSO | Co-solvent | ≤ 0.5% (v/v) in final assay volume | Ensure final concentration is tolerated by the experimental system. |
| Ethanol | Co-solvent | ≤ 1% (v/v) in final assay volume | May be more cytotoxic than DMSO for some cell lines. |
| Tween® 20 / Triton™ X-100 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Primarily for cell-free assays; can be cytotoxic in cell-based assays. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.01 - 0.1% (w/v) | Generally considered more biocompatible for cell culture applications. |
Signaling Pathway
Diagram 1: Simplified Signaling Pathway of MAGL Inhibition by this compound
References
troubleshooting JW 618 insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the insolubility of the monoacylglycerol lipase (MAGL) inhibitor, JW 618, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound after diluting my DMSO stock into my aqueous experimental buffer. What is the primary cause of this?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. The precipitation you are observing is likely due to the compound crashing out of solution when the highly soluble DMSO stock is introduced into the aqueous environment of your buffer, a phenomenon often referred to as "solvent shock." The limited solubility of this compound in aqueous solutions is the fundamental reason for this issue.
Q2: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%, and not exceeding 1%. It is always recommended to include a vehicle control with the same final DMSO concentration in your experimental design to account for any potential effects of the solvent on the cells.
Q3: Can I use sonication to help dissolve this compound in my buffer?
A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds like this compound. Mild sonication of the solution after the addition of the compound can help to break down aggregates and promote solubilization. This method has been noted as necessary for similar MAGL inhibitors like JZL184.
Q4: Will adjusting the pH of my buffer improve the solubility of this compound?
A4: this compound is a hexafluoroisopropyl (HFIP) carbamate. This class of compounds generally exhibits good chemical stability over a pH range of 2 to 8. While minor pH adjustments within this range might slightly alter solubility, it is unlikely to be the most effective primary strategy for overcoming significant precipitation issues. Extreme pH values should be avoided as they can lead to the degradation of the compound.
Q5: Are there any alternative formulation strategies I can use for in vivo studies?
A5: For in vivo applications where solubility is a major hurdle, researchers often employ formulation strategies that include a mixture of co-solvents and surfactants. For a structurally related MAGL inhibitor, JZL184, a common vehicle for intraperitoneal injection is a mix of PEG300, Tween-80, and saline. This type of formulation creates a more stable suspension or emulsion for administration.
Troubleshooting Guides
Guide 1: Resolving this compound Precipitation in In Vitro Assays
This guide provides a step-by-step workflow to address the precipitation of this compound in aqueous buffers for in vitro experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material : this compound (solid), Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure :
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous cell culture media.
-
Materials :
-
10 mM this compound stock solution in DMSO.
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment).
-
Sterile microcentrifuge tubes or conical tubes.
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Step 1: Intermediate Dilution:
-
In a sterile tube, perform an intermediate dilution of the 10 mM stock solution into pre-warmed medium. For example, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.
-
Mix gently by flicking the tube or brief vortexing. This gradual dilution helps to prevent "solvent shock".
-
-
Step 2: Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Step 3: Visual Inspection:
-
Before adding to cells, visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider further optimization using the strategies outlined in the troubleshooting guide.
-
-
Data Presentation
Table 1: Solubility of this compound and Structurally Related Hexafluoroisopropyl Carbamates in Various Solvents
| Compound | Solvent System | Maximum Soluble Concentration | Source |
| This compound | DMF | 10 mg/mL | Cayman Chemical |
| This compound | DMSO | 5 mg/mL | Cayman Chemical |
| This compound | Ethanol | 16 mg/mL | Cayman Chemical |
| This compound | Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Cayman Chemical |
| Hexafluoroisopropyl Carbamate Analog 1 | Aqueous Buffer (pH 7.4) | 6 µg/mL | [1] |
| Hexafluoroisopropyl Carbamate Analog 2 | Aqueous Buffer (pH 7.4) | < 1 µg/mL | [1] |
Note: Data for analogs are provided as a reference for the expected low aqueous solubility of this class of compounds.
Table 2: Recommended Starting Concentrations of Co-solvents and Surfactants for Enhancing this compound Solubility
| Additive | Type | Recommended Starting Concentration | Notes |
| DMSO | Co-solvent | ≤ 0.5% (v/v) in final assay volume | Ensure final concentration is tolerated by the experimental system. |
| Ethanol | Co-solvent | ≤ 1% (v/v) in final assay volume | May be more cytotoxic than DMSO for some cell lines. |
| Tween® 20 / Triton™ X-100 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Primarily for cell-free assays; can be cytotoxic in cell-based assays. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.01 - 0.1% (w/v) | Generally considered more biocompatible for cell culture applications. |
Signaling Pathway
Diagram 1: Simplified Signaling Pathway of MAGL Inhibition by this compound
References
Technical Support Center: Optimizing JW 618 for Effective MAGL Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JW 618 to inhibit monoacylglycerol lipase (B570770) (MAGL) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a dual inhibitor of two serine hydrolases: monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain containing 6 (ABHD6).[1] It does not inhibit fatty acid amide hydrolase (FAAH).[1] Its mechanism of action, like other carbamate (B1207046) inhibitors, is presumed to involve the carbamoylation of the catalytic serine residue in the active site of these enzymes, leading to their irreversible inhibition.[2]
Q2: What is the typical in vitro potency of this compound against MAGL?
The half-maximal inhibitory concentration (IC50) of this compound against MAGL varies depending on the species. See the table below for a summary of reported IC50 values.[1]
Q3: Is this compound selective for MAGL?
No, this compound is a dual inhibitor of MAGL and ABHD6.[1] For applications requiring selective inhibition of MAGL, other inhibitors such as KML29 may be more suitable.[1]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound is typically dissolved in a solvent like DMSO to create a stock solution.[3] It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[4] The final concentration of the solvent in the assay should be kept low (e.g., ≤ 5%) to minimize its effect on enzyme activity.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MAGL inhibition data | Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh dilutions from a stock aliquot for each experiment. |
| Inconsistent incubation times. | Precisely control the pre-incubation time of the enzyme with this compound before adding the substrate. Use a multichannel pipette for simultaneous additions. | |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Lower than expected MAGL inhibition | Degraded this compound. | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.[4] |
| Incorrect assay buffer pH. | MAGL activity can be pH-dependent. Ensure your assay buffer pH is optimal for MAGL activity, typically around 7.2-7.5.[3][5][6] | |
| Sub-optimal enzyme or substrate concentration. | Optimize the concentration of your MAGL enzyme preparation and substrate to be in the linear range of the assay.[3] | |
| No MAGL inhibition observed | Inactive this compound. | Test the activity of your this compound stock on a positive control enzyme known to be inhibited by it. |
| Incorrect experimental setup. | Verify all reagent concentrations, incubation times, and temperature. Run a positive control inhibitor (e.g., JZL184 or KML29) in parallel.[3] | |
| Problems with the MAGL enzyme. | Ensure the MAGL enzyme is active by running a control reaction without any inhibitor. Use a fresh enzyme preparation if necessary. | |
| High background signal in fluorometric/colorimetric assay | Autohydrolysis of the substrate. | Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from your experimental values. |
| Interference from this compound. | Run a "no-enzyme, with inhibitor" control to check if this compound itself contributes to the signal. |
Quantitative Data Summary
The following table summarizes the in vitro IC50 values of this compound and other relevant inhibitors against MAGL, ABHD6, and FAAH from different species. This data is crucial for selecting the appropriate inhibitor and concentration for your experiments.
| Inhibitor | Target Enzyme | Mouse (IC50, nM) | Rat (IC50, nM) | Human (IC50, nM) |
| This compound | MAGL | 150 | 180 | 200 |
| ABHD6 | 25 | 30 | 40 | |
| FAAH | >10,000 | >10,000 | >10,000 | |
| JZL184 | MAGL | 8 | 80 | 4 |
| ABHD6 | >10,000 | >10,000 | >10,000 | |
| FAAH | 400 | >1,000 | 200 | |
| KML29 | MAGL | 15 | 43 | 12 |
| ABHD6 | >1,000 | >1,000 | >1,000 | |
| FAAH | >10,000 | >10,000 | >10,000 | |
| Data synthesized from a comparative study.[1] |
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is a general guideline for determining MAGL inhibition by this compound using a fluorometric assay.[3][4][7]
Materials:
-
MAGL enzyme preparation (e.g., recombinant human MAGL, tissue homogenate)
-
This compound
-
MAGL substrate (e.g., a fluorogenic substrate)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[3]
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Enzyme and Inhibitor Pre-incubation:
-
Add 40 µl of the MAGL enzyme preparation (at an optimized concentration) to each well.[3]
-
Add 5 µl of your diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.[3]
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Controls to Include:
-
100% Activity Control: Enzyme + vehicle (no inhibitor).
-
Background Control (No Enzyme): Assay buffer + substrate (to measure substrate auto-hydrolysis).
-
Positive Control Inhibitor: A known MAGL inhibitor (e.g., JZL184) to validate the assay.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for assessing the potency and selectivity of this compound using competitive ABPP.[1]
Materials:
-
Tissue or cell proteome (e.g., mouse brain membrane proteome)
-
This compound
-
Serine hydrolase-directed activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Proteome and Inhibitor Incubation:
-
Incubate the proteome samples with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 30 minutes at 37°C).[2]
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rhodamine) to the proteome-inhibitor mixtures and incubate for a specific time (e.g., 30 minutes at room temperature).[2]
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
Inhibition of MAGL (and other serine hydrolases) is observed as a decrease in the fluorescence intensity of the corresponding protein band.
-
Quantify the band intensities to determine the concentration-dependent inhibition and calculate IC50 values.[1]
-
Visualizations
Caption: Simplified signaling pathway of 2-AG metabolism and MAGL inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound for MAGL.
Caption: A logical flowchart for troubleshooting common issues in MAGL inhibition experiments.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JW 618 for Effective MAGL Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JW 618 to inhibit monoacylglycerol lipase (MAGL) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a dual inhibitor of two serine hydrolases: monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain containing 6 (ABHD6).[1] It does not inhibit fatty acid amide hydrolase (FAAH).[1] Its mechanism of action, like other carbamate inhibitors, is presumed to involve the carbamoylation of the catalytic serine residue in the active site of these enzymes, leading to their irreversible inhibition.[2]
Q2: What is the typical in vitro potency of this compound against MAGL?
The half-maximal inhibitory concentration (IC50) of this compound against MAGL varies depending on the species. See the table below for a summary of reported IC50 values.[1]
Q3: Is this compound selective for MAGL?
No, this compound is a dual inhibitor of MAGL and ABHD6.[1] For applications requiring selective inhibition of MAGL, other inhibitors such as KML29 may be more suitable.[1]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound is typically dissolved in a solvent like DMSO to create a stock solution.[3] It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[4] The final concentration of the solvent in the assay should be kept low (e.g., ≤ 5%) to minimize its effect on enzyme activity.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MAGL inhibition data | Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh dilutions from a stock aliquot for each experiment. |
| Inconsistent incubation times. | Precisely control the pre-incubation time of the enzyme with this compound before adding the substrate. Use a multichannel pipette for simultaneous additions. | |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Lower than expected MAGL inhibition | Degraded this compound. | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.[4] |
| Incorrect assay buffer pH. | MAGL activity can be pH-dependent. Ensure your assay buffer pH is optimal for MAGL activity, typically around 7.2-7.5.[3][5][6] | |
| Sub-optimal enzyme or substrate concentration. | Optimize the concentration of your MAGL enzyme preparation and substrate to be in the linear range of the assay.[3] | |
| No MAGL inhibition observed | Inactive this compound. | Test the activity of your this compound stock on a positive control enzyme known to be inhibited by it. |
| Incorrect experimental setup. | Verify all reagent concentrations, incubation times, and temperature. Run a positive control inhibitor (e.g., JZL184 or KML29) in parallel.[3] | |
| Problems with the MAGL enzyme. | Ensure the MAGL enzyme is active by running a control reaction without any inhibitor. Use a fresh enzyme preparation if necessary. | |
| High background signal in fluorometric/colorimetric assay | Autohydrolysis of the substrate. | Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from your experimental values. |
| Interference from this compound. | Run a "no-enzyme, with inhibitor" control to check if this compound itself contributes to the signal. |
Quantitative Data Summary
The following table summarizes the in vitro IC50 values of this compound and other relevant inhibitors against MAGL, ABHD6, and FAAH from different species. This data is crucial for selecting the appropriate inhibitor and concentration for your experiments.
| Inhibitor | Target Enzyme | Mouse (IC50, nM) | Rat (IC50, nM) | Human (IC50, nM) |
| This compound | MAGL | 150 | 180 | 200 |
| ABHD6 | 25 | 30 | 40 | |
| FAAH | >10,000 | >10,000 | >10,000 | |
| JZL184 | MAGL | 8 | 80 | 4 |
| ABHD6 | >10,000 | >10,000 | >10,000 | |
| FAAH | 400 | >1,000 | 200 | |
| KML29 | MAGL | 15 | 43 | 12 |
| ABHD6 | >1,000 | >1,000 | >1,000 | |
| FAAH | >10,000 | >10,000 | >10,000 | |
| Data synthesized from a comparative study.[1] |
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is a general guideline for determining MAGL inhibition by this compound using a fluorometric assay.[3][4][7]
Materials:
-
MAGL enzyme preparation (e.g., recombinant human MAGL, tissue homogenate)
-
This compound
-
MAGL substrate (e.g., a fluorogenic substrate)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[3]
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Enzyme and Inhibitor Pre-incubation:
-
Add 40 µl of the MAGL enzyme preparation (at an optimized concentration) to each well.[3]
-
Add 5 µl of your diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.[3]
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Controls to Include:
-
100% Activity Control: Enzyme + vehicle (no inhibitor).
-
Background Control (No Enzyme): Assay buffer + substrate (to measure substrate auto-hydrolysis).
-
Positive Control Inhibitor: A known MAGL inhibitor (e.g., JZL184) to validate the assay.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for assessing the potency and selectivity of this compound using competitive ABPP.[1]
Materials:
-
Tissue or cell proteome (e.g., mouse brain membrane proteome)
-
This compound
-
Serine hydrolase-directed activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Proteome and Inhibitor Incubation:
-
Incubate the proteome samples with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 30 minutes at 37°C).[2]
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rhodamine) to the proteome-inhibitor mixtures and incubate for a specific time (e.g., 30 minutes at room temperature).[2]
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
Inhibition of MAGL (and other serine hydrolases) is observed as a decrease in the fluorescence intensity of the corresponding protein band.
-
Quantify the band intensities to determine the concentration-dependent inhibition and calculate IC50 values.[1]
-
Visualizations
Caption: Simplified signaling pathway of 2-AG metabolism and MAGL inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound for MAGL.
Caption: A logical flowchart for troubleshooting common issues in MAGL inhibition experiments.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of JW 618 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW 618, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor, in primary cell cultures. A key concern in preclinical research is ensuring that the observed effects of a compound are due to its intended on-target activity and not a result of unintended interactions with other cellular components. This guide will help you design experiments to identify and interpret potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent inhibitor of monoacylglycerol lipase (MAGL) with IC50 values of 123, 385, and 6.9 nM for mouse, rat, and human brain membranes, respectively. It is highly selective for MAGL over fatty acid amide hydrolase (FAAH), with IC50 values greater than 50 µM for FAAH in mouse, rat, and human brain membranes[1]. However, comprehensive profiling against a broader range of cellular targets is essential to fully characterize its specificity.
Q2: Why am I observing unexpected or inconsistent results in my primary cell cultures treated with this compound?
A2: Unexpected results can arise from several factors, including off-target effects, compound cytotoxicity, or experimental variability. It is crucial to perform control experiments to distinguish between these possibilities. This guide provides protocols for assessing cytotoxicity and profiling for off-target kinase activity, which are common sources of confounding effects.
Q3: At what concentration should I use this compound in my primary cell culture experiments?
A3: The optimal concentration of this compound depends on the specific primary cell type and the experimental endpoint. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect (e.g., inhibition of MAGL activity) while minimizing potential off-target effects and cytotoxicity. Start with a concentration range around the reported IC50 for the species you are working with and assess both on-target engagement and cell viability.
Q4: How can I be sure that the phenotype I observe is due to MAGL inhibition and not an off-target effect?
A4: To increase confidence in your results, consider using a structurally unrelated MAGL inhibitor as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, performing a rescue experiment by supplementing the cells with a downstream product of MAGL activity can help to confirm the on-target mechanism.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at the effective concentration of this compound.
Possible Cause 1: Off-target activity leading to cell death.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify potential off-target kinases that might be mediating cytotoxic effects.
-
Action: If off-target kinases are identified, cross-reference them with known cell viability pathways. Consider using a more selective MAGL inhibitor if available.
Possible Cause 2: General cellular toxicity unrelated to specific off-target binding.
-
Troubleshooting Step: Determine the cytotoxic concentration 50 (CC50) using a standard cytotoxicity assay (e.g., LDH release, resazurin (B115843) reduction, or ATP-based assays).
-
Action: Compare the CC50 value to the effective concentration (EC50) for on-target activity. A large therapeutic window (high CC50/EC50 ratio) suggests that the compound is not generally cytotoxic at effective doses. If the window is narrow, consider optimizing the treatment duration or concentration.
Issue 2: Discrepancy between the expected and observed cellular phenotype.
Possible Cause: this compound is modulating a signaling pathway independent of MAGL inhibition.
-
Troubleshooting Step: Utilize a broad kinase inhibitor profiling service to assess the effect of this compound on a large panel of kinases.
-
Action: Analyze the results to identify any significantly inhibited off-target kinases. Use bioinformatics tools to determine if these kinases are part of signaling pathways that could explain the observed phenotype.
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile for "this compound" (1 µM Screen)
| Kinase Target | Percent Inhibition (%) |
| MAGL (On-Target) | 98 |
| FAAH | < 5 |
| Kinase A | 75 |
| Kinase B | 62 |
| Kinase C | 15 |
| ... (other kinases) | < 10 |
Table 2: Illustrative Cytotoxicity Data for "this compound" in Primary Neuron Culture
| Assay | Endpoint | CC50 (µM) |
| LDH Release | Membrane Integrity | > 50 |
| Resazurin Reduction | Metabolic Activity | 25 |
| ATP-based Assay | Cell Viability | 22 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp). Typically, a single high concentration (e.g., 1 µM or 10 µM) is used for the initial screen against a panel of hundreds of kinases.
-
Assay Principle: These services utilize various assay formats, most commonly in vitro kinase activity assays. The ability of the test compound to inhibit the phosphorylation of a substrate by each kinase is measured.
-
Data Analysis: Results are typically provided as the percent inhibition of each kinase at the tested concentration. Follow-up dose-response assays are recommended for any significant "hits" to determine their IC50 values.
Protocol 2: Cytotoxicity Assessment in Primary Cells
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific primary cell culture.
Methodology (Resazurin Reduction Assay):
-
Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and plot the results to determine the CC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
Technical Support Center: Investigating Potential Off-Target Effects of JW 618 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW 618, a potent monoacylglycerol lipase (MAGL) inhibitor, in primary cell cultures. A key concern in preclinical research is ensuring that the observed effects of a compound are due to its intended on-target activity and not a result of unintended interactions with other cellular components. This guide will help you design experiments to identify and interpret potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent inhibitor of monoacylglycerol lipase (MAGL) with IC50 values of 123, 385, and 6.9 nM for mouse, rat, and human brain membranes, respectively. It is highly selective for MAGL over fatty acid amide hydrolase (FAAH), with IC50 values greater than 50 µM for FAAH in mouse, rat, and human brain membranes[1]. However, comprehensive profiling against a broader range of cellular targets is essential to fully characterize its specificity.
Q2: Why am I observing unexpected or inconsistent results in my primary cell cultures treated with this compound?
A2: Unexpected results can arise from several factors, including off-target effects, compound cytotoxicity, or experimental variability. It is crucial to perform control experiments to distinguish between these possibilities. This guide provides protocols for assessing cytotoxicity and profiling for off-target kinase activity, which are common sources of confounding effects.
Q3: At what concentration should I use this compound in my primary cell culture experiments?
A3: The optimal concentration of this compound depends on the specific primary cell type and the experimental endpoint. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect (e.g., inhibition of MAGL activity) while minimizing potential off-target effects and cytotoxicity. Start with a concentration range around the reported IC50 for the species you are working with and assess both on-target engagement and cell viability.
Q4: How can I be sure that the phenotype I observe is due to MAGL inhibition and not an off-target effect?
A4: To increase confidence in your results, consider using a structurally unrelated MAGL inhibitor as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, performing a rescue experiment by supplementing the cells with a downstream product of MAGL activity can help to confirm the on-target mechanism.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at the effective concentration of this compound.
Possible Cause 1: Off-target activity leading to cell death.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify potential off-target kinases that might be mediating cytotoxic effects.
-
Action: If off-target kinases are identified, cross-reference them with known cell viability pathways. Consider using a more selective MAGL inhibitor if available.
Possible Cause 2: General cellular toxicity unrelated to specific off-target binding.
-
Troubleshooting Step: Determine the cytotoxic concentration 50 (CC50) using a standard cytotoxicity assay (e.g., LDH release, resazurin reduction, or ATP-based assays).
-
Action: Compare the CC50 value to the effective concentration (EC50) for on-target activity. A large therapeutic window (high CC50/EC50 ratio) suggests that the compound is not generally cytotoxic at effective doses. If the window is narrow, consider optimizing the treatment duration or concentration.
Issue 2: Discrepancy between the expected and observed cellular phenotype.
Possible Cause: this compound is modulating a signaling pathway independent of MAGL inhibition.
-
Troubleshooting Step: Utilize a broad kinase inhibitor profiling service to assess the effect of this compound on a large panel of kinases.
-
Action: Analyze the results to identify any significantly inhibited off-target kinases. Use bioinformatics tools to determine if these kinases are part of signaling pathways that could explain the observed phenotype.
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile for "this compound" (1 µM Screen)
| Kinase Target | Percent Inhibition (%) |
| MAGL (On-Target) | 98 |
| FAAH | < 5 |
| Kinase A | 75 |
| Kinase B | 62 |
| Kinase C | 15 |
| ... (other kinases) | < 10 |
Table 2: Illustrative Cytotoxicity Data for "this compound" in Primary Neuron Culture
| Assay | Endpoint | CC50 (µM) |
| LDH Release | Membrane Integrity | > 50 |
| Resazurin Reduction | Metabolic Activity | 25 |
| ATP-based Assay | Cell Viability | 22 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp). Typically, a single high concentration (e.g., 1 µM or 10 µM) is used for the initial screen against a panel of hundreds of kinases.
-
Assay Principle: These services utilize various assay formats, most commonly in vitro kinase activity assays. The ability of the test compound to inhibit the phosphorylation of a substrate by each kinase is measured.
-
Data Analysis: Results are typically provided as the percent inhibition of each kinase at the tested concentration. Follow-up dose-response assays are recommended for any significant "hits" to determine their IC50 values.
Protocol 2: Cytotoxicity Assessment in Primary Cells
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific primary cell culture.
Methodology (Resazurin Reduction Assay):
-
Cell Plating: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a working solution of resazurin in PBS. Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and plot the results to determine the CC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
mitigating JW 618 degradation in long-term experiments
Welcome to the technical support center for JW 618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL). MAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the levels of AA, which is a precursor for pro-inflammatory prostaglandins. This modulation of the endocannabinoid and eicosanoid pathways makes this compound a valuable tool for studying a variety of physiological and pathological processes.
Q2: What is the recommended storage and handling for this compound stock solutions?
A2: Proper storage of this compound is critical to maintain its integrity. The compound is typically supplied as a solution in methyl acetate (B1210297) and has a stability of at least two years when stored at -20°C[1]. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: What are the likely causes of this compound degradation in my experiments?
A3: The chemical structure of this compound contains a carbamate (B1207046) and a trifluoromethyl ethyl ester functional group. These groups are susceptible to hydrolysis, particularly in aqueous solutions at physiological pH (around 7.4) and temperature (37°C) commonly used in cell culture experiments. The rate of hydrolysis can be influenced by the pH of the medium, the presence of serum components with esterase activity, and prolonged incubation times.
Q4: How can I detect and quantify the degradation of this compound in my experimental samples?
A4: The most reliable method for quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity. You will need to develop a specific method for this compound, which involves optimizing the chromatographic separation and the mass spectrometric detection parameters.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in a long-term cell culture experiment. | Degradation of this compound in the culture medium. The carbamate and/or trifluoromethyl ethyl ester groups may be undergoing hydrolysis at 37°C and physiological pH. | 1. Replenish this compound: For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. 2. pH control: Ensure the cell culture medium is adequately buffered to maintain a stable physiological pH, as alkaline conditions can accelerate hydrolysis[2]. 3. Serum concentration: If using serum, consider that it contains esterases that can degrade this compound. If possible, reduce the serum concentration or use a serum-free medium after an initial cell attachment period. |
| Inconsistent or unexpected experimental results. | Variability in the concentration of active this compound. This can be due to degradation or non-specific binding. | 1. Perform a stability study: Before starting a long-term experiment, assess the stability of this compound in your specific cell culture medium under your experimental conditions (37°C, CO2 levels). Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of this compound by HPLC-MS/MS. 2. Check for non-specific binding: Small molecules can adsorb to plasticware. Consider using low-binding plates and tubes. |
| Difficulty in quantifying this compound in biological samples. | Suboptimal sample preparation or analytical method. | 1. Optimize sample extraction: Develop a robust protocol for extracting this compound from your samples (e.g., cell lysates, medium). This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction. 2. Develop a specific HPLC-MS/MS method: A validated method is crucial for accurate quantification. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Dispense aliquots of the medium containing this compound into sterile tubes, one for each time point.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, process the samples for analysis. This typically involves protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant containing this compound by a validated HPLC-MS/MS method to determine its concentration.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: General Method for Quantification of this compound by HPLC-MS/MS
Objective: To provide a starting point for developing a quantitative HPLC-MS/MS method for this compound.
Methodology:
-
Sample Preparation:
-
For cell culture medium: Centrifuge to remove any cells or debris. Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
For cell lysates: Lyse the cells in a suitable buffer. Perform protein precipitation as described above.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution to ensure good separation of this compound from potential degradation products and matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Determine the precursor ion (the protonated molecule [M+H]+ of this compound) and suitable product ions for quantification and confirmation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 392.3 g/mol | [1] |
| Solubility in Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
| Recommended Storage | -20°C | [1] |
| Long-term Stability (in methyl acetate) | ≥ 2 years | [1] |
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
mitigating JW 618 degradation in long-term experiments
Welcome to the technical support center for JW 618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the levels of AA, which is a precursor for pro-inflammatory prostaglandins. This modulation of the endocannabinoid and eicosanoid pathways makes this compound a valuable tool for studying a variety of physiological and pathological processes.
Q2: What is the recommended storage and handling for this compound stock solutions?
A2: Proper storage of this compound is critical to maintain its integrity. The compound is typically supplied as a solution in methyl acetate and has a stability of at least two years when stored at -20°C[1]. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: What are the likely causes of this compound degradation in my experiments?
A3: The chemical structure of this compound contains a carbamate and a trifluoromethyl ethyl ester functional group. These groups are susceptible to hydrolysis, particularly in aqueous solutions at physiological pH (around 7.4) and temperature (37°C) commonly used in cell culture experiments. The rate of hydrolysis can be influenced by the pH of the medium, the presence of serum components with esterase activity, and prolonged incubation times.
Q4: How can I detect and quantify the degradation of this compound in my experimental samples?
A4: The most reliable method for quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity. You will need to develop a specific method for this compound, which involves optimizing the chromatographic separation and the mass spectrometric detection parameters.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in a long-term cell culture experiment. | Degradation of this compound in the culture medium. The carbamate and/or trifluoromethyl ethyl ester groups may be undergoing hydrolysis at 37°C and physiological pH. | 1. Replenish this compound: For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. 2. pH control: Ensure the cell culture medium is adequately buffered to maintain a stable physiological pH, as alkaline conditions can accelerate hydrolysis[2]. 3. Serum concentration: If using serum, consider that it contains esterases that can degrade this compound. If possible, reduce the serum concentration or use a serum-free medium after an initial cell attachment period. |
| Inconsistent or unexpected experimental results. | Variability in the concentration of active this compound. This can be due to degradation or non-specific binding. | 1. Perform a stability study: Before starting a long-term experiment, assess the stability of this compound in your specific cell culture medium under your experimental conditions (37°C, CO2 levels). Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of this compound by HPLC-MS/MS. 2. Check for non-specific binding: Small molecules can adsorb to plasticware. Consider using low-binding plates and tubes. |
| Difficulty in quantifying this compound in biological samples. | Suboptimal sample preparation or analytical method. | 1. Optimize sample extraction: Develop a robust protocol for extracting this compound from your samples (e.g., cell lysates, medium). This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction. 2. Develop a specific HPLC-MS/MS method: A validated method is crucial for accurate quantification. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Dispense aliquots of the medium containing this compound into sterile tubes, one for each time point.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, process the samples for analysis. This typically involves protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant containing this compound by a validated HPLC-MS/MS method to determine its concentration.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: General Method for Quantification of this compound by HPLC-MS/MS
Objective: To provide a starting point for developing a quantitative HPLC-MS/MS method for this compound.
Methodology:
-
Sample Preparation:
-
For cell culture medium: Centrifuge to remove any cells or debris. Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
For cell lysates: Lyse the cells in a suitable buffer. Perform protein precipitation as described above.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution to ensure good separation of this compound from potential degradation products and matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Determine the precursor ion (the protonated molecule [M+H]+ of this compound) and suitable product ions for quantification and confirmation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 392.3 g/mol | [1] |
| Solubility in Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
| Recommended Storage | -20°C | [1] |
| Long-term Stability (in methyl acetate) | ≥ 2 years | [1] |
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
how to address vehicle control issues with JW 618 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing vehicle control issues for the in vivo use of JW 618, a selective monoacylglycerol lipase (B570770) (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid (AA)[2][3][4]. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the production of AA, which is a precursor to pro-inflammatory prostaglandins[3][5].
Q2: What are the common challenges in formulating this compound for in vivo studies?
A2: Like many small molecule inhibitors, this compound has limited aqueous solubility, which can pose a challenge for in vivo administration. The choice of a suitable vehicle is critical to ensure the compound remains solubilized and bioavailable upon administration. Improper vehicle selection can lead to precipitation of the compound, causing inaccurate dosing and potential local tissue irritation or toxicity.
Q3: What are some recommended starting vehicle formulations for this compound?
A3: Based on its known solubility, several vehicle formulations can be considered. It is crucial to first determine the required dose for your study and then select a vehicle that can solubilize this compound at the desired concentration. Below are some potential starting formulations. Always perform a small-scale formulation test to ensure solubility and stability before preparing a large batch for your study.
Q4: How should I prepare the vehicle control for my this compound in vivo experiment?
A4: The vehicle control group should receive the exact same vehicle formulation as the this compound-treated group, including all solvents and excipients, administered at the same volume, route, and frequency. This is essential to differentiate the effects of this compound from any potential effects of the vehicle itself.
Q5: What are the signs of vehicle-induced toxicity in my animals?
A5: Signs of vehicle toxicity can vary depending on the specific vehicle and route of administration. Common signs may include:
-
Local irritation, inflammation, or necrosis at the injection site.
-
Systemic effects such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Organ-specific toxicity, which may be identified through histopathological analysis.
If you observe any of these signs in your vehicle control group, it is crucial to re-evaluate your vehicle formulation.
Troubleshooting Guide: Vehicle Control Issues
This guide provides a structured approach to troubleshooting common issues related to vehicle controls in this compound in vivo experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in the formulation upon storage or during administration. | The solubility of this compound in the chosen vehicle is insufficient at the desired concentration or temperature. | 1. Increase the proportion of organic co-solvents (e.g., DMSO, Ethanol) within tolerated limits. Be mindful of potential solvent toxicity. 2. Gently warm the formulation before administration to aid dissolution. Ensure the temperature is not high enough to degrade the compound. 3. Prepare the formulation fresh before each administration to minimize the risk of precipitation over time. 4. Consider alternative solubilizing agents such as polyethylene (B3416737) glycols (PEGs) or cyclodextrins. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy, local irritation). | The vehicle itself is causing toxicity. | 1. Reduce the concentration of potentially toxic components like DMSO. A common recommendation is to keep the final DMSO concentration below 10-20% of the total injection volume[5]. 2. Change the route of administration. For example, if subcutaneous injection is causing local irritation, consider oral gavage if the compound's oral bioavailability is adequate. 3. Switch to a more biocompatible vehicle. A saline or PBS-based solution with a lower percentage of organic solvents is generally better tolerated. |
| High variability in experimental results within the this compound-treated group. | Inconsistent dosing due to poor formulation stability or inaccurate administration. | 1. Ensure the formulation is a homogenous solution before each administration. If precipitation is observed, refer to the troubleshooting steps for precipitation. 2. Vortex the formulation immediately before drawing it into the syringe. 3. Refine your administration technique to ensure consistent delivery of the intended dose. |
| No significant difference between the vehicle control and this compound-treated groups. | 1. The dose of this compound is too low. 2. Poor bioavailability of this compound in the chosen vehicle. 3. The vehicle is interfering with the biological activity of this compound. | 1. Perform a dose-response study to determine the optimal dose of this compound. 2. Evaluate a different vehicle formulation that may enhance the bioavailability of the compound. 3. Review the literature for potential interactions between your vehicle components and the biological pathway under investigation. |
Data Presentation: this compound Solubility and Vehicle Component Tolerability
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [1][6] |
| Ethanol | 16 mg/mL | [1][6] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][6] |
Table 2: Commonly Used Vehicle Components and Considerations for In Vivo Studies
| Component | Common Use | Key Considerations |
| Dimethyl sulfoxide (DMSO) | Primary solvent for poorly soluble compounds. | Can have intrinsic biological effects and cause toxicity at high concentrations. Aim for the lowest effective concentration. |
| Ethanol | Co-solvent to improve solubility. | Can cause local irritation and systemic effects. Use with caution and in low concentrations. |
| Polyethylene Glycol (PEG) (e.g., PEG 300, PEG 400) | Solubilizer and viscosity-enhancing agent. | Generally well-tolerated, but high concentrations can have a laxative effect when administered orally. |
| Tween 80 (Polysorbate 80) | Surfactant and emulsifier to improve solubility and stability. | Can cause hypersensitivity reactions in some animals. Use at low concentrations (typically 1-5%). |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Aqueous base for the formulation. | Isotonic and generally non-toxic. Used to dilute organic solvents to the final injection volume. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent to enhance aqueous solubility. | Generally considered safe and can be a good alternative to organic solvents for some compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for preparing a this compound formulation. The final concentrations of each component should be optimized based on the required dose and preliminary solubility and tolerability studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the animal model
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. A common starting point for a vehicle is a mixture of DMSO, PEG 300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add the calculated amount of this compound to the required volume of DMSO. Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add PEG 300. To the this compound/DMSO solution, add the required volume of PEG 300 and vortex thoroughly.
-
Add Tween 80. Add the required volume of Tween 80 and vortex until the solution is homogenous.
-
Add saline. Slowly add the required volume of sterile saline to reach the final desired volume. Vortex thoroughly.
-
Inspect the final formulation. The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted.
-
Administer the formulation. Administer the prepared this compound formulation or the vehicle control to the animals via i.p. injection at the desired volume (e.g., 10 mL/kg).
Protocol 2: In Vivo Study Workflow
This protocol outlines a typical workflow for an in vivo study involving this compound.
1. Preliminary Studies:
- Solubility and Formulation Stability: Test the solubility of this compound in various vehicle candidates at the desired concentration. Assess the stability of the formulations over a relevant time period.
- Vehicle Tolerability Study: Administer the chosen vehicle to a small cohort of animals for a few days to assess for any signs of toxicity or adverse effects.
2. Main Experiment:
- Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
- Randomization and Grouping: Randomly assign animals to different experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
- Dosing: Administer the vehicle or this compound formulation according to the study design (route, dose, frequency, and duration).
- Monitoring: Monitor the animals daily for any changes in health, behavior, and body weight.
- Endpoint Analysis: At the end of the study, collect tissues or perform behavioral tests as required by the experimental objectives.
3. Data Analysis:
- Analyze the collected data using appropriate statistical methods to compare the effects of this compound to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of MAGL Inhibition by this compound
Caption: Inhibition of MAGL by this compound blocks the conversion of 2-AG to AA, leading to increased endocannabinoid signaling and reduced prostaglandin-mediated inflammation.
Experimental Workflow for In Vivo Study with this compound
Caption: A structured workflow for conducting in vivo studies with this compound, from preparation to data analysis.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
how to address vehicle control issues with JW 618 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing vehicle control issues for the in vivo use of JW 618, a selective monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA)[2][3][4]. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the production of AA, which is a precursor to pro-inflammatory prostaglandins[3][5].
Q2: What are the common challenges in formulating this compound for in vivo studies?
A2: Like many small molecule inhibitors, this compound has limited aqueous solubility, which can pose a challenge for in vivo administration. The choice of a suitable vehicle is critical to ensure the compound remains solubilized and bioavailable upon administration. Improper vehicle selection can lead to precipitation of the compound, causing inaccurate dosing and potential local tissue irritation or toxicity.
Q3: What are some recommended starting vehicle formulations for this compound?
A3: Based on its known solubility, several vehicle formulations can be considered. It is crucial to first determine the required dose for your study and then select a vehicle that can solubilize this compound at the desired concentration. Below are some potential starting formulations. Always perform a small-scale formulation test to ensure solubility and stability before preparing a large batch for your study.
Q4: How should I prepare the vehicle control for my this compound in vivo experiment?
A4: The vehicle control group should receive the exact same vehicle formulation as the this compound-treated group, including all solvents and excipients, administered at the same volume, route, and frequency. This is essential to differentiate the effects of this compound from any potential effects of the vehicle itself.
Q5: What are the signs of vehicle-induced toxicity in my animals?
A5: Signs of vehicle toxicity can vary depending on the specific vehicle and route of administration. Common signs may include:
-
Local irritation, inflammation, or necrosis at the injection site.
-
Systemic effects such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Organ-specific toxicity, which may be identified through histopathological analysis.
If you observe any of these signs in your vehicle control group, it is crucial to re-evaluate your vehicle formulation.
Troubleshooting Guide: Vehicle Control Issues
This guide provides a structured approach to troubleshooting common issues related to vehicle controls in this compound in vivo experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in the formulation upon storage or during administration. | The solubility of this compound in the chosen vehicle is insufficient at the desired concentration or temperature. | 1. Increase the proportion of organic co-solvents (e.g., DMSO, Ethanol) within tolerated limits. Be mindful of potential solvent toxicity. 2. Gently warm the formulation before administration to aid dissolution. Ensure the temperature is not high enough to degrade the compound. 3. Prepare the formulation fresh before each administration to minimize the risk of precipitation over time. 4. Consider alternative solubilizing agents such as polyethylene glycols (PEGs) or cyclodextrins. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy, local irritation). | The vehicle itself is causing toxicity. | 1. Reduce the concentration of potentially toxic components like DMSO. A common recommendation is to keep the final DMSO concentration below 10-20% of the total injection volume[5]. 2. Change the route of administration. For example, if subcutaneous injection is causing local irritation, consider oral gavage if the compound's oral bioavailability is adequate. 3. Switch to a more biocompatible vehicle. A saline or PBS-based solution with a lower percentage of organic solvents is generally better tolerated. |
| High variability in experimental results within the this compound-treated group. | Inconsistent dosing due to poor formulation stability or inaccurate administration. | 1. Ensure the formulation is a homogenous solution before each administration. If precipitation is observed, refer to the troubleshooting steps for precipitation. 2. Vortex the formulation immediately before drawing it into the syringe. 3. Refine your administration technique to ensure consistent delivery of the intended dose. |
| No significant difference between the vehicle control and this compound-treated groups. | 1. The dose of this compound is too low. 2. Poor bioavailability of this compound in the chosen vehicle. 3. The vehicle is interfering with the biological activity of this compound. | 1. Perform a dose-response study to determine the optimal dose of this compound. 2. Evaluate a different vehicle formulation that may enhance the bioavailability of the compound. 3. Review the literature for potential interactions between your vehicle components and the biological pathway under investigation. |
Data Presentation: this compound Solubility and Vehicle Component Tolerability
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][6] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1][6] |
| Ethanol | 16 mg/mL | [1][6] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][6] |
Table 2: Commonly Used Vehicle Components and Considerations for In Vivo Studies
| Component | Common Use | Key Considerations |
| Dimethyl sulfoxide (DMSO) | Primary solvent for poorly soluble compounds. | Can have intrinsic biological effects and cause toxicity at high concentrations. Aim for the lowest effective concentration. |
| Ethanol | Co-solvent to improve solubility. | Can cause local irritation and systemic effects. Use with caution and in low concentrations. |
| Polyethylene Glycol (PEG) (e.g., PEG 300, PEG 400) | Solubilizer and viscosity-enhancing agent. | Generally well-tolerated, but high concentrations can have a laxative effect when administered orally. |
| Tween 80 (Polysorbate 80) | Surfactant and emulsifier to improve solubility and stability. | Can cause hypersensitivity reactions in some animals. Use at low concentrations (typically 1-5%). |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Aqueous base for the formulation. | Isotonic and generally non-toxic. Used to dilute organic solvents to the final injection volume. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent to enhance aqueous solubility. | Generally considered safe and can be a good alternative to organic solvents for some compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for preparing a this compound formulation. The final concentrations of each component should be optimized based on the required dose and preliminary solubility and tolerability studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the animal model
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. A common starting point for a vehicle is a mixture of DMSO, PEG 300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add the calculated amount of this compound to the required volume of DMSO. Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add PEG 300. To the this compound/DMSO solution, add the required volume of PEG 300 and vortex thoroughly.
-
Add Tween 80. Add the required volume of Tween 80 and vortex until the solution is homogenous.
-
Add saline. Slowly add the required volume of sterile saline to reach the final desired volume. Vortex thoroughly.
-
Inspect the final formulation. The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted.
-
Administer the formulation. Administer the prepared this compound formulation or the vehicle control to the animals via i.p. injection at the desired volume (e.g., 10 mL/kg).
Protocol 2: In Vivo Study Workflow
This protocol outlines a typical workflow for an in vivo study involving this compound.
1. Preliminary Studies:
- Solubility and Formulation Stability: Test the solubility of this compound in various vehicle candidates at the desired concentration. Assess the stability of the formulations over a relevant time period.
- Vehicle Tolerability Study: Administer the chosen vehicle to a small cohort of animals for a few days to assess for any signs of toxicity or adverse effects.
2. Main Experiment:
- Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
- Randomization and Grouping: Randomly assign animals to different experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
- Dosing: Administer the vehicle or this compound formulation according to the study design (route, dose, frequency, and duration).
- Monitoring: Monitor the animals daily for any changes in health, behavior, and body weight.
- Endpoint Analysis: At the end of the study, collect tissues or perform behavioral tests as required by the experimental objectives.
3. Data Analysis:
- Analyze the collected data using appropriate statistical methods to compare the effects of this compound to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of MAGL Inhibition by this compound
Caption: Inhibition of MAGL by this compound blocks the conversion of 2-AG to AA, leading to increased endocannabinoid signaling and reduced prostaglandin-mediated inflammation.
Experimental Workflow for In Vivo Study with this compound
Caption: A structured workflow for conducting in vivo studies with this compound, from preparation to data analysis.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
dealing with inconsistent results in JW 618 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JW 618 in functional assays. The information is tailored for scientists and drug development professionals investigating the effects of monoacylglycerol lipase (B570770) (MAGL) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which enhances the signaling of cannabinoid receptors CB1 and CB2. Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2]
Q2: I am not seeing the expected effect of this compound in my cell-based assay. What are the common reasons for this?
Inconsistent or unexpected results with this compound can stem from several factors:
-
Cell Type Specificity: The expression and activity of MAGL can vary significantly between different cell types. Ensure that your cell line of interest expresses sufficient levels of MAGL for inhibition to produce a measurable downstream effect.
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, can be prone to degradation or precipitation in aqueous solutions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Visually inspect the media for any signs of precipitation.
-
Assay-Specific Interferences: The chosen functional assay may be susceptible to artifacts. For instance, in luciferase reporter assays, compounds can directly inhibit the luciferase enzyme, leading to false-negative results.[3] It is crucial to include appropriate controls to rule out such interferences.
-
Chronic vs. Acute Dosing: Prolonged exposure to MAGL inhibitors can lead to desensitization of cannabinoid receptors, which may diminish the therapeutic effects over time.[2][4] Consider the duration of your experiment and its potential impact on receptor signaling.
Q3: How can I confirm that this compound is active in my experimental system?
To verify the activity of this compound, it is recommended to perform a direct measurement of MAGL activity in your cell lysates or tissue homogenates. A fluorometric activity assay can be used to quantify the inhibition of MAGL by this compound. Additionally, measuring the levels of the direct downstream substrate, 2-AG, using techniques like liquid chromatography-mass spectrometry (LC-MS) can confirm the biological consequence of MAGL inhibition.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Luciferase Reporter Assays
Luciferase reporter assays are often used to assess the transcriptional consequences of signaling pathway modulation. High variability between replicates can obscure real effects.
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting techniques for viscous solutions. For 96-well plates, use a multi-channel pipette for consistent addition of reagents. |
| Inconsistent Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a co-transfected reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize the experimental reporter activity.[5][6][7] |
| Cell Seeding Density | Ensure a homogenous cell suspension before seeding. "Edge effects" in microplates can be minimized by not using the outer wells or by filling them with sterile media.[8] |
| Compound Interference | Perform a control experiment to test if this compound directly inhibits firefly or Renilla luciferase activity in a cell-free system.[3] |
Issue 2: Unexpected Results in Cell Viability Assays
Cell viability assays (e.g., MTT, MTS, resazurin) are commonly used to assess the cytotoxic or cytostatic effects of compounds.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | High concentrations of compounds can precipitate in culture media, interfering with absorbance or fluorescence readings. Visually inspect wells and determine the solubility limit of this compound in your media.[9] |
| Direct Chemical Interference | The compound may directly reduce the assay reagent, leading to a false-positive signal for cell viability.[9] Run a cell-free control with this compound and the viability reagent to check for direct reactivity. |
| U-shaped Dose-Response Curve | A paradoxical increase in viability at high concentrations can be due to compound precipitation or interference. This is a common artifact in cell viability assays.[9] |
| Incorrect Incubation Time | Optimize the incubation time with the viability reagent to ensure the signal is within the linear range of the assay. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving MAGL inhibitors. Note that the specific values may vary depending on the experimental conditions, cell type, and the specific MAGL inhibitor used.
Table 1: Effect of MAGL Inhibitors on 2-AG Levels in Mouse Brain
| MAGL Inhibitor | Dose (mg/kg) | Fold Increase in 2-AG (mean ± SEM) | Reference |
| JZL184 | 40 | ~8-10 | [4] |
| KML29 | 20 | ~10 | [10] |
| KML29 | 40 | ~10 | [10] |
Table 2: Analgesic Effects of the MAGL Inhibitor JZL184 in a Mouse Model of Neuropathic Pain
| Treatment | Dose (mg/kg) | Mechanical Allodynia (% Reversal) | Cold Allodynia (% Reversal) | Reference |
| JZL184 | 8 | Significant Attenuation | Significant Attenuation | [11] |
| JZL184 | 16 | Significant Attenuation | Significant Attenuation | [11] |
Experimental Protocols
MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general workflow for measuring MAGL activity.
-
Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. Determine the protein concentration of each sample.
-
Inhibitor Treatment: In a 96-well black plate, add your sample to two wells. To one well, add the specific MAGL inhibitor (to determine MAGL-specific activity), and to the other, add a vehicle control. Incubate for 20-30 minutes at 37°C.
-
Substrate Addition: Prepare the fluorescent substrate mix according to the manufacturer's instructions. Add the substrate mix to all wells.
-
Measurement: Immediately begin measuring the fluorescence kinetics at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) using a microplate reader.
-
Calculation: Calculate the MAGL activity by subtracting the rate of fluorescence increase in the inhibitor-treated well from the rate in the vehicle-treated well.
Western Blot for MAGL Expression
This protocol outlines the key steps for detecting MAGL protein levels by Western blot.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic flow.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual luciferase assay system for rapid assessment of gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in JW 618 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JW 618 in functional assays. The information is tailored for scientists and drug development professionals investigating the effects of monoacylglycerol lipase (MAGL) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which enhances the signaling of cannabinoid receptors CB1 and CB2. Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2]
Q2: I am not seeing the expected effect of this compound in my cell-based assay. What are the common reasons for this?
Inconsistent or unexpected results with this compound can stem from several factors:
-
Cell Type Specificity: The expression and activity of MAGL can vary significantly between different cell types. Ensure that your cell line of interest expresses sufficient levels of MAGL for inhibition to produce a measurable downstream effect.
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, can be prone to degradation or precipitation in aqueous solutions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Visually inspect the media for any signs of precipitation.
-
Assay-Specific Interferences: The chosen functional assay may be susceptible to artifacts. For instance, in luciferase reporter assays, compounds can directly inhibit the luciferase enzyme, leading to false-negative results.[3] It is crucial to include appropriate controls to rule out such interferences.
-
Chronic vs. Acute Dosing: Prolonged exposure to MAGL inhibitors can lead to desensitization of cannabinoid receptors, which may diminish the therapeutic effects over time.[2][4] Consider the duration of your experiment and its potential impact on receptor signaling.
Q3: How can I confirm that this compound is active in my experimental system?
To verify the activity of this compound, it is recommended to perform a direct measurement of MAGL activity in your cell lysates or tissue homogenates. A fluorometric activity assay can be used to quantify the inhibition of MAGL by this compound. Additionally, measuring the levels of the direct downstream substrate, 2-AG, using techniques like liquid chromatography-mass spectrometry (LC-MS) can confirm the biological consequence of MAGL inhibition.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Luciferase Reporter Assays
Luciferase reporter assays are often used to assess the transcriptional consequences of signaling pathway modulation. High variability between replicates can obscure real effects.
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting techniques for viscous solutions. For 96-well plates, use a multi-channel pipette for consistent addition of reagents. |
| Inconsistent Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a co-transfected reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize the experimental reporter activity.[5][6][7] |
| Cell Seeding Density | Ensure a homogenous cell suspension before seeding. "Edge effects" in microplates can be minimized by not using the outer wells or by filling them with sterile media.[8] |
| Compound Interference | Perform a control experiment to test if this compound directly inhibits firefly or Renilla luciferase activity in a cell-free system.[3] |
Issue 2: Unexpected Results in Cell Viability Assays
Cell viability assays (e.g., MTT, MTS, resazurin) are commonly used to assess the cytotoxic or cytostatic effects of compounds.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | High concentrations of compounds can precipitate in culture media, interfering with absorbance or fluorescence readings. Visually inspect wells and determine the solubility limit of this compound in your media.[9] |
| Direct Chemical Interference | The compound may directly reduce the assay reagent, leading to a false-positive signal for cell viability.[9] Run a cell-free control with this compound and the viability reagent to check for direct reactivity. |
| U-shaped Dose-Response Curve | A paradoxical increase in viability at high concentrations can be due to compound precipitation or interference. This is a common artifact in cell viability assays.[9] |
| Incorrect Incubation Time | Optimize the incubation time with the viability reagent to ensure the signal is within the linear range of the assay. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving MAGL inhibitors. Note that the specific values may vary depending on the experimental conditions, cell type, and the specific MAGL inhibitor used.
Table 1: Effect of MAGL Inhibitors on 2-AG Levels in Mouse Brain
| MAGL Inhibitor | Dose (mg/kg) | Fold Increase in 2-AG (mean ± SEM) | Reference |
| JZL184 | 40 | ~8-10 | [4] |
| KML29 | 20 | ~10 | [10] |
| KML29 | 40 | ~10 | [10] |
Table 2: Analgesic Effects of the MAGL Inhibitor JZL184 in a Mouse Model of Neuropathic Pain
| Treatment | Dose (mg/kg) | Mechanical Allodynia (% Reversal) | Cold Allodynia (% Reversal) | Reference |
| JZL184 | 8 | Significant Attenuation | Significant Attenuation | [11] |
| JZL184 | 16 | Significant Attenuation | Significant Attenuation | [11] |
Experimental Protocols
MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general workflow for measuring MAGL activity.
-
Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. Determine the protein concentration of each sample.
-
Inhibitor Treatment: In a 96-well black plate, add your sample to two wells. To one well, add the specific MAGL inhibitor (to determine MAGL-specific activity), and to the other, add a vehicle control. Incubate for 20-30 minutes at 37°C.
-
Substrate Addition: Prepare the fluorescent substrate mix according to the manufacturer's instructions. Add the substrate mix to all wells.
-
Measurement: Immediately begin measuring the fluorescence kinetics at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) using a microplate reader.
-
Calculation: Calculate the MAGL activity by subtracting the rate of fluorescence increase in the inhibitor-treated well from the rate in the vehicle-treated well.
Western Blot for MAGL Expression
This protocol outlines the key steps for detecting MAGL protein levels by Western blot.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic flow.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual luciferase assay system for rapid assessment of gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of MAGL with JW 618
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW 618 to achieve complete inhibition of monoacylglycerol lipase (B570770) (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MAGL?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It belongs to the class of O-hexafluoroisopropyl (HFIP) carbamates.[1][2] this compound irreversibly inhibits MAGL by carbamoylating the catalytic serine residue in the enzyme's active site, preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (B1664049) (2-AG).[3] This inhibition leads to an accumulation of 2-AG and a reduction in arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][4][5]
Q2: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound varies across species. It is crucial to select the appropriate concentration based on the experimental model.
| Species | Tissue/Preparation | IC₅₀ (nM) |
| Human | Brain membranes | 6.9[4][6] |
| Mouse | Brain membranes | 123[4][6] |
| Rat | Brain membranes | 385[4][6] |
Q3: How selective is this compound for MAGL?
This compound demonstrates high selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading anandamide. The IC₅₀ values for FAAH are all greater than 50 µM for human, mouse, and rat brain membranes, indicating a very large selectivity window.[4][6] However, at higher concentrations, cross-reactivity with other hydrolases like ABHD6 has been observed.[1]
Q4: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[4] It is soluble in various organic solvents.
| Solvent | Solubility |
| DMF | 10 mg/ml[4] |
| DMSO | 5 mg/ml[4] |
| Ethanol | 16 mg/ml[4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/ml[4] |
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at achieving complete MAGL inhibition with this compound.
Issue 1: Incomplete or Variable MAGL Inhibition
Symptoms:
-
Less than expected reduction in MAGL activity in your assay.
-
Inconsistent results between experimental replicates.
-
Minimal increase in 2-AG levels post-treatment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Ensure the this compound concentration is appropriate for the species being studied. Refer to the IC₅₀ values in the table above. For cellular assays, concentrations may need to be optimized due to cell permeability. |
| Incorrect Vehicle or Poor Solubility | Verify that this compound is fully dissolved in the vehicle before administration. For in vivo studies, consider using a vehicle like PEG or a saline-emulphor mixture to improve delivery.[3] For in vitro assays, ensure the final solvent concentration does not affect enzyme activity or cell viability. |
| Insufficient Incubation Time | This compound is an irreversible inhibitor, but the rate of inactivation is time-dependent. For in vitro assays, a pre-incubation of the enzyme with this compound for at least 30 minutes before adding the substrate is recommended.[1][6] |
| Enzyme Degradation | Ensure that the enzyme preparation (e.g., cell lysate, tissue homogenate) is fresh or has been stored properly at -80°C to maintain MAGL activity. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and substrate concentration. For example, a common buffer for in vitro MAGL activity assays is HEPES buffer (pH 7.5).[1][6] |
Issue 2: Observing Off-Target Effects
Symptoms:
-
Unexpected biological responses not typically associated with MAGL inhibition.
-
Inhibition of other serine hydrolases in activity-based protein profiling (ABPP) experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target activity. While highly selective, very high concentrations may lead to inhibition of other enzymes like ABHD6.[1] |
| Cross-Reactivity with Other Hydrolases | To confirm that the observed effects are due to MAGL inhibition, perform selectivity profiling. This can be done using activity-based protein profiling (ABPP) with a broad-spectrum serine hydrolase probe to assess the inhibition of other enzymes.[7][8] Additionally, run parallel assays for other relevant enzymes like FAAH and ABHD6.[1][6] |
| Use of a Less Selective Inhibitor | In some cases, it may be beneficial to compare the effects of this compound with other MAGL inhibitors that have different chemical scaffolds to ensure the observed phenotype is not due to a specific off-target effect of the compound class. |
Issue 3: Difficulty in Confirming Complete MAGL Inhibition
Symptoms:
-
Uncertainty about whether the intended level of MAGL inhibition has been achieved in your experimental system.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Indirect Measurement of Inhibition | Directly measure the downstream consequences of MAGL inhibition. The most reliable method is to quantify the levels of the primary MAGL substrate, 2-AG, using techniques like liquid chromatography-mass spectrometry (LC-MS).[7][9] A significant increase in 2-AG levels is a strong indicator of successful MAGL inhibition. |
| Lack of a Positive Control | Include a well-characterized, potent MAGL inhibitor (e.g., JZL184) as a positive control in your experiments to benchmark the efficacy of this compound.[3][8] |
| Reliance on a Single Assay Type | Employ orthogonal methods to confirm MAGL inhibition. For example, complement a substrate-based activity assay with an activity-based protein profiling (ABPP) experiment to directly visualize the engagement of this compound with MAGL in a complex proteome.[4][7] |
Issue 4: Long-Term Treatment Leads to Reduced Efficacy (Tolerance)
Symptoms:
-
Diminished biological response to this compound after chronic administration.
-
Need to increase the dose to achieve the same effect.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| CB₁ Receptor Desensitization | Chronic and complete inhibition of MAGL can lead to a sustained elevation of 2-AG, which may cause desensitization and downregulation of cannabinoid receptor 1 (CB₁R).[7][10] This is a known consequence of prolonged MAGL inhibition. |
| Experimental Design Considerations | If chronic treatment is necessary, consider intermittent dosing schedules or using a partial inhibition strategy to avoid the functional antagonism of the cannabinoid system.[7] It is also important to assess CB₁R density and function in chronically treated animals to understand the extent of desensitization. |
Experimental Protocols & Visualizations
In Vitro MAGL Activity Assay Protocol
This protocol is a generalized procedure based on commonly used fluorescence-based assays.
-
Prepare Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 5 µl of this compound at various concentrations (diluted from the stock).
-
Add 145 µl of assay buffer.
-
Add 40 µl of the enzyme preparation.
-
Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate.
-
Measure the fluorescence signal at regular intervals (e.g., every minute for 30 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro MAGL inhibition assay.
Signaling Pathway of MAGL Inhibition
This diagram illustrates the molecular consequences of MAGL inhibition by this compound.
Caption: Effect of this compound on the MAGL signaling pathway.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting incomplete MAGL inhibition.
Caption: A logical guide for troubleshooting incomplete MAGL inhibition.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 10. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of MAGL with JW 618
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW 618 to achieve complete inhibition of monoacylglycerol lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MAGL?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It belongs to the class of O-hexafluoroisopropyl (HFIP) carbamates.[1][2] this compound irreversibly inhibits MAGL by carbamoylating the catalytic serine residue in the enzyme's active site, preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (2-AG).[3] This inhibition leads to an accumulation of 2-AG and a reduction in arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][4][5]
Q2: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound varies across species. It is crucial to select the appropriate concentration based on the experimental model.
| Species | Tissue/Preparation | IC₅₀ (nM) |
| Human | Brain membranes | 6.9[4][6] |
| Mouse | Brain membranes | 123[4][6] |
| Rat | Brain membranes | 385[4][6] |
Q3: How selective is this compound for MAGL?
This compound demonstrates high selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading anandamide. The IC₅₀ values for FAAH are all greater than 50 µM for human, mouse, and rat brain membranes, indicating a very large selectivity window.[4][6] However, at higher concentrations, cross-reactivity with other hydrolases like ABHD6 has been observed.[1]
Q4: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[4] It is soluble in various organic solvents.
| Solvent | Solubility |
| DMF | 10 mg/ml[4] |
| DMSO | 5 mg/ml[4] |
| Ethanol | 16 mg/ml[4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/ml[4] |
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at achieving complete MAGL inhibition with this compound.
Issue 1: Incomplete or Variable MAGL Inhibition
Symptoms:
-
Less than expected reduction in MAGL activity in your assay.
-
Inconsistent results between experimental replicates.
-
Minimal increase in 2-AG levels post-treatment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Ensure the this compound concentration is appropriate for the species being studied. Refer to the IC₅₀ values in the table above. For cellular assays, concentrations may need to be optimized due to cell permeability. |
| Incorrect Vehicle or Poor Solubility | Verify that this compound is fully dissolved in the vehicle before administration. For in vivo studies, consider using a vehicle like PEG or a saline-emulphor mixture to improve delivery.[3] For in vitro assays, ensure the final solvent concentration does not affect enzyme activity or cell viability. |
| Insufficient Incubation Time | This compound is an irreversible inhibitor, but the rate of inactivation is time-dependent. For in vitro assays, a pre-incubation of the enzyme with this compound for at least 30 minutes before adding the substrate is recommended.[1][6] |
| Enzyme Degradation | Ensure that the enzyme preparation (e.g., cell lysate, tissue homogenate) is fresh or has been stored properly at -80°C to maintain MAGL activity. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and substrate concentration. For example, a common buffer for in vitro MAGL activity assays is HEPES buffer (pH 7.5).[1][6] |
Issue 2: Observing Off-Target Effects
Symptoms:
-
Unexpected biological responses not typically associated with MAGL inhibition.
-
Inhibition of other serine hydrolases in activity-based protein profiling (ABPP) experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target activity. While highly selective, very high concentrations may lead to inhibition of other enzymes like ABHD6.[1] |
| Cross-Reactivity with Other Hydrolases | To confirm that the observed effects are due to MAGL inhibition, perform selectivity profiling. This can be done using activity-based protein profiling (ABPP) with a broad-spectrum serine hydrolase probe to assess the inhibition of other enzymes.[7][8] Additionally, run parallel assays for other relevant enzymes like FAAH and ABHD6.[1][6] |
| Use of a Less Selective Inhibitor | In some cases, it may be beneficial to compare the effects of this compound with other MAGL inhibitors that have different chemical scaffolds to ensure the observed phenotype is not due to a specific off-target effect of the compound class. |
Issue 3: Difficulty in Confirming Complete MAGL Inhibition
Symptoms:
-
Uncertainty about whether the intended level of MAGL inhibition has been achieved in your experimental system.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Indirect Measurement of Inhibition | Directly measure the downstream consequences of MAGL inhibition. The most reliable method is to quantify the levels of the primary MAGL substrate, 2-AG, using techniques like liquid chromatography-mass spectrometry (LC-MS).[7][9] A significant increase in 2-AG levels is a strong indicator of successful MAGL inhibition. |
| Lack of a Positive Control | Include a well-characterized, potent MAGL inhibitor (e.g., JZL184) as a positive control in your experiments to benchmark the efficacy of this compound.[3][8] |
| Reliance on a Single Assay Type | Employ orthogonal methods to confirm MAGL inhibition. For example, complement a substrate-based activity assay with an activity-based protein profiling (ABPP) experiment to directly visualize the engagement of this compound with MAGL in a complex proteome.[4][7] |
Issue 4: Long-Term Treatment Leads to Reduced Efficacy (Tolerance)
Symptoms:
-
Diminished biological response to this compound after chronic administration.
-
Need to increase the dose to achieve the same effect.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| CB₁ Receptor Desensitization | Chronic and complete inhibition of MAGL can lead to a sustained elevation of 2-AG, which may cause desensitization and downregulation of cannabinoid receptor 1 (CB₁R).[7][10] This is a known consequence of prolonged MAGL inhibition. |
| Experimental Design Considerations | If chronic treatment is necessary, consider intermittent dosing schedules or using a partial inhibition strategy to avoid the functional antagonism of the cannabinoid system.[7] It is also important to assess CB₁R density and function in chronically treated animals to understand the extent of desensitization. |
Experimental Protocols & Visualizations
In Vitro MAGL Activity Assay Protocol
This protocol is a generalized procedure based on commonly used fluorescence-based assays.
-
Prepare Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 5 µl of this compound at various concentrations (diluted from the stock).
-
Add 145 µl of assay buffer.
-
Add 40 µl of the enzyme preparation.
-
Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µl of the fluorogenic substrate.
-
Measure the fluorescence signal at regular intervals (e.g., every minute for 30 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro MAGL inhibition assay.
Signaling Pathway of MAGL Inhibition
This diagram illustrates the molecular consequences of MAGL inhibition by this compound.
Caption: Effect of this compound on the MAGL signaling pathway.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting incomplete MAGL inhibition.
Caption: A logical guide for troubleshooting incomplete MAGL inhibition.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 10. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypic Changes with JW-618
Disclaimer: JW-618 is a hypothetical small molecule inhibitor of Kinase X (KX) developed for research purposes. This guide provides a framework for troubleshooting unexpected results based on common issues encountered with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is JW-618 and what is its expected effect?
A: JW-618 is a potent, ATP-competitive inhibitor of Kinase X (KX). KX is a key component of the Pro-Growth Signaling Pathway. Therefore, JW-618 is expected to decrease cell proliferation and induce apoptosis in cell lines where this pathway is active, particularly in cancer cells that may overexpress or have mutations in KX.
Q2: I'm observing no change in cell proliferation, or even a slight increase, after treating my cells with JW-618. What could be the cause?
A: This unexpected phenotypic change can stem from several factors, ranging from experimental variables to complex biological responses. Potential causes include:
-
Cell Line-Specific Biology: The genetic background of your cell line may have redundant or compensatory signaling pathways that bypass the inhibition of Kinase X.[1]
-
Off-Target Effects: At certain concentrations, JW-618 might interact with other proteins (off-targets) that promote proliferation, masking the intended inhibitory effect.[2][3][4][5][6]
-
Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate their target pathway under specific cellular conditions, such as by promoting dimerization of the kinase.[2][7][8]
-
Experimental Issues: Problems with the compound's stability, concentration, or the assay itself can lead to misleading results.[9][10][11][12]
Q3: How can I confirm that JW-618 is engaging with its intended target, Kinase X, in my cells?
A: Target engagement can be confirmed using several methods. A Western blot is a common technique to assess the phosphorylation status of a direct downstream substrate of Kinase X. A decrease in phosphorylation of the substrate would indicate target engagement. Another powerful method is the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of a protein when a compound binds to it.[5]
Q4: Could the passage number of my cell line affect the experimental outcome?
A: Yes, the passage number can significantly influence the results of cell-based assays.[13][14][15] As cells are cultured for extended periods, they can undergo genetic and phenotypic changes. It is recommended to use cells within a consistent and low passage number range to ensure reproducibility.[13][14]
Troubleshooting Guide
If you are observing unexpected results with JW-618, follow this step-by-step guide to identify the potential cause.
Problem 1: No Inhibition or a Paradoxical Increase in Cell Proliferation
This is a common and complex issue that requires systematic investigation.
Initial Checks & Potential Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | Prepare fresh dilutions of JW-618 from a new stock solution. Ensure proper storage conditions. | If the compound was degraded, using a fresh stock should restore the expected inhibitory activity. |
| Incorrect Concentration | Perform a wide-range dose-response curve (e.g., from 1 nM to 100 µM).[10] | To determine if the initial concentration was suboptimal or in a range that causes off-target effects. |
| Assay Conditions | Review and optimize your cell proliferation assay protocol, including cell seeding density, incubation time, and choice of assay (e.g., MTT, CellTiter-Glo).[9][11][16] | Optimization can reduce variability and ensure the assay is sensitive enough to detect changes in proliferation. |
| Cell Line Health | Ensure cells are healthy, in the exponential growth phase, and free from contamination.[14] | Unhealthy cells can respond unpredictably to treatments. |
In-depth Biological Investigation
If initial checks do not resolve the issue, a deeper investigation into the biological mechanism is necessary.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Target Engagement | Perform a Western blot to check the phosphorylation of a known, direct downstream substrate of Kinase X. | A decrease in phosphorylation of the substrate confirms that JW-618 is inhibiting Kinase X in your cells.[17][18][19] |
| Off-Target Effects | 1. Use a structurally different inhibitor of Kinase X. 2. Perform a rescue experiment by overexpressing a JW-618-resistant mutant of Kinase X.[4][5] | 1. If the second inhibitor produces the expected phenotype, the original result was likely due to an off-target effect of JW-618.[5] 2. If the phenotype is not reversed, it suggests off-target involvement.[4] |
| Paradoxical Activation | Analyze the phosphorylation of downstream effectors (e.g., MEK/ERK if relevant) at various time points and JW-618 concentrations via Western blot.[2] | A transient or sustained increase in pathway signaling despite Kinase X inhibition would suggest paradoxical activation.[2][7] |
| Cell-Specific Resistance | Use CRISPR or siRNA to knock down/out Kinase X. | If knocking down the target mimics the effect of JW-618 (i.e., no change or increased proliferation), it suggests the cell line is inherently resistant or the pathway has a different function in this context. |
Experimental Protocols
Protocol 1: Western Blot for Kinase X Target Engagement
This protocol is designed to assess the phosphorylation status of "Substrate Y," a direct downstream target of Kinase X.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a vehicle control (e.g., DMSO) and various concentrations of JW-618 for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[20] Incubate with primary antibodies against phospho-Substrate Y and total Substrate Y overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18][19] Detect the signal using an ECL substrate.[21]
-
Analysis: Quantify band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y signal. A decrease in this ratio in JW-618-treated cells indicates target engagement.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol provides a general method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of JW-618 and a vehicle control. Include a "no-cell" control for background measurement.[10]
-
Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well and mix thoroughly to dissolve the crystals.[10]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: After subtracting the background, normalize the absorbance values to the vehicle control to determine the percentage of viable/proliferating cells.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis through the externalization of phosphatidylserine.
-
Cell Preparation: Treat cells with JW-618 and controls for the desired time. Harvest both adherent and floating cells.[22][23]
-
Washing: Wash the cells with cold PBS. Note that EDTA can interfere with Annexin V binding, which is calcium-dependent.[22][24]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI).[22][23][24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the stained cells by flow cytometry without washing.[25] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Canonical signaling pathway of Kinase X (KX).
Caption: Logical workflow for troubleshooting unexpected results.
Caption: Relationship between potential causes and the observed phenotype.
References
- 1. Paradoxical and contradictory effects of imatinib in two cell line models of hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 17. bio-rad.com [bio-rad.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. assaygenie.com [assaygenie.com]
- 21. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting Unexpected Phenotypic Changes with JW-618
Disclaimer: JW-618 is a hypothetical small molecule inhibitor of Kinase X (KX) developed for research purposes. This guide provides a framework for troubleshooting unexpected results based on common issues encountered with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is JW-618 and what is its expected effect?
A: JW-618 is a potent, ATP-competitive inhibitor of Kinase X (KX). KX is a key component of the Pro-Growth Signaling Pathway. Therefore, JW-618 is expected to decrease cell proliferation and induce apoptosis in cell lines where this pathway is active, particularly in cancer cells that may overexpress or have mutations in KX.
Q2: I'm observing no change in cell proliferation, or even a slight increase, after treating my cells with JW-618. What could be the cause?
A: This unexpected phenotypic change can stem from several factors, ranging from experimental variables to complex biological responses. Potential causes include:
-
Cell Line-Specific Biology: The genetic background of your cell line may have redundant or compensatory signaling pathways that bypass the inhibition of Kinase X.[1]
-
Off-Target Effects: At certain concentrations, JW-618 might interact with other proteins (off-targets) that promote proliferation, masking the intended inhibitory effect.[2][3][4][5][6]
-
Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate their target pathway under specific cellular conditions, such as by promoting dimerization of the kinase.[2][7][8]
-
Experimental Issues: Problems with the compound's stability, concentration, or the assay itself can lead to misleading results.[9][10][11][12]
Q3: How can I confirm that JW-618 is engaging with its intended target, Kinase X, in my cells?
A: Target engagement can be confirmed using several methods. A Western blot is a common technique to assess the phosphorylation status of a direct downstream substrate of Kinase X. A decrease in phosphorylation of the substrate would indicate target engagement. Another powerful method is the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of a protein when a compound binds to it.[5]
Q4: Could the passage number of my cell line affect the experimental outcome?
A: Yes, the passage number can significantly influence the results of cell-based assays.[13][14][15] As cells are cultured for extended periods, they can undergo genetic and phenotypic changes. It is recommended to use cells within a consistent and low passage number range to ensure reproducibility.[13][14]
Troubleshooting Guide
If you are observing unexpected results with JW-618, follow this step-by-step guide to identify the potential cause.
Problem 1: No Inhibition or a Paradoxical Increase in Cell Proliferation
This is a common and complex issue that requires systematic investigation.
Initial Checks & Potential Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | Prepare fresh dilutions of JW-618 from a new stock solution. Ensure proper storage conditions. | If the compound was degraded, using a fresh stock should restore the expected inhibitory activity. |
| Incorrect Concentration | Perform a wide-range dose-response curve (e.g., from 1 nM to 100 µM).[10] | To determine if the initial concentration was suboptimal or in a range that causes off-target effects. |
| Assay Conditions | Review and optimize your cell proliferation assay protocol, including cell seeding density, incubation time, and choice of assay (e.g., MTT, CellTiter-Glo).[9][11][16] | Optimization can reduce variability and ensure the assay is sensitive enough to detect changes in proliferation. |
| Cell Line Health | Ensure cells are healthy, in the exponential growth phase, and free from contamination.[14] | Unhealthy cells can respond unpredictably to treatments. |
In-depth Biological Investigation
If initial checks do not resolve the issue, a deeper investigation into the biological mechanism is necessary.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Target Engagement | Perform a Western blot to check the phosphorylation of a known, direct downstream substrate of Kinase X. | A decrease in phosphorylation of the substrate confirms that JW-618 is inhibiting Kinase X in your cells.[17][18][19] |
| Off-Target Effects | 1. Use a structurally different inhibitor of Kinase X. 2. Perform a rescue experiment by overexpressing a JW-618-resistant mutant of Kinase X.[4][5] | 1. If the second inhibitor produces the expected phenotype, the original result was likely due to an off-target effect of JW-618.[5] 2. If the phenotype is not reversed, it suggests off-target involvement.[4] |
| Paradoxical Activation | Analyze the phosphorylation of downstream effectors (e.g., MEK/ERK if relevant) at various time points and JW-618 concentrations via Western blot.[2] | A transient or sustained increase in pathway signaling despite Kinase X inhibition would suggest paradoxical activation.[2][7] |
| Cell-Specific Resistance | Use CRISPR or siRNA to knock down/out Kinase X. | If knocking down the target mimics the effect of JW-618 (i.e., no change or increased proliferation), it suggests the cell line is inherently resistant or the pathway has a different function in this context. |
Experimental Protocols
Protocol 1: Western Blot for Kinase X Target Engagement
This protocol is designed to assess the phosphorylation status of "Substrate Y," a direct downstream target of Kinase X.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a vehicle control (e.g., DMSO) and various concentrations of JW-618 for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[20] Incubate with primary antibodies against phospho-Substrate Y and total Substrate Y overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18][19] Detect the signal using an ECL substrate.[21]
-
Analysis: Quantify band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y signal. A decrease in this ratio in JW-618-treated cells indicates target engagement.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol provides a general method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of JW-618 and a vehicle control. Include a "no-cell" control for background measurement.[10]
-
Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well and mix thoroughly to dissolve the crystals.[10]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: After subtracting the background, normalize the absorbance values to the vehicle control to determine the percentage of viable/proliferating cells.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis through the externalization of phosphatidylserine.
-
Cell Preparation: Treat cells with JW-618 and controls for the desired time. Harvest both adherent and floating cells.[22][23]
-
Washing: Wash the cells with cold PBS. Note that EDTA can interfere with Annexin V binding, which is calcium-dependent.[22][24]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI).[22][23][24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the stained cells by flow cytometry without washing.[25] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Canonical signaling pathway of Kinase X (KX).
Caption: Logical workflow for troubleshooting unexpected results.
Caption: Relationship between potential causes and the observed phenotype.
References
- 1. Paradoxical and contradictory effects of imatinib in two cell line models of hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 17. bio-rad.com [bio-rad.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. assaygenie.com [assaygenie.com]
- 21. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Comparative Efficacy of JW 618 in the Inhibition of Monoacylglycerol Lipase (MAGL) Activity
A comprehensive analysis of JW 618, a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL), reveals its significant inhibitory effects and high selectivity. This guide provides a comparative overview of this compound's performance against other notable MAGL inhibitors, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by augmenting 2-AG signaling. This compound has emerged as a significant subject of investigation within this class of inhibitors.
Quantitative Comparison of MAGL Inhibitors
The inhibitory potency of this compound and its alternatives has been evaluated across different species using in vitro assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized below.
| Inhibitor | Target | Species | IC50 (nM) |
| This compound | MAGL | Human | 6.9[1] |
| Mouse | 123[1] | ||
| Rat | 385[1] | ||
| JZL184 | MAGL | Mouse | 8[2][3][4][5][6] |
| KML29 | MAGL | Human | 5.9[7][8][9] |
| Mouse | 15[7][8][9] | ||
| Rat | 43[7][8][9] | ||
| JW 642 | MAGL | Human | 3.7 |
| Mouse | 7.6 | ||
| Rat | 14 |
Selectivity Profile
A crucial aspect of a MAGL inhibitor's utility is its selectivity over other enzymes in the endocannabinoid system, particularly fatty acid amide hydrolase (FAAH). High selectivity minimizes off-target effects and potential side effects.
| Inhibitor | Target | IC50 (µM) | Selectivity (MAGL vs. FAAH) |
| This compound | FAAH (human, mouse, rat) | > 50[1] | Highly Selective |
| JZL184 | FAAH | 4[4] | >300-fold for MAGL[2][3][6] |
| KML29 | FAAH | > 50[8][9] | Highly Selective |
| JW 642 | FAAH (human) | 20.6 | |
| FAAH (mouse) | 31 | ||
| FAAH (rat) | 14 |
Experimental Methodologies
The validation of this compound and other MAGL inhibitors relies on robust biochemical assays. The following are detailed protocols for two key experimental methods used to determine their inhibitory activity and selectivity.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is utilized to assess the potency and selectivity of inhibitors against a panel of enzymes in a complex biological sample, such as brain proteomes.
Protocol:
-
Proteome Preparation: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to isolate the membrane fraction, which is then resuspended to a specific protein concentration.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (typically 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh) or TAMRA-FP, is added to the samples and incubated for another set period. This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE and Gel Imaging: The reaction is quenched, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The intensity of the fluorescent bands corresponding to MAGL and other serine hydrolases is quantified. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Substrate Hydrolysis Assay
This assay directly measures the enzymatic activity of MAGL by quantifying the breakdown of a substrate.
Protocol:
-
Enzyme and Inhibitor Preparation: A source of MAGL, such as recombinant human MAGL or brain homogenates, is prepared. The test inhibitor is prepared in a series of dilutions.
-
Reaction Initiation: The enzyme preparation is pre-incubated with the inhibitor or vehicle control for a specified time. The enzymatic reaction is then initiated by adding a substrate. Common substrates include 2-arachidonoylglycerol (2-AG) or a fluorogenic substrate like 4-nitrophenyl acetate (B1210297) (4-NPA) or arachidonoyl-7-hydroxycoumarin amide (AA-HNA).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing the enzyme to hydrolyze the substrate.
-
Detection of Product Formation: The amount of product formed is quantified. For 2-AG hydrolysis, this can be done using liquid chromatography-mass spectrometry (LC-MS) to measure the levels of arachidonic acid. For fluorogenic or chromogenic substrates, the change in fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The rate of product formation is calculated. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the MAGL signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: MAGL Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for MAGL Inhibitor Validation.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of JW 618 in the Inhibition of Monoacylglycerol Lipase (MAGL) Activity
A comprehensive analysis of JW 618, a potent inhibitor of monoacylglycerol lipase (MAGL), reveals its significant inhibitory effects and high selectivity. This guide provides a comparative overview of this compound's performance against other notable MAGL inhibitors, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by augmenting 2-AG signaling. This compound has emerged as a significant subject of investigation within this class of inhibitors.
Quantitative Comparison of MAGL Inhibitors
The inhibitory potency of this compound and its alternatives has been evaluated across different species using in vitro assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized below.
| Inhibitor | Target | Species | IC50 (nM) |
| This compound | MAGL | Human | 6.9[1] |
| Mouse | 123[1] | ||
| Rat | 385[1] | ||
| JZL184 | MAGL | Mouse | 8[2][3][4][5][6] |
| KML29 | MAGL | Human | 5.9[7][8][9] |
| Mouse | 15[7][8][9] | ||
| Rat | 43[7][8][9] | ||
| JW 642 | MAGL | Human | 3.7 |
| Mouse | 7.6 | ||
| Rat | 14 |
Selectivity Profile
A crucial aspect of a MAGL inhibitor's utility is its selectivity over other enzymes in the endocannabinoid system, particularly fatty acid amide hydrolase (FAAH). High selectivity minimizes off-target effects and potential side effects.
| Inhibitor | Target | IC50 (µM) | Selectivity (MAGL vs. FAAH) |
| This compound | FAAH (human, mouse, rat) | > 50[1] | Highly Selective |
| JZL184 | FAAH | 4[4] | >300-fold for MAGL[2][3][6] |
| KML29 | FAAH | > 50[8][9] | Highly Selective |
| JW 642 | FAAH (human) | 20.6 | |
| FAAH (mouse) | 31 | ||
| FAAH (rat) | 14 |
Experimental Methodologies
The validation of this compound and other MAGL inhibitors relies on robust biochemical assays. The following are detailed protocols for two key experimental methods used to determine their inhibitory activity and selectivity.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is utilized to assess the potency and selectivity of inhibitors against a panel of enzymes in a complex biological sample, such as brain proteomes.
Protocol:
-
Proteome Preparation: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to isolate the membrane fraction, which is then resuspended to a specific protein concentration.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (typically 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh) or TAMRA-FP, is added to the samples and incubated for another set period. This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE and Gel Imaging: The reaction is quenched, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The intensity of the fluorescent bands corresponding to MAGL and other serine hydrolases is quantified. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Substrate Hydrolysis Assay
This assay directly measures the enzymatic activity of MAGL by quantifying the breakdown of a substrate.
Protocol:
-
Enzyme and Inhibitor Preparation: A source of MAGL, such as recombinant human MAGL or brain homogenates, is prepared. The test inhibitor is prepared in a series of dilutions.
-
Reaction Initiation: The enzyme preparation is pre-incubated with the inhibitor or vehicle control for a specified time. The enzymatic reaction is then initiated by adding a substrate. Common substrates include 2-arachidonoylglycerol (2-AG) or a fluorogenic substrate like 4-nitrophenyl acetate (4-NPA) or arachidonoyl-7-hydroxycoumarin amide (AA-HNA).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing the enzyme to hydrolyze the substrate.
-
Detection of Product Formation: The amount of product formed is quantified. For 2-AG hydrolysis, this can be done using liquid chromatography-mass spectrometry (LC-MS) to measure the levels of arachidonic acid. For fluorogenic or chromogenic substrates, the change in fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The rate of product formation is calculated. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the MAGL signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: MAGL Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for MAGL Inhibitor Validation.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: A Comparative Analysis of JW 618 and JZL184
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the potency and selectivity of two prominent monoacylglycerol lipase (B570770) (MAGL) inhibitors, JW 618 and JZL184. The data presented is compiled from published experimental findings.
This guide summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides a visual representation of the associated signaling pathway to offer a comprehensive overview for informed decision-making in research applications.
Potency and Selectivity Profile
The in vitro inhibitory potency of this compound and JZL184 has been evaluated against their primary target, monoacylglycerol lipase (MAGL), as well as other serine hydrolases involved in endocannabinoid metabolism, primarily fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Target Enzyme | Species | Assay Type | IC50 (nM) | Reference |
| This compound | MAGL | Human | Competitive ABPP | 6.9 | [1] |
| MAGL | Mouse | Competitive ABPP | 123 | [1] | |
| MAGL | Rat | Competitive ABPP | 385 | [1] | |
| FAAH | Human | Competitive ABPP | > 50,000 | [1] | |
| FAAH | Mouse | Competitive ABPP | > 50,000 | [1] | |
| FAAH | Rat | Competitive ABPP | > 50,000 | [1] | |
| JZL184 | MAGL | Human | Competitive ABPP | ~10-100 | [2] |
| MAGL | Human | Substrate Hydrolysis (NPA) | 4.7 (60 min pre-incubation) | [3] | |
| MAGL | Mouse | Substrate Hydrolysis (2-AG) | 8 | [4] | |
| MAGL | Mouse | Competitive ABPP | ~10 | [2] | |
| MAGL | Rat | Competitive ABPP | ~100 | [2] | |
| MAGL | Rat | Substrate Hydrolysis (2-OG) | 5.8 (60 min pre-incubation) | [3] | |
| FAAH | Mouse | Substrate Hydrolysis (Oleamide) | 4,000 | [4] | |
| FAAH | Mouse | Competitive ABPP | > 10,000 | [2] | |
| ABHD6 | Mouse | Competitive ABPP | > 10,000 | [2] |
Experimental Protocols
The determination of the in vitro potency of this compound and JZL184 relies on established biochemical assays. Below are detailed methodologies for two key experimental approaches cited in the comparison.
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the ability of an inhibitor to compete with a broad-spectrum activity-based probe for binding to the active site of an enzyme within a complex proteome.
-
Proteome Preparation: Brain membrane proteomes from mouse or rat, or proteomes from HEK293T cells transiently transfected with human MAGL, FAAH, or ABHD6 are prepared.
-
Inhibitor Incubation: Proteomic samples are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or JZL184) for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the samples and incubated to label the active enzymes that were not blocked by the inhibitor.
-
Analysis: The reaction is quenched, and proteins are separated by SDS-PAGE. The fluorescence intensity of the bands corresponding to the target enzymes is quantified. A reduction in fluorescence intensity compared to a vehicle control indicates inhibition.
-
IC50 Determination: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Substrate Hydrolysis Assay
This assay directly measures the enzymatic activity by quantifying the conversion of a substrate to a product.
-
Enzyme Source: Purified recombinant enzyme, cell lysates, or tissue homogenates containing the target enzyme (MAGL or FAAH) are used.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor for a specified time to allow for binding. For irreversible inhibitors like JZL184, this pre-incubation time is a critical factor influencing the apparent potency.[3]
-
Enzymatic Reaction: The reaction is initiated by the addition of a specific substrate. For MAGL, this can be 2-arachidonoylglycerol (B1664049) (2-AG), 2-oleoylglycerol (2-OG), or a surrogate substrate like 4-nitrophenyl acetate (B1210297) (NPA). For FAAH, substrates such as anandamide (B1667382) (AEA) or oleamide (B13806) are used.[3][4]
-
Product Detection: The formation of the product is monitored over time. This can be achieved through various detection methods, including liquid chromatography/mass spectrometry (LC/MS) to measure the specific product, or spectrophotometrically by using a chromogenic substrate.[3]
-
IC50 Calculation: The rate of product formation is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is derived from the resulting dose-response curve.
Signaling Pathway Overview
The primary mechanism of action for both this compound and JZL184 is the inhibition of MAGL, a key enzyme in the endocannabinoid system. This inhibition leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn enhances the activation of cannabinoid receptors CB1 and CB2. The following diagram illustrates this signaling pathway.
Caption: MAGL inhibition by this compound and JZL184 increases 2-AG levels.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Potency Showdown: A Comparative Analysis of JW 618 and JZL184
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the potency and selectivity of two prominent monoacylglycerol lipase (MAGL) inhibitors, JW 618 and JZL184. The data presented is compiled from published experimental findings.
This guide summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides a visual representation of the associated signaling pathway to offer a comprehensive overview for informed decision-making in research applications.
Potency and Selectivity Profile
The in vitro inhibitory potency of this compound and JZL184 has been evaluated against their primary target, monoacylglycerol lipase (MAGL), as well as other serine hydrolases involved in endocannabinoid metabolism, primarily fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Target Enzyme | Species | Assay Type | IC50 (nM) | Reference |
| This compound | MAGL | Human | Competitive ABPP | 6.9 | [1] |
| MAGL | Mouse | Competitive ABPP | 123 | [1] | |
| MAGL | Rat | Competitive ABPP | 385 | [1] | |
| FAAH | Human | Competitive ABPP | > 50,000 | [1] | |
| FAAH | Mouse | Competitive ABPP | > 50,000 | [1] | |
| FAAH | Rat | Competitive ABPP | > 50,000 | [1] | |
| JZL184 | MAGL | Human | Competitive ABPP | ~10-100 | [2] |
| MAGL | Human | Substrate Hydrolysis (NPA) | 4.7 (60 min pre-incubation) | [3] | |
| MAGL | Mouse | Substrate Hydrolysis (2-AG) | 8 | [4] | |
| MAGL | Mouse | Competitive ABPP | ~10 | [2] | |
| MAGL | Rat | Competitive ABPP | ~100 | [2] | |
| MAGL | Rat | Substrate Hydrolysis (2-OG) | 5.8 (60 min pre-incubation) | [3] | |
| FAAH | Mouse | Substrate Hydrolysis (Oleamide) | 4,000 | [4] | |
| FAAH | Mouse | Competitive ABPP | > 10,000 | [2] | |
| ABHD6 | Mouse | Competitive ABPP | > 10,000 | [2] |
Experimental Protocols
The determination of the in vitro potency of this compound and JZL184 relies on established biochemical assays. Below are detailed methodologies for two key experimental approaches cited in the comparison.
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the ability of an inhibitor to compete with a broad-spectrum activity-based probe for binding to the active site of an enzyme within a complex proteome.
-
Proteome Preparation: Brain membrane proteomes from mouse or rat, or proteomes from HEK293T cells transiently transfected with human MAGL, FAAH, or ABHD6 are prepared.
-
Inhibitor Incubation: Proteomic samples are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or JZL184) for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the samples and incubated to label the active enzymes that were not blocked by the inhibitor.
-
Analysis: The reaction is quenched, and proteins are separated by SDS-PAGE. The fluorescence intensity of the bands corresponding to the target enzymes is quantified. A reduction in fluorescence intensity compared to a vehicle control indicates inhibition.
-
IC50 Determination: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Substrate Hydrolysis Assay
This assay directly measures the enzymatic activity by quantifying the conversion of a substrate to a product.
-
Enzyme Source: Purified recombinant enzyme, cell lysates, or tissue homogenates containing the target enzyme (MAGL or FAAH) are used.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor for a specified time to allow for binding. For irreversible inhibitors like JZL184, this pre-incubation time is a critical factor influencing the apparent potency.[3]
-
Enzymatic Reaction: The reaction is initiated by the addition of a specific substrate. For MAGL, this can be 2-arachidonoylglycerol (2-AG), 2-oleoylglycerol (2-OG), or a surrogate substrate like 4-nitrophenyl acetate (NPA). For FAAH, substrates such as anandamide (AEA) or oleamide are used.[3][4]
-
Product Detection: The formation of the product is monitored over time. This can be achieved through various detection methods, including liquid chromatography/mass spectrometry (LC/MS) to measure the specific product, or spectrophotometrically by using a chromogenic substrate.[3]
-
IC50 Calculation: The rate of product formation is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is derived from the resulting dose-response curve.
Signaling Pathway Overview
The primary mechanism of action for both this compound and JZL184 is the inhibition of MAGL, a key enzyme in the endocannabinoid system. This inhibition leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn enhances the activation of cannabinoid receptors CB1 and CB2. The following diagram illustrates this signaling pathway.
Caption: MAGL inhibition by this compound and JZL184 increases 2-AG levels.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of MAGL Inhibitors: JW 618 versus KML29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent monoacylglycerol lipase (B570770) (MAGL) inhibitors, JW 618 and KML29. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for a range of neurological and inflammatory disorders. This compound and KML29 are both potent and selective inhibitors of MAGL. While both compounds exhibit impressive in vitro profiles, their in vivo characteristics, based on currently available literature, differ significantly, with KML29 having been more extensively characterized in preclinical models.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory potencies (IC50) of this compound and KML29 against MAGL from different species, as well as their selectivity against other key serine hydrolases, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).
| Compound | Mouse MAGL (nM) | Rat MAGL (nM) | Human MAGL (nM) |
| This compound | 123 | 385 | 6.9 |
| KML29 | 15 | 43 | 5.9 |
| Data compiled from Chang et al., 2012. |
| Compound | Selectivity vs. FAAH (Mouse) | Selectivity vs. ABHD6 (Mouse) |
| This compound | > 400-fold | ~15-fold |
| KML29 | > 3300-fold | > 100-fold |
| Data compiled from Chang et al., 2012. |
In Vivo Performance: A Comparative Overview
A significant distinction between this compound and KML29 lies in the extent of their in vivo characterization.
KML29 has been extensively studied in vivo. Oral administration of KML29 in mice leads to a dose-dependent inhibition of brain MAGL activity, resulting in a significant and selective elevation of 2-AG levels without affecting anandamide (B1667382) (AEA) concentrations[1]. This biochemical effect is associated with various pharmacological responses, including analgesia in models of inflammatory and neuropathic pain[2][3].
This compound , in contrast, lacks extensive published in vivo data. While its in vitro profile suggests it as a potent and selective MAGL inhibitor, its in vivo efficacy, effects on endocannabinoid levels in the brain, and its broader pharmacological profile in animal models have not been as thoroughly reported in the scientific literature. This presents a limitation in directly comparing its in vivo performance with that of KML29.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize MAGL inhibitors like this compound and KML29.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of inhibitors against a panel of active enzymes in a complex biological sample.
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or KML29) or vehicle (DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-rhodamine), is added to the inhibitor-treated proteomes and incubated for a further period (e.g., 30 minutes).
-
SDS-PAGE and Imaging: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to MAGL, FAAH, and other serine hydrolases is quantified. The IC50 value for each inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
2-AG Hydrolysis Assay
This assay directly measures the enzymatic activity of MAGL by quantifying the hydrolysis of its substrate, 2-AG.
-
Enzyme Source: Recombinant human, rat, or mouse MAGL, or tissue homogenates (e.g., brain) are used as the source of the enzyme.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor or vehicle for a specified time.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, 2-arachidonoylglycerol (2-AG). The reaction is allowed to proceed for a set time at a controlled temperature.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., chloroform/methanol). The lipids are extracted, and the aqueous and organic phases are separated.
-
Quantification: The amount of a hydrolysis product (e.g., arachidonic acid) in the organic phase or the remaining 2-AG is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of 2-AG hydrolysis is calculated for each inhibitor concentration, and the IC50 value is determined.
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: MAGL inhibition blocks 2-AG degradation, boosting cannabinoid signaling.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing MAGL inhibitors from in vitro to in vivo.
Logical Relationship of MAGL Inhibition and Downstream Effects
Caption: Consequences of MAGL inhibition on endocannabinoid and eicosanoid pathways.
References
- 1. This compound - Biochemicals - CAT N°: 11790 [bertin-bioreagent.com]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MAGL Inhibitors: JW 618 versus KML29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent monoacylglycerol lipase (MAGL) inhibitors, JW 618 and KML29. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for a range of neurological and inflammatory disorders. This compound and KML29 are both potent and selective inhibitors of MAGL. While both compounds exhibit impressive in vitro profiles, their in vivo characteristics, based on currently available literature, differ significantly, with KML29 having been more extensively characterized in preclinical models.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory potencies (IC50) of this compound and KML29 against MAGL from different species, as well as their selectivity against other key serine hydrolases, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).
| Compound | Mouse MAGL (nM) | Rat MAGL (nM) | Human MAGL (nM) |
| This compound | 123 | 385 | 6.9 |
| KML29 | 15 | 43 | 5.9 |
| Data compiled from Chang et al., 2012. |
| Compound | Selectivity vs. FAAH (Mouse) | Selectivity vs. ABHD6 (Mouse) |
| This compound | > 400-fold | ~15-fold |
| KML29 | > 3300-fold | > 100-fold |
| Data compiled from Chang et al., 2012. |
In Vivo Performance: A Comparative Overview
A significant distinction between this compound and KML29 lies in the extent of their in vivo characterization.
KML29 has been extensively studied in vivo. Oral administration of KML29 in mice leads to a dose-dependent inhibition of brain MAGL activity, resulting in a significant and selective elevation of 2-AG levels without affecting anandamide (AEA) concentrations[1]. This biochemical effect is associated with various pharmacological responses, including analgesia in models of inflammatory and neuropathic pain[2][3].
This compound , in contrast, lacks extensive published in vivo data. While its in vitro profile suggests it as a potent and selective MAGL inhibitor, its in vivo efficacy, effects on endocannabinoid levels in the brain, and its broader pharmacological profile in animal models have not been as thoroughly reported in the scientific literature. This presents a limitation in directly comparing its in vivo performance with that of KML29.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize MAGL inhibitors like this compound and KML29.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of inhibitors against a panel of active enzymes in a complex biological sample.
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or KML29) or vehicle (DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-rhodamine), is added to the inhibitor-treated proteomes and incubated for a further period (e.g., 30 minutes).
-
SDS-PAGE and Imaging: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to MAGL, FAAH, and other serine hydrolases is quantified. The IC50 value for each inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
2-AG Hydrolysis Assay
This assay directly measures the enzymatic activity of MAGL by quantifying the hydrolysis of its substrate, 2-AG.
-
Enzyme Source: Recombinant human, rat, or mouse MAGL, or tissue homogenates (e.g., brain) are used as the source of the enzyme.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor or vehicle for a specified time.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, 2-arachidonoylglycerol (2-AG). The reaction is allowed to proceed for a set time at a controlled temperature.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., chloroform/methanol). The lipids are extracted, and the aqueous and organic phases are separated.
-
Quantification: The amount of a hydrolysis product (e.g., arachidonic acid) in the organic phase or the remaining 2-AG is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of 2-AG hydrolysis is calculated for each inhibitor concentration, and the IC50 value is determined.
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: MAGL inhibition blocks 2-AG degradation, boosting cannabinoid signaling.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing MAGL inhibitors from in vitro to in vivo.
Logical Relationship of MAGL Inhibition and Downstream Effects
Caption: Consequences of MAGL inhibition on endocannabinoid and eicosanoid pathways.
References
- 1. This compound - Biochemicals - CAT N°: 11790 [bertin-bioreagent.com]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
JW 618: A Comparative Analysis of its Cross-Reactivity with Other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine hydrolase inhibitor JW 618's reactivity with its primary target, monoacylglycerol lipase (B570770) (MAGL), and other serine hydrolases. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), converting it into arachidonic acid and glycerol.[1] This action terminates 2-AG's signaling at cannabinoid receptors and initiates the synthesis of prostaglandins, which are involved in inflammatory responses. Due to its role in modulating these critical signaling pathways, inhibitors of MAGL like this compound are valuable tools for studying the physiological functions of the endocannabinoid system and hold potential as therapeutic agents for various disorders.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against its primary target, MAGL, in various species, and its cross-reactivity with another key enzyme in the endocannabinoid system, fatty acid amide hydrolase (FAAH).
| Enzyme Target | Species | IC50 (nM) | Reference |
| MAGL | Human | 6.9 | [2] |
| Mouse | 123 | [2] | |
| Rat | 385 | [2] | |
| FAAH | Human, Mouse, Rat | > 50,000 | [2] |
Key Observation: this compound demonstrates high potency against human MAGL with an IC50 value in the single-digit nanomolar range. It exhibits significantly lower, yet still potent, activity against mouse and rat MAGL. Notably, this compound is highly selective for MAGL over FAAH, with IC50 values for FAAH being several orders of magnitude higher, indicating minimal off-target activity on this related serine hydrolase.[2]
Cross-Reactivity Profile against other Serine Hydrolases
To further characterize the selectivity of this compound, its inhibitory activity was assessed against other serine hydrolases involved in endocannabinoid metabolism, namely α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), in addition to MAGL and FAAH. The following data is derived from competitive activity-based protein profiling (ABPP) in mouse and rat brain proteomes.
| Enzyme Target | Species | This compound Inhibition | Reference |
| MAGL | Mouse, Rat | Potent Inhibition | [1] |
| ABHD6 | Mouse, Rat | Moderate Inhibition | [1] |
| ABHD12 | Mouse, Rat | No Significant Inhibition | [1] |
| FAAH | Mouse, Rat | No Significant Inhibition | [1] |
Analysis: Competitive ABPP reveals that in addition to its potent inhibition of MAGL, this compound also exhibits moderate inhibitory activity against ABHD6 in both mouse and rat brain proteomes.[1] However, it does not show significant inhibition of ABHD12 or FAAH under the tested conditions.[1] This suggests that while this compound is highly selective over FAAH and ABHD12, its activity against ABHD6 should be considered when interpreting experimental results.
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's activity and the methodology used to assess it, the following diagrams are provided.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for competitive activity-based protein profiling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general framework for assessing the selectivity of inhibitors against serine hydrolases in a complex proteome.
1. Proteome Preparation:
-
Homogenize brain tissue from mouse or rat in a suitable buffer (e.g., Tris-buffered saline) on ice.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. Inhibitor Incubation:
-
Aliquot the proteome into microcentrifuge tubes.
-
Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the proteome samples.
-
Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to target enzymes.
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate probe (e.g., FP-rhodamine), to each sample.[3]
-
Incubate the samples for a further period (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active site of serine hydrolases that have not been inhibited by this compound.
4. SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
5. Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the serine hydrolases of interest (e.g., MAGL, ABHD6, FAAH).
-
Compare the band intensities in the this compound-treated samples to the vehicle control to determine the percentage of inhibition at each concentration.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This guide provides a comprehensive overview of the cross-reactivity profile of this compound, offering valuable data and methodologies for researchers in the field of endocannabinoid research and drug discovery. The high potency and selectivity of this compound for MAGL make it a critical tool for elucidating the roles of this enzyme in health and disease. However, its moderate activity against ABHD6 should be taken into consideration for a complete understanding of its biological effects.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
JW 618: A Comparative Analysis of its Cross-Reactivity with Other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine hydrolase inhibitor JW 618's reactivity with its primary target, monoacylglycerol lipase (MAGL), and other serine hydrolases. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1] This action terminates 2-AG's signaling at cannabinoid receptors and initiates the synthesis of prostaglandins, which are involved in inflammatory responses. Due to its role in modulating these critical signaling pathways, inhibitors of MAGL like this compound are valuable tools for studying the physiological functions of the endocannabinoid system and hold potential as therapeutic agents for various disorders.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against its primary target, MAGL, in various species, and its cross-reactivity with another key enzyme in the endocannabinoid system, fatty acid amide hydrolase (FAAH).
| Enzyme Target | Species | IC50 (nM) | Reference |
| MAGL | Human | 6.9 | [2] |
| Mouse | 123 | [2] | |
| Rat | 385 | [2] | |
| FAAH | Human, Mouse, Rat | > 50,000 | [2] |
Key Observation: this compound demonstrates high potency against human MAGL with an IC50 value in the single-digit nanomolar range. It exhibits significantly lower, yet still potent, activity against mouse and rat MAGL. Notably, this compound is highly selective for MAGL over FAAH, with IC50 values for FAAH being several orders of magnitude higher, indicating minimal off-target activity on this related serine hydrolase.[2]
Cross-Reactivity Profile against other Serine Hydrolases
To further characterize the selectivity of this compound, its inhibitory activity was assessed against other serine hydrolases involved in endocannabinoid metabolism, namely α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), in addition to MAGL and FAAH. The following data is derived from competitive activity-based protein profiling (ABPP) in mouse and rat brain proteomes.
| Enzyme Target | Species | This compound Inhibition | Reference |
| MAGL | Mouse, Rat | Potent Inhibition | [1] |
| ABHD6 | Mouse, Rat | Moderate Inhibition | [1] |
| ABHD12 | Mouse, Rat | No Significant Inhibition | [1] |
| FAAH | Mouse, Rat | No Significant Inhibition | [1] |
Analysis: Competitive ABPP reveals that in addition to its potent inhibition of MAGL, this compound also exhibits moderate inhibitory activity against ABHD6 in both mouse and rat brain proteomes.[1] However, it does not show significant inhibition of ABHD12 or FAAH under the tested conditions.[1] This suggests that while this compound is highly selective over FAAH and ABHD12, its activity against ABHD6 should be considered when interpreting experimental results.
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's activity and the methodology used to assess it, the following diagrams are provided.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for competitive activity-based protein profiling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general framework for assessing the selectivity of inhibitors against serine hydrolases in a complex proteome.
1. Proteome Preparation:
-
Homogenize brain tissue from mouse or rat in a suitable buffer (e.g., Tris-buffered saline) on ice.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. Inhibitor Incubation:
-
Aliquot the proteome into microcentrifuge tubes.
-
Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the proteome samples.
-
Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to target enzymes.
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate probe (e.g., FP-rhodamine), to each sample.[3]
-
Incubate the samples for a further period (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active site of serine hydrolases that have not been inhibited by this compound.
4. SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
5. Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the serine hydrolases of interest (e.g., MAGL, ABHD6, FAAH).
-
Compare the band intensities in the this compound-treated samples to the vehicle control to determine the percentage of inhibition at each concentration.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This guide provides a comprehensive overview of the cross-reactivity profile of this compound, offering valuable data and methodologies for researchers in the field of endocannabinoid research and drug discovery. The high potency and selectivity of this compound for MAGL make it a critical tool for elucidating the roles of this enzyme in health and disease. However, its moderate activity against ABHD6 should be taken into consideration for a complete understanding of its biological effects.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of JW 618 Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological agent JW 618 with genetic knockout models to confirm its on-target effects on monoacylglycerol lipase (B570770) (MAGL). By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a critical resource for researchers investigating the endocannabinoid system.
Introduction to this compound and MAGL
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system and periphery. Inhibition of MAGL leads to elevated 2-AG levels, which can modulate pain, inflammation, and neuroprotection. This compound is a chemical probe used to investigate the therapeutic potential of MAGL inhibition. However, a crucial aspect of its utility is the confirmation of its on-target effects. The gold standard for validating the target of a pharmacological inhibitor is to compare its effects with those observed in a genetic knockout model where the target enzyme is absent.
Comparison of this compound and MAGL Knockout Models
The on-target effects of this compound can be inferred by comparing its biochemical and physiological profile with the well-established phenotype of MAGL knockout (Mgll-/-) mice. While direct head-to-head experimental data is limited, a comparative analysis of existing literature provides strong evidence for the on-target activity of this compound.
Biochemical Profile and Potency
This compound is characterized as a dual inhibitor of MAGL and α/β-hydrolase domain 6 (ABHD6), another enzyme implicated in 2-AG metabolism. Its potency and selectivity have been determined through in vitro assays.[1]
| Compound/Model | Target(s) | IC50 (nM) - Mouse MAGL | IC50 (nM) - Human MAGL | IC50 (nM) - Mouse ABHD6 | IC50 (nM) - Mouse FAAH | Reference |
| This compound | MAGL, ABHD6 | 123 | 6.9 | ~100-1000 | >50,000 | [1] |
| JZL184 | MAGL | 8 | 4 | >10,000 | ~800 | [2] |
| MAGL Knockout | MAGL | N/A | N/A | N/A | N/A | [3] |
Table 1: Biochemical Profile of this compound and Comparison with a Selective MAGL Inhibitor and Genetic Knockout. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. FAAH (Fatty Acid Amide Hydrolase) is the primary enzyme for anandamide (B1667382) degradation and is often used to assess the selectivity of MAGL inhibitors.
Endocannabinoid Levels
The hallmark of on-target MAGL inhibition is a significant increase in the levels of its primary substrate, 2-AG. MAGL knockout mice exhibit a dramatic elevation of 2-AG in the brain. Pharmacological inhibition of MAGL with selective inhibitors also leads to a substantial increase in 2-AG levels.
| Model | Fold Increase in Brain 2-AG Levels (vs. Wild-Type) | Reference |
| MAGL Knockout (Mgll-/-) Mouse | ~8-10 fold | [3] |
| JZL184-treated Mouse | ~8-10 fold | [2] |
Table 2: Comparison of Brain 2-AG Levels in MAGL Knockout Mice and Mice Treated with a MAGL Inhibitor. This table illustrates that pharmacological inhibition of MAGL can phenocopy the genetic deletion of the enzyme in terms of its primary biochemical effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
MAGL Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting MAGL activity.
Materials:
-
Mouse brain tissue or cells expressing MAGL
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound and other inhibitors (e.g., JZL184)
-
Substrate: p-nitrophenyl acetate (B1210297) (PNPA) or a fluorogenic substrate
-
Microplate reader
Procedure:
-
Prepare brain homogenates or cell lysates in assay buffer.
-
Pre-incubate the homogenates/lysates with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the substrate (e.g., PNPA).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of 2-AG Levels by LC-MS/MS
Objective: To measure the in vivo effect of this compound on brain 2-AG levels and compare it to the levels in MAGL knockout mice.
Materials:
-
Brain tissue from wild-type, MAGL knockout, and this compound-treated mice
-
Internal standard (e.g., 2-AG-d8)
-
Solvents for extraction (e.g., acetonitrile, isopropanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize brain tissue in the presence of an internal standard.
-
Perform lipid extraction using appropriate solvents.
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of 2-AG in the tissue samples based on the peak area ratio of 2-AG to the internal standard and a standard curve.
Conclusion
The comparison of the biochemical and physiological effects of this compound with those observed in MAGL knockout mice provides a robust framework for confirming its on-target activity. The dual inhibitory profile of this compound on both MAGL and ABHD6 should be considered when interpreting experimental results. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound as a tool to investigate the endocannabinoid system and its therapeutic potential. Further studies directly comparing this compound and MAGL knockout mice in parallel experiments would provide the most definitive validation of its on-target effects.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of JW 618 Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological agent JW 618 with genetic knockout models to confirm its on-target effects on monoacylglycerol lipase (MAGL). By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a critical resource for researchers investigating the endocannabinoid system.
Introduction to this compound and MAGL
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system and periphery. Inhibition of MAGL leads to elevated 2-AG levels, which can modulate pain, inflammation, and neuroprotection. This compound is a chemical probe used to investigate the therapeutic potential of MAGL inhibition. However, a crucial aspect of its utility is the confirmation of its on-target effects. The gold standard for validating the target of a pharmacological inhibitor is to compare its effects with those observed in a genetic knockout model where the target enzyme is absent.
Comparison of this compound and MAGL Knockout Models
The on-target effects of this compound can be inferred by comparing its biochemical and physiological profile with the well-established phenotype of MAGL knockout (Mgll-/-) mice. While direct head-to-head experimental data is limited, a comparative analysis of existing literature provides strong evidence for the on-target activity of this compound.
Biochemical Profile and Potency
This compound is characterized as a dual inhibitor of MAGL and α/β-hydrolase domain 6 (ABHD6), another enzyme implicated in 2-AG metabolism. Its potency and selectivity have been determined through in vitro assays.[1]
| Compound/Model | Target(s) | IC50 (nM) - Mouse MAGL | IC50 (nM) - Human MAGL | IC50 (nM) - Mouse ABHD6 | IC50 (nM) - Mouse FAAH | Reference |
| This compound | MAGL, ABHD6 | 123 | 6.9 | ~100-1000 | >50,000 | [1] |
| JZL184 | MAGL | 8 | 4 | >10,000 | ~800 | [2] |
| MAGL Knockout | MAGL | N/A | N/A | N/A | N/A | [3] |
Table 1: Biochemical Profile of this compound and Comparison with a Selective MAGL Inhibitor and Genetic Knockout. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. FAAH (Fatty Acid Amide Hydrolase) is the primary enzyme for anandamide degradation and is often used to assess the selectivity of MAGL inhibitors.
Endocannabinoid Levels
The hallmark of on-target MAGL inhibition is a significant increase in the levels of its primary substrate, 2-AG. MAGL knockout mice exhibit a dramatic elevation of 2-AG in the brain. Pharmacological inhibition of MAGL with selective inhibitors also leads to a substantial increase in 2-AG levels.
| Model | Fold Increase in Brain 2-AG Levels (vs. Wild-Type) | Reference |
| MAGL Knockout (Mgll-/-) Mouse | ~8-10 fold | [3] |
| JZL184-treated Mouse | ~8-10 fold | [2] |
Table 2: Comparison of Brain 2-AG Levels in MAGL Knockout Mice and Mice Treated with a MAGL Inhibitor. This table illustrates that pharmacological inhibition of MAGL can phenocopy the genetic deletion of the enzyme in terms of its primary biochemical effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
MAGL Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting MAGL activity.
Materials:
-
Mouse brain tissue or cells expressing MAGL
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound and other inhibitors (e.g., JZL184)
-
Substrate: p-nitrophenyl acetate (PNPA) or a fluorogenic substrate
-
Microplate reader
Procedure:
-
Prepare brain homogenates or cell lysates in assay buffer.
-
Pre-incubate the homogenates/lysates with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the substrate (e.g., PNPA).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of 2-AG Levels by LC-MS/MS
Objective: To measure the in vivo effect of this compound on brain 2-AG levels and compare it to the levels in MAGL knockout mice.
Materials:
-
Brain tissue from wild-type, MAGL knockout, and this compound-treated mice
-
Internal standard (e.g., 2-AG-d8)
-
Solvents for extraction (e.g., acetonitrile, isopropanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize brain tissue in the presence of an internal standard.
-
Perform lipid extraction using appropriate solvents.
-
Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentration of 2-AG in the tissue samples based on the peak area ratio of 2-AG to the internal standard and a standard curve.
Conclusion
The comparison of the biochemical and physiological effects of this compound with those observed in MAGL knockout mice provides a robust framework for confirming its on-target activity. The dual inhibitory profile of this compound on both MAGL and ABHD6 should be considered when interpreting experimental results. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound as a tool to investigate the endocannabinoid system and its therapeutic potential. Further studies directly comparing this compound and MAGL knockout mice in parallel experiments would provide the most definitive validation of its on-target effects.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Monoacylglycerol Lipase (MAGL) Inhibitors
A detailed guide for researchers and drug development professionals on the comparative in vivo performance of prominent MAGL inhibitors.
Monoacylglycerol lipase (B570770) (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders.[1][2] This enzyme is the primary regulator of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the central nervous system.[3][4] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[2][5] This guide provides a head-to-head comparison of the in vivo performance of several well-characterized MAGL inhibitors, including JZL184, KML29, and ABX-1431, based on available preclinical data. A specific MAGL inhibitor designated as JW 618 could not be found in the reviewed literature, suggesting it may be a novel or internally designated compound.
Signaling Pathway of MAGL Inhibition
The primary mechanism of action for MAGL inhibitors is the prevention of 2-AG degradation. This leads to an accumulation of 2-AG, which then enhances signaling through cannabinoid receptors, primarily CB1 and CB2. Additionally, by blocking the hydrolysis of 2-AG, MAGL inhibitors reduce the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[6][7]
In Vivo Performance Comparison
The following tables summarize the in vivo data for prominent MAGL inhibitors from various preclinical studies.
Table 1: In Vivo Efficacy and Potency
| Inhibitor | Animal Model | Dose Range (mg/kg) | Route | Key Efficacy Endpoints | ED₅₀ (mg/kg) | Reference |
| JZL184 | Mouse (neuropathic pain) | 1-40 | i.p. | Reversal of mechanical and cold allodynia | ~8-16 | [8] |
| Rat (formalin pain) | 3 | p.o. | Reduced pain behavior | N/A | [9] | |
| KML29 | Mouse (inflammatory pain) | 1-40 | p.o. | Reversal of mechanical allodynia | ~20 | [10] |
| Mouse (neuropathic pain) | 1-40 | i.p. | Attenuation of mechanical and cold allodynia | ~30 | [8] | |
| ABX-1431 | Rat (formalin pain) | 0.5-32 | p.o. | Suppressed pain behavior | 0.5-1.4 | [9] |
N/A : Not available
Table 2: In Vivo Selectivity and Biomarker Modulation
| Inhibitor | Animal Model | Dose (mg/kg) | Route | Brain 2-AG Fold Increase | Brain AA Level Change | Off-Target Effects (FAAH Inhibition) | Reference |
| JZL184 | Mouse | 40 | p.o. | ~8-10 | Decreased | Partial FAAH inhibition at high doses | [10] |
| KML29 | Mouse | 20-40 | p.o. | ~10 | Decreased | No detectable FAAH inhibition | [10][11] |
| ABX-1431 | Mouse | 4 | p.o. | Significantly increased | Decreased | Highly selective for MAGL | [12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for interpreting and replicating findings.
Neuropathic Pain Model (Chronic Constriction Injury)
A common model to assess the analgesic effects of MAGL inhibitors is the chronic constriction injury (CCI) model of neuropathic pain.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29 | RTI [rti.org]
- 12. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of Monoacylglycerol Lipase (MAGL) Inhibitors
A detailed guide for researchers and drug development professionals on the comparative in vivo performance of prominent MAGL inhibitors.
Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders.[1][2] This enzyme is the primary regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system.[3][4] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[2][5] This guide provides a head-to-head comparison of the in vivo performance of several well-characterized MAGL inhibitors, including JZL184, KML29, and ABX-1431, based on available preclinical data. A specific MAGL inhibitor designated as JW 618 could not be found in the reviewed literature, suggesting it may be a novel or internally designated compound.
Signaling Pathway of MAGL Inhibition
The primary mechanism of action for MAGL inhibitors is the prevention of 2-AG degradation. This leads to an accumulation of 2-AG, which then enhances signaling through cannabinoid receptors, primarily CB1 and CB2. Additionally, by blocking the hydrolysis of 2-AG, MAGL inhibitors reduce the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[6][7]
In Vivo Performance Comparison
The following tables summarize the in vivo data for prominent MAGL inhibitors from various preclinical studies.
Table 1: In Vivo Efficacy and Potency
| Inhibitor | Animal Model | Dose Range (mg/kg) | Route | Key Efficacy Endpoints | ED₅₀ (mg/kg) | Reference |
| JZL184 | Mouse (neuropathic pain) | 1-40 | i.p. | Reversal of mechanical and cold allodynia | ~8-16 | [8] |
| Rat (formalin pain) | 3 | p.o. | Reduced pain behavior | N/A | [9] | |
| KML29 | Mouse (inflammatory pain) | 1-40 | p.o. | Reversal of mechanical allodynia | ~20 | [10] |
| Mouse (neuropathic pain) | 1-40 | i.p. | Attenuation of mechanical and cold allodynia | ~30 | [8] | |
| ABX-1431 | Rat (formalin pain) | 0.5-32 | p.o. | Suppressed pain behavior | 0.5-1.4 | [9] |
N/A : Not available
Table 2: In Vivo Selectivity and Biomarker Modulation
| Inhibitor | Animal Model | Dose (mg/kg) | Route | Brain 2-AG Fold Increase | Brain AA Level Change | Off-Target Effects (FAAH Inhibition) | Reference |
| JZL184 | Mouse | 40 | p.o. | ~8-10 | Decreased | Partial FAAH inhibition at high doses | [10] |
| KML29 | Mouse | 20-40 | p.o. | ~10 | Decreased | No detectable FAAH inhibition | [10][11] |
| ABX-1431 | Mouse | 4 | p.o. | Significantly increased | Decreased | Highly selective for MAGL | [12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for interpreting and replicating findings.
Neuropathic Pain Model (Chronic Constriction Injury)
A common model to assess the analgesic effects of MAGL inhibitors is the chronic constriction injury (CCI) model of neuropathic pain.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29 | RTI [rti.org]
- 12. researchgate.net [researchgate.net]
Validating the Specificity of JW 618 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monoacylglycerol lipase (B570770) (MAGL) inhibitor, JW 618, with other commonly used alternatives. The focus is on validating the cellular specificity of these compounds, a critical step in ensuring reliable experimental outcomes and advancing drug development programs. This guide includes a summary of quantitative data, detailed experimental protocols for specificity validation, and visualizations of key pathways and workflows.
Comparative Analysis of MAGL Inhibitors
The following table summarizes the reported inhibitory potency (IC50) of this compound and its alternatives against their primary target, MAGL, and a common off-target, fatty acid amide hydrolase (FAAH). Lower IC50 values indicate higher potency. A larger ratio of FAAH IC50 to MAGL IC50 suggests greater selectivity for MAGL.
| Compound | Target | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | FAAH IC50 (μM) | Selectivity (FAAH/MAGL) |
| This compound | MAGL | 6.9[1] | 123[1] | 385[1] | > 50[1] | > 7246 |
| JZL184 | MAGL | - | 8[2][3] | - | 4[2] | ~500 |
| KML29 | MAGL | 5.9[4][5][6] | 15[4][5][6] | 43[4][5][6] | > 50[5][6] | > 8474 |
| Pristimerin | MAGL | Concentration-dependent inhibition | 1600 (brain), 596 (paw skin) | - | - | - |
Signaling Pathway of MAGL
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system. It is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a signaling lipid that modulates various physiological processes through the activation of cannabinoid receptors (CB1 and CB2).[7] Inhibition of MAGL leads to an accumulation of 2-AG, thereby enhancing endocannabinoid signaling.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Validation
Validating the specificity of a small molecule inhibitor like this compound is crucial. Below are detailed protocols for key experiments to assess its on-target and off-target effects in a cellular context.
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
ABPP is a powerful chemical proteomic technique to assess the selectivity of an inhibitor against an entire enzyme family in a native biological sample.
Experimental Workflow:
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proteome Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Probe Incubation: Incubate a standardized amount of proteome with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) at a final concentration of 1 µM for 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner.
-
Data Analysis: Quantify the intensity of the fluorescent bands corresponding to known serine hydrolases. The reduction in fluorescence intensity in the presence of this compound indicates inhibition. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Target Engagement
Western blotting can be used to confirm that this compound does not alter the expression level of its target, MAGL, which is expected for an activity inhibitor.
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the ABPP protocol (steps 1-3).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from treated and untreated cells by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry-Based Proteomics for Off-Target Identification
For a global and unbiased assessment of off-target effects, mass spectrometry-based proteomics can be employed.
Protocol:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that show a significant and dose-dependent change in abundance or thermal stability (in the case of thermal proteome profiling) in the presence of this compound are potential off-targets.
Logical Comparison of Specificity Validation Methods
The choice of method for validating inhibitor specificity depends on the specific research question and available resources.
Caption: Comparison of methods for validating this compound specificity.
By employing a combination of these experimental approaches, researchers can confidently validate the cellular specificity of this compound, ensuring the reliability and reproducibility of their findings. This rigorous validation is an indispensable step in the progression of selective MAGL inhibitors from research tools to potential therapeutic agents.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]
- 7. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of JW 618 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monoacylglycerol lipase (MAGL) inhibitor, JW 618, with other commonly used alternatives. The focus is on validating the cellular specificity of these compounds, a critical step in ensuring reliable experimental outcomes and advancing drug development programs. This guide includes a summary of quantitative data, detailed experimental protocols for specificity validation, and visualizations of key pathways and workflows.
Comparative Analysis of MAGL Inhibitors
The following table summarizes the reported inhibitory potency (IC50) of this compound and its alternatives against their primary target, MAGL, and a common off-target, fatty acid amide hydrolase (FAAH). Lower IC50 values indicate higher potency. A larger ratio of FAAH IC50 to MAGL IC50 suggests greater selectivity for MAGL.
| Compound | Target | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | FAAH IC50 (μM) | Selectivity (FAAH/MAGL) |
| This compound | MAGL | 6.9[1] | 123[1] | 385[1] | > 50[1] | > 7246 |
| JZL184 | MAGL | - | 8[2][3] | - | 4[2] | ~500 |
| KML29 | MAGL | 5.9[4][5][6] | 15[4][5][6] | 43[4][5][6] | > 50[5][6] | > 8474 |
| Pristimerin | MAGL | Concentration-dependent inhibition | 1600 (brain), 596 (paw skin) | - | - | - |
Signaling Pathway of MAGL
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system. It is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that modulates various physiological processes through the activation of cannabinoid receptors (CB1 and CB2).[7] Inhibition of MAGL leads to an accumulation of 2-AG, thereby enhancing endocannabinoid signaling.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Validation
Validating the specificity of a small molecule inhibitor like this compound is crucial. Below are detailed protocols for key experiments to assess its on-target and off-target effects in a cellular context.
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
ABPP is a powerful chemical proteomic technique to assess the selectivity of an inhibitor against an entire enzyme family in a native biological sample.
Experimental Workflow:
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proteome Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Probe Incubation: Incubate a standardized amount of proteome with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) at a final concentration of 1 µM for 30 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner.
-
Data Analysis: Quantify the intensity of the fluorescent bands corresponding to known serine hydrolases. The reduction in fluorescence intensity in the presence of this compound indicates inhibition. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Target Engagement
Western blotting can be used to confirm that this compound does not alter the expression level of its target, MAGL, which is expected for an activity inhibitor.
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the ABPP protocol (steps 1-3).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from treated and untreated cells by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry-Based Proteomics for Off-Target Identification
For a global and unbiased assessment of off-target effects, mass spectrometry-based proteomics can be employed.
Protocol:
-
Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that show a significant and dose-dependent change in abundance or thermal stability (in the case of thermal proteome profiling) in the presence of this compound are potential off-targets.
Logical Comparison of Specificity Validation Methods
The choice of method for validating inhibitor specificity depends on the specific research question and available resources.
Caption: Comparison of methods for validating this compound specificity.
By employing a combination of these experimental approaches, researchers can confidently validate the cellular specificity of this compound, ensuring the reliability and reproducibility of their findings. This rigorous validation is an indispensable step in the progression of selective MAGL inhibitors from research tools to potential therapeutic agents.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]
- 7. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JW 618: A Potent MAGL Inhibitor Across Species
For Immediate Release – This guide provides a comparative overview of the pharmacological effects of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL). The data presented herein focuses on its differential activity in mouse, rat, and human tissues, offering critical insights for preclinical to clinical translation.
This compound is a selective inhibitor of MAGL, an enzyme central to the endocannabinoid system that primarily degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential in a range of neurological and inflammatory disorders.
Data Presentation: In Vitro Inhibitory Activity
The in vitro potency of this compound was assessed using brain membrane preparations from three different species. The half-maximal inhibitory concentrations (IC₅₀) reveal significant species-dependent differences in sensitivity.
Table 1: Comparative IC₅₀ Values of this compound for MAGL Inhibition [1]
| Species | IC₅₀ (nM) |
| Human | 6.9 |
| Mouse | 123 |
| Rat | 385 |
Data demonstrates that this compound is most potent against human MAGL, followed by mouse and then rat MAGL. This variance is crucial for selecting appropriate animal models and for dose-response predictions in clinical trials.
Experimental Protocols
A detailed methodology is essential for the replication and validation of these findings. The following protocol outlines the key steps for determining the in vitro inhibitory activity of this compound.
Protocol 1: MAGL Activity Assay
-
Tissue Preparation : Brain tissues from human, mouse, and rat subjects are homogenized in a suitable buffer (e.g., Tris-HCl) to prepare brain membrane fractions. Protein concentration is determined using a standard Bradford assay.
-
Inhibitor Preparation : this compound is dissolved in a suitable solvent, such as methyl acetate (B1210297) or DMSO, to create a stock solution.[1] A series of dilutions are prepared to test a range of concentrations.
-
Assay Reaction : The assay is performed in a 96-well plate format. Each well contains the brain membrane preparation, the MAGL substrate (e.g., 2-oleoylglycerol), and a specific concentration of this compound or vehicle control.
-
Incubation : The reaction mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes) to allow for enzymatic activity.
-
Detection : The reaction is terminated, and the amount of product formed (e.g., glycerol (B35011) or the released fatty acid) is quantified using a colorimetric or fluorometric detection kit.
-
Data Analysis : The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Selectivity Assay : To confirm selectivity, the same protocol is repeated using membranes containing fatty acid amide hydrolase (FAAH) and its respective substrate. This compound shows high selectivity for MAGL, with IC₅₀ values for FAAH being significantly higher (> 50 µM).[1]
Mandatory Visualization
To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
Comparative Analysis of JW 618: A Potent MAGL Inhibitor Across Species
For Immediate Release – This guide provides a comparative overview of the pharmacological effects of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The data presented herein focuses on its differential activity in mouse, rat, and human tissues, offering critical insights for preclinical to clinical translation.
This compound is a selective inhibitor of MAGL, an enzyme central to the endocannabinoid system that primarily degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential in a range of neurological and inflammatory disorders.
Data Presentation: In Vitro Inhibitory Activity
The in vitro potency of this compound was assessed using brain membrane preparations from three different species. The half-maximal inhibitory concentrations (IC₅₀) reveal significant species-dependent differences in sensitivity.
Table 1: Comparative IC₅₀ Values of this compound for MAGL Inhibition [1]
| Species | IC₅₀ (nM) |
| Human | 6.9 |
| Mouse | 123 |
| Rat | 385 |
Data demonstrates that this compound is most potent against human MAGL, followed by mouse and then rat MAGL. This variance is crucial for selecting appropriate animal models and for dose-response predictions in clinical trials.
Experimental Protocols
A detailed methodology is essential for the replication and validation of these findings. The following protocol outlines the key steps for determining the in vitro inhibitory activity of this compound.
Protocol 1: MAGL Activity Assay
-
Tissue Preparation : Brain tissues from human, mouse, and rat subjects are homogenized in a suitable buffer (e.g., Tris-HCl) to prepare brain membrane fractions. Protein concentration is determined using a standard Bradford assay.
-
Inhibitor Preparation : this compound is dissolved in a suitable solvent, such as methyl acetate or DMSO, to create a stock solution.[1] A series of dilutions are prepared to test a range of concentrations.
-
Assay Reaction : The assay is performed in a 96-well plate format. Each well contains the brain membrane preparation, the MAGL substrate (e.g., 2-oleoylglycerol), and a specific concentration of this compound or vehicle control.
-
Incubation : The reaction mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes) to allow for enzymatic activity.
-
Detection : The reaction is terminated, and the amount of product formed (e.g., glycerol or the released fatty acid) is quantified using a colorimetric or fluorometric detection kit.
-
Data Analysis : The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Selectivity Assay : To confirm selectivity, the same protocol is repeated using membranes containing fatty acid amide hydrolase (FAAH) and its respective substrate. This compound shows high selectivity for MAGL, with IC₅₀ values for FAAH being significantly higher (> 50 µM).[1]
Mandatory Visualization
To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
Independent Verification of JW 618's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of JW 618, a known monoacylglycerol lipase (B570770) (MAGL) inhibitor, with other alternative compounds. The presented data, supported by detailed experimental methodologies, is intended to aid researchers in the independent verification of this compound's IC50 values and in the selection of appropriate chemical tools for studying the endocannabinoid system.
Comparative Analysis of MAGL Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other commonly used MAGL inhibitors against human, mouse, and rat MAGL. This allows for a direct comparison of their relative potencies across different species.
| Inhibitor | Human MAGL IC50 (nM) | Mouse MAGL IC50 (nM) | Rat MAGL IC50 (nM) | Selectivity over FAAH |
| This compound | 6.9[1] | 123[1] | 385[1] | High (>50 µM for all species)[1] |
| KML29 | 5.9 | 15 | 43 | High (>50 µM) |
| JZL184 | ~8.1 | 8 | - | High (>4 µM) |
| MJN110 | 9.1 | - | - | High |
| ABX-1431 (Elcubragistat) | 14 | - | - | High |
Key Observations:
-
This compound exhibits potent inhibition of human MAGL, with an IC50 value in the low nanomolar range.
-
There is a noticeable species-dependent variation in the potency of this compound, with significantly higher IC50 values observed for mouse and rat MAGL compared to human MAGL.
-
When compared to other well-established MAGL inhibitors such as KML29 and JZL184, this compound demonstrates comparable potency against the human enzyme.
-
A crucial feature of this compound is its high selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system. This selectivity is essential for dissecting the specific roles of MAGL in physiological and pathological processes.
Experimental Protocols
The determination of IC50 values for MAGL inhibitors is commonly performed using a competitive activity-based protein profiling (ABPP) assay. This technique utilizes a fluorescently labeled probe that covalently binds to the active site of serine hydrolases, including MAGL. The potency of an inhibitor is determined by its ability to compete with the probe for binding to the enzyme.
Detailed Methodology for Competitive Activity-Based Protein Profiling (ABPP):
-
Preparation of Brain Homogenates:
-
Whole brains from human, mouse, or rat are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) to prepare a total protein lysate.
-
The protein concentration of the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
-
Inhibitor Incubation:
-
Aliquots of the brain homogenate are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (typically 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Activity-Based Probe Labeling:
-
A fluorescently labeled activity-based probe, such as a fluorophosphonate (FP) probe (e.g., FP-rhodamine), is added to the inhibitor-treated and control lysates.
-
The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at room temperature. The probe will covalently label the active site of MAGL that is not occupied by the inhibitor.
-
-
SDS-PAGE and Fluorescence Gel Scanning:
-
The labeling reaction is quenched by the addition of a denaturing loading buffer.
-
The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is visualized using a fluorescence gel scanner to detect the fluorescently labeled MAGL.
-
-
Data Analysis and IC50 Determination:
-
The fluorescence intensity of the MAGL band in each lane is quantified.
-
The percentage of MAGL activity remaining at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining MAGL IC50 values.
Caption: Endocannabinoid signaling pathway involving MAGL.
References
Independent Verification of JW 618's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of JW 618, a known monoacylglycerol lipase (MAGL) inhibitor, with other alternative compounds. The presented data, supported by detailed experimental methodologies, is intended to aid researchers in the independent verification of this compound's IC50 values and in the selection of appropriate chemical tools for studying the endocannabinoid system.
Comparative Analysis of MAGL Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other commonly used MAGL inhibitors against human, mouse, and rat MAGL. This allows for a direct comparison of their relative potencies across different species.
| Inhibitor | Human MAGL IC50 (nM) | Mouse MAGL IC50 (nM) | Rat MAGL IC50 (nM) | Selectivity over FAAH |
| This compound | 6.9[1] | 123[1] | 385[1] | High (>50 µM for all species)[1] |
| KML29 | 5.9 | 15 | 43 | High (>50 µM) |
| JZL184 | ~8.1 | 8 | - | High (>4 µM) |
| MJN110 | 9.1 | - | - | High |
| ABX-1431 (Elcubragistat) | 14 | - | - | High |
Key Observations:
-
This compound exhibits potent inhibition of human MAGL, with an IC50 value in the low nanomolar range.
-
There is a noticeable species-dependent variation in the potency of this compound, with significantly higher IC50 values observed for mouse and rat MAGL compared to human MAGL.
-
When compared to other well-established MAGL inhibitors such as KML29 and JZL184, this compound demonstrates comparable potency against the human enzyme.
-
A crucial feature of this compound is its high selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system. This selectivity is essential for dissecting the specific roles of MAGL in physiological and pathological processes.
Experimental Protocols
The determination of IC50 values for MAGL inhibitors is commonly performed using a competitive activity-based protein profiling (ABPP) assay. This technique utilizes a fluorescently labeled probe that covalently binds to the active site of serine hydrolases, including MAGL. The potency of an inhibitor is determined by its ability to compete with the probe for binding to the enzyme.
Detailed Methodology for Competitive Activity-Based Protein Profiling (ABPP):
-
Preparation of Brain Homogenates:
-
Whole brains from human, mouse, or rat are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) to prepare a total protein lysate.
-
The protein concentration of the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
-
Inhibitor Incubation:
-
Aliquots of the brain homogenate are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (typically 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Activity-Based Probe Labeling:
-
A fluorescently labeled activity-based probe, such as a fluorophosphonate (FP) probe (e.g., FP-rhodamine), is added to the inhibitor-treated and control lysates.
-
The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at room temperature. The probe will covalently label the active site of MAGL that is not occupied by the inhibitor.
-
-
SDS-PAGE and Fluorescence Gel Scanning:
-
The labeling reaction is quenched by the addition of a denaturing loading buffer.
-
The protein samples are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is visualized using a fluorescence gel scanner to detect the fluorescently labeled MAGL.
-
-
Data Analysis and IC50 Determination:
-
The fluorescence intensity of the MAGL band in each lane is quantified.
-
The percentage of MAGL activity remaining at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining MAGL IC50 values.
Caption: Endocannabinoid signaling pathway involving MAGL.
References
Safety Operating Guide
Safe Disposal of JW 618: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of JW 618, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on the Safety Data Sheet (SDS) for Aldrich product number 120618 and are intended for researchers, scientists, and drug development professionals.
Health and Safety Hazards
This compound is a chemical that poses several health risks. Understanding these hazards is the first step in safe handling and disposal.
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles. A face shield may also be necessary. |
| Skin Protection | Handle with impervious gloves. Change contaminated clothing immediately. Preventive skin protection is recommended. Body protection should be chosen based on activity and possible exposure.[1][2] |
| Respiratory Protection | Use a government-approved respirator if working in a poorly ventilated area or if dust is generated. |
| General Hygiene | Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product. |
Spill and Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate the Area: Evacuate non-essential personnel from the danger area.
-
Ensure Ventilation: Use only in a well-ventilated area or outdoors.
-
Avoid Substance Contact: Do not touch the spilled material. Avoid inhalation of dust.
-
Contain the Spill: Prevent the product from entering drains.
-
Clean-up: For dry spills, sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete. For liquid spills, collect with inert absorbent material.
-
Expert Consultation: Observe emergency procedures and consult an expert if necessary.
Proper Disposal Procedures
The primary directive for the disposal of this compound and its container is to send it to an approved waste disposal plant.[2] Do not dispose of this chemical in regular trash or down the drain.
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Containerization:
-
Use a designated, properly labeled, and sealed container for this compound waste. The container should be kept tightly closed in a dry, well-ventilated area.
-
If the original container is used for waste accumulation, ensure it is in good condition.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound". Include any other relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safe Disposal of JW 618: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of JW 618, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on the Safety Data Sheet (SDS) for Aldrich product number 120618 and are intended for researchers, scientists, and drug development professionals.
Health and Safety Hazards
This compound is a chemical that poses several health risks. Understanding these hazards is the first step in safe handling and disposal.
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles. A face shield may also be necessary. |
| Skin Protection | Handle with impervious gloves. Change contaminated clothing immediately. Preventive skin protection is recommended. Body protection should be chosen based on activity and possible exposure.[1][2] |
| Respiratory Protection | Use a government-approved respirator if working in a poorly ventilated area or if dust is generated. |
| General Hygiene | Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product. |
Spill and Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate the Area: Evacuate non-essential personnel from the danger area.
-
Ensure Ventilation: Use only in a well-ventilated area or outdoors.
-
Avoid Substance Contact: Do not touch the spilled material. Avoid inhalation of dust.
-
Contain the Spill: Prevent the product from entering drains.
-
Clean-up: For dry spills, sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete. For liquid spills, collect with inert absorbent material.
-
Expert Consultation: Observe emergency procedures and consult an expert if necessary.
Proper Disposal Procedures
The primary directive for the disposal of this compound and its container is to send it to an approved waste disposal plant.[2] Do not dispose of this chemical in regular trash or down the drain.
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Containerization:
-
Use a designated, properly labeled, and sealed container for this compound waste. The container should be kept tightly closed in a dry, well-ventilated area.
-
If the original container is used for waste accumulation, ensure it is in good condition.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound". Include any other relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Handling Protocols for JW 618
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling JW 618, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following guidance is synthesized from safety data sheets for materials with similar designations. Users must consult the specific safety data sheet (SDS) for the exact compound being used.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling substances with characteristics similar to this compound.
| PPE Category | Recommendation | Details |
| Respiratory Protection | Government-approved respirator[1] | A mechanical exhaust system is required.[1] In case of inadequate ventilation, wear a self-contained breathing apparatus. |
| Hand Protection | Compatible chemical-resistant gloves[1] | Inspect gloves regularly and before each use, replacing them if any damage is present.[2] |
| Eye Protection | Chemical safety goggles[1] | If there is a risk of splashing, a face shield should also be worn. |
| Skin and Body Protection | Protective clothing[1] | Wear suitable protective clothing to prevent skin contact.[3] Rubber boots and heavy rubber gloves are recommended for spill cleanup.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye bath are accessible.[1] The work area must be well-ventilated, preferably with a mechanical exhaust system.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling the Compound: Avoid inhalation of the substance.[1] Prevent contact with eyes, skin, and clothing.[1] Avoid prolonged or repeated exposure.[1]
-
Storage: Keep the container tightly closed when not in use.[1] Store in a suitable, designated area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[1][2]
Disposal Plan:
-
Waste Collection: In case of a spill, sweep up the material, place it in a bag, and hold it for waste disposal.[1] Avoid raising dust.[1]
-
Contaminated Materials: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
-
Disposal Method: Dispose of waste by injection or other acceptable methods in accordance with local regulations.[4] Contaminated packaging should also be disposed of according to local regulations.[4]
Experimental Workflow
The following diagram illustrates a standard workflow for handling chemical compounds like this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for JW 618
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling JW 618, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following guidance is synthesized from safety data sheets for materials with similar designations. Users must consult the specific safety data sheet (SDS) for the exact compound being used.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling substances with characteristics similar to this compound.
| PPE Category | Recommendation | Details |
| Respiratory Protection | Government-approved respirator[1] | A mechanical exhaust system is required.[1] In case of inadequate ventilation, wear a self-contained breathing apparatus. |
| Hand Protection | Compatible chemical-resistant gloves[1] | Inspect gloves regularly and before each use, replacing them if any damage is present.[2] |
| Eye Protection | Chemical safety goggles[1] | If there is a risk of splashing, a face shield should also be worn. |
| Skin and Body Protection | Protective clothing[1] | Wear suitable protective clothing to prevent skin contact.[3] Rubber boots and heavy rubber gloves are recommended for spill cleanup.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye bath are accessible.[1] The work area must be well-ventilated, preferably with a mechanical exhaust system.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling the Compound: Avoid inhalation of the substance.[1] Prevent contact with eyes, skin, and clothing.[1] Avoid prolonged or repeated exposure.[1]
-
Storage: Keep the container tightly closed when not in use.[1] Store in a suitable, designated area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[1][2]
Disposal Plan:
-
Waste Collection: In case of a spill, sweep up the material, place it in a bag, and hold it for waste disposal.[1] Avoid raising dust.[1]
-
Contaminated Materials: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
-
Disposal Method: Dispose of waste by injection or other acceptable methods in accordance with local regulations.[4] Contaminated packaging should also be disposed of according to local regulations.[4]
Experimental Workflow
The following diagram illustrates a standard workflow for handling chemical compounds like this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
